molecular formula C9H10N2O4 B1422782 Methyl 2-(4-amino-3-nitrophenyl)acetate CAS No. 28694-94-2

Methyl 2-(4-amino-3-nitrophenyl)acetate

Cat. No.: B1422782
CAS No.: 28694-94-2
M. Wt: 210.19 g/mol
InChI Key: KMSVFPDFFCHFRV-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-amino-3-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-amino-3-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-amino-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVFPDFFCHFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40708290
Record name Methyl (4-amino-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28694-94-2
Record name Methyl (4-amino-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(4-amino-3-nitrophenyl)acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough analytical characterization.

Introduction

Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 28694-94-2) is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[2] Its structure features a phenylacetate core with both an amino and a nitro group substituted on the benzene ring. This unique substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of the nitro and amino groups allows for a range of chemical transformations, offering access to a diverse array of derivatives.

Part 1: Chemical Synthesis

The synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate is most effectively achieved through the electrophilic nitration of its precursor, Methyl 2-(4-aminophenyl)acetate. The presence of the activating amino group and the deactivating, yet ortho-, para-directing ester group on the benzene ring, makes the regioselectivity of the nitration a critical aspect of this synthesis.

Reaction Mechanism and Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

The amino group (-NH₂) in the starting material, Methyl 2-(4-aminophenyl)acetate, is a strong activating group and is ortho-, para-directing. The acetate group (-CH₂COOCH₃) is a weak deactivating group and is also ortho-, para-directing. The directing effects of these two groups are synergistic, favoring substitution at the positions ortho to the amino group. Steric hindrance from the acetate group will favor nitration at the 3-position.

Experimental Workflow for the Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification cluster_analysis Characterization start Start: Methyl 2-(4-aminophenyl)acetate dissolve Dissolve in concentrated H₂SO₄ at 0°C start->dissolve addition Slowly add nitrating mixture to the cooled solution dissolve->addition nitrating_mixture Prepare nitrating mixture (HNO₃ + H₂SO₄) at 0°C nitrating_mixture->addition stir Stir at 0°C for 2-4 hours addition->stir quench Pour reaction mixture onto crushed ice stir->quench neutralize Neutralize with a base (e.g., NaHCO₃) quench->neutralize extract Extract with an organic solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry the organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product: Methyl 2-(4-amino-3-nitrophenyl)acetate purify->product nmr ¹H NMR, ¹³C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: A flowchart illustrating the key stages in the synthesis and characterization of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Detailed Step-by-Step Protocol

Materials:

  • Methyl 2-(4-aminophenyl)acetate[4][5]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Starting Material Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, dissolve Methyl 2-(4-aminophenyl)acetate in concentrated sulfuric acid. The use of a strong acid ensures that the amino group is protonated, which moderates its activating effect and prevents unwanted side reactions.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath. This exothermic reaction generates the nitronium ion.[6]

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Methyl 2-(4-aminophenyl)acetate, ensuring the temperature of the reaction mixture does not rise above 5-10°C. After the addition is complete, continue to stir the reaction mixture at 0°C for 2-4 hours to ensure complete conversion.

  • Work-up:

    • Pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring. This will precipitate the crude product.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Methyl 2-(4-amino-3-nitrophenyl)acetate.

Part 2: Analytical Characterization

A thorough characterization of the synthesized Methyl 2-(4-amino-3-nitrophenyl)acetate is essential to confirm its identity and purity. The following analytical techniques are recommended.

Expected Analytical Data
Technique Expected Observations
¹H NMR Aromatic protons with distinct splitting patterns and chemical shifts influenced by the amino and nitro groups. A singlet for the methyl ester protons and a singlet for the methylene protons.
¹³C NMR Resonances for the aromatic carbons, with shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups. Signals for the carbonyl, methylene, and methyl carbons.
FT-IR Characteristic absorption bands for the N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, C=O stretching of the ester, and C-H stretching of the aromatic ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ), along with characteristic fragmentation patterns.

Molecular Structure of Methyl 2-(4-amino-3-nitrophenyl)acetate

Sources

An In-depth Technical Guide to Methyl 2-(4-amino-3-nitrophenyl)acetate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-amino-3-nitrophenyl)acetate is a valuable chemical intermediate, distinguished by its unique trifunctional aromatic core. This structure, featuring an amine, a nitro group, and a methyl ester, ortho and para to each other, makes it a versatile building block in the synthesis of a variety of complex organic molecules. Particularly in the pharmaceutical industry, this compound serves as a crucial precursor for the synthesis of heterocyclic scaffolds, most notably benzimidazoles, which are central to numerous therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(4-amino-3-nitrophenyl)acetate, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its significant role in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of Methyl 2-(4-amino-3-nitrophenyl)acetate are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 28694-94-2[1][2]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance Yellow to orange solid (predicted)N/A
Boiling Point Not available[1]
Storage Conditions Store in a dry, sealed place, protected from light. For long-term storage, 2-8°C is recommended.N/A

Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

The primary route for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 4-amino-3-nitrophenylacetic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Materials:

  • 4-amino-3-nitrophenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-nitrophenylacetic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude Methyl 2-(4-amino-3-nitrophenyl)acetate can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Diagram: Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification Start 4-amino-3-nitrophenylacetic acid + Methanol Catalyst Conc. H2SO4 Start->Catalyst Reflux Heating under Reflux Catalyst->Reflux Neutralization Neutralization (NaHCO3) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Methyl 2-(4-amino-3-nitrophenyl)acetate Purification->Product

Caption: Fischer esterification workflow for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic region will be complex due to the substitution pattern. The amino group will also show a broad singlet.

  • Aromatic Protons: Three signals in the aromatic region (approx. 6.8-8.0 ppm). The proton ortho to the nitro group is expected to be the most downfield.

  • Methylene Protons (-CH₂-) : A singlet at approximately 3.6 ppm.

  • Methyl Protons (-OCH₃) : A singlet at approximately 3.7 ppm.[3]

  • Amino Protons (-NH₂) : A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • Carbonyl Carbon (C=O) : Expected to be in the range of 170-175 ppm.

  • Aromatic Carbons : Six distinct signals in the aromatic region (approx. 115-150 ppm). The carbons attached to the nitro and amino groups will be significantly shifted.

  • Methylene Carbon (-CH₂-) : A signal around 40 ppm.

  • Methyl Carbon (-OCH₃) : A signal around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • N-H Stretching : Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching : Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

  • C=O Stretching : A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

  • N-O Stretching : Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) for the nitro group.

  • C-N Stretching : In the region of 1250-1350 cm⁻¹.

  • C-O Stretching : In the region of 1000-1300 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺) : A peak at m/z = 210, corresponding to the molecular weight of the compound.

  • Fragmentation : Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31), the carbomethoxy group (-COOCH₃, M-59), and potentially the nitro group (-NO₂, M-46).

Applications in Drug Discovery and Development

Methyl 2-(4-amino-3-nitrophenyl)acetate is a key building block in the synthesis of various heterocyclic compounds with potential biological activity. Its primary application lies in the synthesis of substituted benzimidazoles, a scaffold found in a wide range of pharmaceuticals.

Synthesis of Benzimidazole Derivatives

The ortho-phenylenediamine moiety of Methyl 2-(4-amino-3-nitrophenyl)acetate, after reduction of the nitro group, is primed for cyclization reactions to form the benzimidazole ring system. A notable application is in the synthesis of impurities and derivatives of the anthelmintic drug Albendazole.[4]

Diagram: Role in Benzimidazole Synthesis

G Start Methyl 2-(4-amino-3-nitrophenyl)acetate Reduction Reduction of Nitro Group Start->Reduction Intermediate ortho-Phenylenediamine Intermediate Reduction->Intermediate Cyclization Cyclization with Electrophile (e.g., Cyanogen Bromide) Intermediate->Cyclization Product Substituted Benzimidazole Cyclization->Product

Caption: General pathway for the synthesis of benzimidazoles from Methyl 2-(4-amino-3-nitrophenyl)acetate.

This synthetic utility makes Methyl 2-(4-amino-3-nitrophenyl)acetate a compound of interest for medicinal chemists developing new drugs targeting a variety of diseases, as the benzimidazole core is known to exhibit a broad range of biological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-(4-amino-3-nitrophenyl)acetate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation : Work in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact : Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-(4-amino-3-nitrophenyl)acetate is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds. Its unique substitution pattern provides a versatile platform for the construction of complex heterocyclic systems. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in drug discovery and development programs.

References

  • International Journal of Innovative Science and Research Technology. (n.d.). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • MDPI. (2018, July 4). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate.
  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • SynZeal. (n.d.). Albendazole Impurities. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and spectrochemical study of some Albendazole derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 2-(4-nitrophenyl)acetate | CAS#:2945-08-6. Retrieved from [Link]

Sources

"solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate in common organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate in Common Organic Solvents

Abstract

Methyl 2-(4-amino-3-nitrophenyl)acetate is a substituted nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in processes such as synthesis, purification, formulation, and screening. This technical guide provides a comprehensive analysis of the predicted solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate based on its molecular structure and physicochemical properties. Furthermore, it outlines a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, enabling researchers to generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies to navigate the challenges associated with the handling and application of this compound.

Introduction

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like Methyl 2-(4-amino-3-nitrophenyl)acetate, which possesses multiple functional groups, predicting and determining its solubility profile is a non-trivial yet essential task. In drug development, poor aqueous solubility can severely limit the bioavailability of an active pharmaceutical ingredient (API), while in chemical synthesis, the choice of solvent directly impacts reaction rates, yields, and the ease of product isolation and purification.[1] This guide addresses the absence of comprehensive published solubility data for this specific compound by providing a robust framework for both predicting its solubility based on first principles and for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate, a detailed analysis of its molecular structure is necessary. The fundamental principle governing solubility is "like dissolves like," which implies that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2][3][4]

Known Physicochemical Properties:

  • Molecular Formula: C₉H₁₀N₂O₄[5]

  • Molecular Weight: 210.19 g/mol [5]

Structural Analysis: The structure of Methyl 2-(4-amino-3-nitrophenyl)acetate incorporates several functional groups that contribute to its overall polarity and solubility characteristics:

  • Aromatic Ring: The benzene ring itself is a nonpolar, hydrophobic structure.[6]

  • Amino Group (-NH₂): This is a polar functional group capable of acting as a hydrogen bond donor. This group significantly increases the molecule's ability to interact with polar protic solvents.[7][8]

  • Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing due to the high electronegativity of the oxygen atoms. It can act as a hydrogen bond acceptor. Its presence substantially increases the polarity of the molecule.

  • Methyl Acetate Group (-CH₂COOCH₃): This ester group is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

Overall Polarity Prediction: The combination of a primary amine, a nitro group, and an ester functionality imparts a significant degree of polarity to the molecule. While the aromatic ring provides some nonpolar character, the influence of the three polar functional groups is expected to dominate. Therefore, Methyl 2-(4-amino-3-nitrophenyl)acetate is predicted to be a polar organic molecule. This polarity suggests that it will exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[2]

cluster_molecule Methyl 2-(4-amino-3-nitrophenyl)acetate Structure cluster_properties Predicted Properties cluster_solubility Predicted Solubility Molecule C₉H₁₀N₂O₄ Aromatic Aromatic Ring Molecule->Aromatic Contains Amino Amino (-NH₂) Molecule->Amino Contains Nitro Nitro (-NO₂) Molecule->Nitro Contains Ester Ester (-CH₂COOCH₃) Molecule->Ester Contains Nonpolar_Char Nonpolar Character Aromatic->Nonpolar_Char Polar_Char Polar Character (H-bond donor/acceptor) Amino->Polar_Char Nitro->Polar_Char Ester->Polar_Char Overall_Polarity Overall High Polarity Nonpolar_Char->Overall_Polarity Polar_Char->Overall_Polarity Sol_Polar Good solubility in Polar Solvents Overall_Polarity->Sol_Polar "Like dissolves like" Sol_Nonpolar Poor solubility in Nonpolar Solvents Overall_Polarity->Sol_Nonpolar "Like dissolves like"

Caption: Logical relationship between molecular structure and predicted solubility.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate in various common organic solvents is presented in Table 1. These predictions are for guidance and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic MethanolHighCan engage in hydrogen bonding with the -NH₂ and -NO₂ groups. Polarity is well-matched.
EthanolHighSimilar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding interactions.[3]
WaterLow to ModerateWhile the molecule is polar, the nonpolar aromatic ring and overall size may limit solubility in water compared to small alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent capable of accepting hydrogen bonds and strong dipole-dipole interactions. Often an excellent solvent for polar organic molecules.[3]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the compound.[3]
AcetoneModerateModerately polar aprotic solvent. Expected to be a reasonable solvent, though perhaps less effective than DMSO or DMF.
AcetonitrileModerateA polar aprotic solvent that should offer moderate solubility.
Ethyl AcetateLow to ModerateLess polar than the other aprotic solvents listed. Its ester functionality may offer some favorable interaction, but overall polarity mismatch will limit solubility.
Nonpolar TolueneLow to InsolubleThe polarity mismatch between the highly polar solute and nonpolar toluene is significant.[3]
HexaneInsolubleVery nonpolar solvent. Strong "like dissolves like" mismatch predicts negligible solubility.[3]
Dichloromethane (DCM)Low to ModerateWhile often considered nonpolar, DCM has a significant dipole moment and can dissolve moderately polar compounds. Some solubility is expected.

Experimental Protocol for Solubility Determination

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate using the reliable shake-flask method.[9]

4.1. Materials and Equipment

  • Methyl 2-(4-amino-3-nitrophenyl)acetate (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

4.2. Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for Methyl 2-(4-amino-3-nitrophenyl)acetate and all solvents before use.[10][11]

  • Nitroaromatic compounds can be hazardous; handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Perform all operations in a well-ventilated fume hood.

4.3. Experimental Workflow

start Start step1 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 3. Phase Separation Allow vials to stand undisturbed for solid to settle. step2->step3 step4 4. Sampling & Filtration Withdraw supernatant. Filter immediately through a 0.22 µm syringe filter. step3->step4 step5 5. Dilution Accurately dilute the filtrate with a suitable solvent to fall within the analytical range. step4->step5 step6 6. Quantification Analyze the diluted sample using a calibrated HPLC or UV-Vis method. step5->step6 step7 7. Calculation Calculate the original concentration in mg/mL or mol/L, accounting for dilution. step6->step7 end End step7->end

Caption: Experimental workflow for equilibrium solubility determination.

4.4. Step-by-Step Methodology

  • Preparation:

    • To a series of glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL).

    • Add an excess amount of solid Methyl 2-(4-amino-3-nitrophenyl)acetate to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be run to confirm the time to equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution:

    • Perform an accurate serial dilution of the filtered sample with the appropriate solvent to bring the concentration into the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • A calibration curve must be prepared using standard solutions of known concentrations of Methyl 2-(4-amino-3-nitrophenyl)acetate.

  • Calculation:

    • Using the concentration obtained from the calibration curve, calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Data Interpretation and Application

The experimentally determined solubility data provides invaluable insights for various applications:

  • Process Chemistry: The data guides the selection of optimal solvents for reactions to ensure all reactants remain in solution. It is also crucial for developing purification strategies, such as selecting an appropriate solvent system for recrystallization (a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures).

  • Formulation Science: For pharmaceutical applications, solubility data is the first step in formulation development.[13] It helps in selecting excipients and designing dosage forms (e.g., solutions, suspensions) that can deliver the API effectively.

  • Preclinical Research: Understanding solubility is essential for designing in vitro and in vivo experiments, as it affects the concentrations that can be achieved in biological assays and the potential for compound precipitation.

Conclusion

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Allen. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from [Link]

  • PubMed. (2025, August 13). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

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  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 2-(4-amino-3-nitrophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

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  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

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A Technical Guide to the Chemical Reactivity of the Amino Group in Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the amino group in Methyl 2-(4-amino-3-nitrophenyl)acetate, a key intermediate in the synthesis of various organic compounds. The molecule's reactivity is dictated by a complex interplay of electronic and steric effects from its three distinct functional groups: an activating amino group, a strongly deactivating ortho-positioned nitro group, and a weakly deactivating methyl acetate moiety. This document explores the molecule's fundamental properties, including basicity and nucleophilicity, and details its behavior in key chemical transformations such as acylation, alkylation, and diazotization. We provide field-proven, step-by-step protocols for these reactions, supported by mechanistic insights and visual diagrams to guide researchers, scientists, and drug development professionals in leveraging this versatile chemical building block.

Introduction to Methyl 2-(4-amino-3-nitrophenyl)acetate

Methyl 2-(4-amino-3-nitrophenyl)acetate is a substituted aniline derivative with significant potential in organic synthesis, particularly in the creation of dyes and pharmaceutical agents.[1] Its synthetic utility stems from the reactivity of the primary aromatic amino group, which can be strategically modified or replaced. However, the reactivity of this amine is profoundly influenced by the adjacent electron-withdrawing nitro group and the para-positioned methyl acetate group.

Table 1: Physicochemical Properties

Property Value
CAS Number 28694-94-2[2][3]
Molecular Formula C₉H₁₀N₂O₄[2][3]
Molecular Weight 210.19 g/mol [2][3]

| Appearance | (Varies, typically a solid) |

The Electronic Landscape: A Tale of Competing Influences

The reactivity of the amino group in Methyl 2-(4-amino-3-nitrophenyl)acetate is not straightforward. It is the result of a delicate balance between the powerful, opposing electronic effects of its neighboring substituents.

  • The Amino Group (-NH₂): As a substituent, the amino group is a potent activator and ortho-, para-director for electrophilic aromatic substitution.[4] This is due to its ability to donate its lone pair of electrons into the benzene ring's π-system, a phenomenon known as the resonance or mesomeric effect (+M). This donation increases the electron density at the ortho and para positions.

  • The Nitro Group (-NO₂): Conversely, the nitro group is one of the strongest deactivating groups.[5] It withdraws electron density from the ring through both the inductive effect (-I) and a powerful resonance effect (-M).[4][6] This withdrawal significantly reduces the overall electron density of the aromatic ring, making it less susceptible to electrophilic attack.

  • The Methyl Acetate Group (-CH₂COOCH₃): The ester-containing side chain is weakly deactivating overall due to the electron-withdrawing nature of the carbonyl group.

The critical feature of this molecule is the ortho-relationship between the activating amino group and the deactivating nitro group. The nitro group's strong electron-withdrawing capacity directly counteracts the amino group's electron-donating tendency. This has two major consequences:

  • It drastically reduces the nucleophilicity and basicity of the amino group's lone pair.

  • It creates significant steric hindrance around the amino group, potentially impeding the approach of bulky reagents.

G Electronic Effects on the Amino Group cluster_0 Methyl 2-(4-amino-3-nitrophenyl)acetate cluster_1 Effects on Amino Group Reactivity Molecule Methyl 2-(4-amino-3-nitrophenyl)acetate -NH₂ (Amino) -NO₂ (Nitro) -CH₂COOCH₃ (Methyl Acetate) Effects Overall Reactivity Reduced Basicity Reduced Nucleophilicity Steric Hindrance Molecule:f1->Effects:f1 +M (Donating) Molecule:f2->Effects:f1 -M, -I (Withdrawing) Molecule:f2->Effects:f2 -M, -I (Withdrawing) Molecule:f2->Effects:f3 Ortho Position Molecule:f3->Effects:f1 -I (Weakly Withdrawing)

Caption: Interplay of electronic and steric effects on the amino group.

Fundamental Reactivity of the Amino Group

Basicity

The basicity of an aromatic amine is a direct measure of the availability of the nitrogen's lone pair to accept a proton. For Methyl 2-(4-amino-3-nitrophenyl)acetate, the amino group is significantly less basic than that of aniline. This is primarily due to the powerful electron-withdrawing nitro group positioned ortho to it.

This effect can be understood by comparing it to nitroanilines. In both ortho- and para-nitroaniline, a resonance structure can be drawn where the amino nitrogen's lone pair is delocalized across the ring and onto the nitro group's oxygen atoms.[7] This delocalization makes the lone pair less available for protonation. The meta-isomer lacks this direct resonance delocalization, making it the most basic of the three nitroaniline isomers.[7] Since our target molecule has an ortho-nitro group, its basicity is severely diminished, a critical factor to consider in acid-catalyzed reactions where the amine could be protonated and deactivated.[8]

Nucleophilicity

Nucleophilicity, the ability to attack an electrophilic carbon, generally correlates with basicity but is also highly sensitive to sterics.[9] The amino group in our molecule is a modest nucleophile. While the nitrogen lone pair is inherently nucleophilic, its reactivity is tempered by the same resonance and inductive effects that reduce its basicity. Furthermore, the bulky ortho-nitro group provides significant steric hindrance, which can slow reactions with sterically demanding electrophiles. Despite these limitations, the amino group remains the primary site for nucleophilic attack in most reactions.

Key Chemical Transformations

The amino group is a versatile handle for a variety of synthetic modifications. Below are detailed protocols for the most critical transformations.

N-Acylation

Acylation is a robust and common reaction for protecting the amino group or for synthesizing amides. The reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.

Causality Behind Experimental Choices:

  • Acylating Agent: Acetic anhydride is a common, cost-effective choice for acetylation. More complex acyl groups can be introduced using the corresponding acid chlorides.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to avoid competing reactions with the acylating agent.

  • Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or acetic acid formed during the reaction, driving the equilibrium towards the product.

Protocol: N-Acetylation with Acetic Anhydride

  • Dissolution: Dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

N-Alkylation

Direct N-alkylation of primary aromatic amines with alkyl halides is often challenging as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of products.[10] A more controlled and efficient method is reductive amination (or reductive N-alkylation) , where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Causality Behind Experimental Choices:

  • Hydrogen Source: Ammonium formate or glycerol can serve as effective hydrogen sources in transfer hydrogenation.[11][12]

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogen transfer process.[11]

  • Reducing Agent: For a two-step process, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are mild reducing agents suitable for reducing the intermediate imine.

Protocol: Reductive N-Monoalkylation with an Aldehyde

  • Setup: To a solution of Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) and a chosen aldehyde (1.1 eq) in methanol (MeOH), add 10% Palladium on carbon (Pd/C) (5 mol%).

  • Hydrogen Source: Add ammonium formate (3.0-5.0 eq) in portions.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Filtration: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Diazotization and Sandmeyer Reactions

The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful tools in aromatic chemistry.[13] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles, many of which cannot be introduced by other means.[14][15] This class of reactions is broadly known as the Sandmeyer reaction when a copper(I) salt is used as a catalyst or reagent.[16][17]

Causality Behind Experimental Choices:

  • Diazotizing Agent: Nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).[13]

  • Temperature: The reaction must be kept cold (0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures.[14]

  • Nucleophile/Catalyst: Copper(I) salts (CuCl, CuBr, CuCN) are highly effective for introducing chloro, bromo, and cyano groups, respectively.[16] Other transformations, like iodination with KI, do not require a copper catalyst.[15]

G Synthetic Pathways from the Amino Group cluster_acylation Acylation cluster_alkylation Reductive Alkylation cluster_diazotization Diazotization & Sandmeyer start Methyl 2-(4-amino-3-nitrophenyl)acetate acyl N-Acylated Product (Amide) start->acyl RCOCl or (RCO)₂O Base alkyl N-Alkylated Product (Secondary Amine) start->alkyl R-CHO, Pd/C HCOONH₄ diazonium Aryl Diazonium Salt Ar-N₂⁺ start->diazonium NaNO₂, HCl 0-5 °C sandmeyer_Cl Ar-Cl diazonium->sandmeyer_Cl CuCl sandmeyer_Br Ar-Br diazonium->sandmeyer_Br CuBr sandmeyer_CN Ar-CN diazonium->sandmeyer_CN CuCN sandmeyer_I Ar-I diazonium->sandmeyer_I KI

Caption: Key transformations of the amino group in the target molecule.

Protocol: Sandmeyer Chlorination

  • Acidic Solution: Suspend Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in a three-neck flask fitted with a thermometer and a dropping funnel.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete. A positive test with starch-iodide paper (turning black) indicates a slight excess of nitrous acid.

  • Catalyst Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Substitution: Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 1-2 hours until gas evolution ceases.

  • Workup: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Chemoselective Reduction of the Nitro Group

While not a reaction of the amino group itself, the reduction of the ortho-nitro group to a second amino group is a synthetically vital transformation, yielding a diamine derivative. The challenge lies in achieving this reduction chemoselectively without affecting the ester functionality.

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

Reagent Conditions Advantages Disadvantages
H₂/Pd/C H₂ gas (balloon or higher pressure), MeOH/EtOAc Clean, high yield, catalytic.[18] Can reduce other functional groups (e.g., alkenes, alkynes).
Fe/HCl or Fe/NH₄Cl Refluxing acidic or neutral media Inexpensive, effective.[18] Requires acidic workup, generates iron sludge.
SnCl₂·2H₂O HCl, EtOH Mild, good for sensitive substrates.[18] Stoichiometric, generates tin waste.

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be selective for one nitro group in a dinitro compound.[19] | Often requires heat, can have side reactions. |

Protocol: Nitro Group Reduction with Iron

  • Setup: In a round-bottom flask, combine Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq), iron powder (3.0-5.0 eq), and ethanol/water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of concentrated HCl or a stoichiometric amount of ammonium chloride (NH₄Cl).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.

  • Workup: Cool the reaction to room temperature and filter through Celite® to remove the iron salts, washing the filter cake with hot ethanol.

  • Basification & Extraction: Make the filtrate basic (pH > 8) with aqueous sodium carbonate or ammonia. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the diamino product.

Summary and Outlook

The chemical reactivity of the amino group in Methyl 2-(4-amino-3-nitrophenyl)acetate is a nuanced subject, governed by the powerful and opposing electronic influence of an ortho-nitro group. While its basicity and nucleophilicity are significantly attenuated, the amino group remains a versatile functional handle for a range of critical synthetic operations.

  • Acylation proceeds readily, providing a route to amides and protected amine intermediates.

  • Controlled N-alkylation is best achieved via reductive amination to avoid over-alkylation.

  • Diazotization opens the door to a vast array of Sandmeyer and related reactions, allowing the strategic replacement of the amino group with halides, nitriles, and other functionalities.

  • The adjacent nitro group can be chemoselectively reduced, leading to valuable diamine building blocks.

A thorough understanding of these electronic and steric factors is paramount for any scientist seeking to exploit this molecule's synthetic potential. By carefully selecting reagents and controlling reaction conditions, researchers can effectively navigate its complex reactivity to construct more elaborate molecules for applications in materials science, dye chemistry, and pharmaceutical development.

References

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An In-depth Technical Guide to the Electronic Effects of Substituents on the Phenyl Ring of Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the amino (-NH2), nitro (-NO2), and methyl acetate (-CH2COOCH3) substituents on the phenyl ring of Methyl 2-(4-amino-3-nitrophenyl)acetate. The interplay of inductive and resonance effects governs the electron density distribution within the aromatic system, profoundly influencing the molecule's reactivity, spectroscopic properties, and potential as a pharmacophore. This document delineates the theoretical underpinnings of these electronic effects, outlines experimental and computational methodologies for their characterization, and offers insights into their implications for drug design and development.

Introduction: The Significance of Electronic Effects in Aromatic Systems

Substituents on a benzene ring fundamentally alter the electron density of the aromatic system, thereby dictating its nucleophilicity and reactivity in chemical transformations.[1] These alterations, collectively known as electronic effects, are broadly classified into two categories: the inductive effect and the resonance effect.[2][3][4] The inductive effect is the polarization of sigma (σ) bonds due to electronegativity differences between atoms, a permanent effect that diminishes with distance.[3][5] The resonance effect, or mesomeric effect, involves the delocalization of pi (π) electrons through the conjugated system, resulting in a redistribution of electron density across multiple atoms.[2][3]

In the context of drug development, understanding the electronic landscape of a molecule like Methyl 2-(4-amino-3-nitrophenyl)acetate is paramount. The electron distribution influences non-covalent interactions with biological targets, metabolic stability, and pharmacokinetic properties. This guide dissects the individual and combined electronic contributions of the amino, nitro, and methyl acetate groups to provide a foundational understanding for researchers in medicinal chemistry and related fields.

Analysis of Substituent Effects on the Phenyl Ring

The electronic character of the phenyl ring in Methyl 2-(4-amino-3-nitrophenyl)acetate is a consequence of the cumulative effects of its three substituents.

The Amino (-NH2) Group: A Powerful Activating Group

The amino group is a strong activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[6] This is primarily due to its powerful electron-donating resonance effect (+M). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system.[7][8] This delocalization increases the electron density, particularly at the ortho and para positions relative to the amino group.[9][10][11]

While the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), the resonance effect is significantly stronger and dominates the overall electronic influence of the amino group.[7][12]

Caption: Resonance delocalization of the nitrogen lone pair in an amino-substituted ring.

The Nitro (-NO2) Group: A Strong Deactivating Group

Conversely, the nitro group is a potent deactivating group, withdrawing electron density from the phenyl ring and making it less reactive towards electrophiles.[8][13] This is a result of both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M).[10][14] The highly electronegative oxygen atoms pull electron density through the sigma bonds, and the π-system of the nitro group can accept electrons from the benzene ring, creating a positive charge within the ring, particularly at the ortho and para positions.[13][15][16] This deactivation makes electrophilic substitution reactions significantly slower compared to unsubstituted benzene.[15]

Caption: Resonance withdrawal of electron density by the nitro group.

The Methyl Acetate (-CH2COOCH3) Group: A Weakly Deactivating Group

The methyl acetate group attached via a methylene (-CH2-) linker exhibits a more nuanced electronic effect. The ester group itself is electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance of the carbonyl group.[17] However, the intervening methylene group isolates the phenyl ring from the direct resonance-withdrawing effect of the carbonyl. Therefore, the primary influence of the -CH2COOCH3 group is a weak electron-withdrawing inductive effect (-I).

The Interplay of Substituents in Methyl 2-(4-amino-3-nitrophenyl)acetate

In this polysubstituted benzene ring, the powerful activating effect of the amino group and the strong deactivating effect of the nitro group are the dominant forces. The amino group at position 4 and the nitro group at position 3 create a "push-pull" system. The amino group donates electron density into the ring, while the adjacent nitro group withdraws it. This arrangement leads to a highly polarized aromatic ring.

The directing effects of these groups are also crucial. The amino group is an ortho, para-director, while the nitro group is a meta-director.[9][16] In electrophilic aromatic substitution reactions, the position of the incoming electrophile is primarily dictated by the most powerfully activating group.[18] Therefore, the amino group would direct incoming electrophiles to its ortho and para positions.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a thorough understanding of the electronic effects in Methyl 2-(4-amino-3-nitrophenyl)acetate.

Spectroscopic Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for probing the electron density at different positions on the phenyl ring.

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic environment.[19][20] Electron-donating groups shield adjacent (ortho and para) protons, causing their signals to appear at a lower chemical shift (upfield).[21][22] Conversely, electron-withdrawing groups deshield these protons, shifting their signals downfield.[21] In Methyl 2-(4-amino-3-nitrophenyl)acetate, the protons ortho and para to the activating amino group would be expected to be shifted upfield compared to those influenced by the deactivating nitro group.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring also reflect the electron density.[20] Carbons attached to electron-donating groups will be shielded (upfield shift), while those bonded to electron-withdrawing groups will be deshielded (downfield shift).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of Methyl 2-(4-amino-3-nitrophenyl)acetate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Assign the signals to the respective protons and carbons based on their chemical shifts, integration (for ¹H), and coupling patterns. Compare the observed chemical shifts to those of related, less substituted compounds to quantify the substituent chemical shifts (SCS).

Hammett Plots: Quantifying Electronic Effects

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[23] It relates the rate or equilibrium constant of a reaction to the Hammett substituent constant (σ), which is a measure of the electronic-donating or -withdrawing ability of a substituent.[24][25] While not a direct experimental protocol for the target molecule itself, comparing the reactivity of a series of related compounds with varying substituents allows for the determination of the reaction constant (ρ), indicating the sensitivity of the reaction to electronic effects.[25]

Table 1: Hammett Substituent Constants (σp)

Substituentσp ValueElectronic Effect
-NH₂-0.66Strongly Electron-Donating
-NO₂0.78Strongly Electron-Withdrawing
-CH₃-0.17Weakly Electron-Donating

Data sourced from established literature values.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to visualize and quantify the electronic properties of molecules.[26][27][28]

3.3.1 Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. For Methyl 2-(4-amino-3-nitrophenyl)acetate, the MEP map would be expected to show a high electron density around the amino group and a low electron density near the nitro group.

3.3.2 Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed information about charge distribution, orbital interactions, and resonance effects. It can quantify the delocalization of the nitrogen lone pair of the amino group into the ring and the withdrawal of electron density by the nitro group.

Computational Workflow

Caption: A typical DFT workflow for analyzing electronic properties.

Implications for Drug Development

The distinct electronic landscape of Methyl 2-(4-amino-3-nitrophenyl)acetate has several important implications for its potential use in drug development:

  • Target Binding: The polarized nature of the aromatic ring can facilitate specific non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in a protein's active site. The electron-rich region near the amino group could act as a hydrogen bond acceptor, while the electron-poor region influenced by the nitro group could interact favorably with electron-rich aromatic residues like tryptophan or tyrosine.

  • Metabolic Stability: The electron density of the aromatic ring influences its susceptibility to metabolic transformations, particularly oxidation by cytochrome P450 enzymes. The deactivating effect of the nitro group may confer some resistance to oxidative metabolism at certain positions.

  • Pharmacokinetics: The overall polarity of the molecule, influenced by the substituents, will affect its solubility, membrane permeability, and ultimately its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The electronic effects of the amino, nitro, and methyl acetate substituents on the phenyl ring of Methyl 2-(4-amino-3-nitrophenyl)acetate create a complex and highly polarized molecular environment. The strong electron-donating resonance of the amino group and the powerful electron-withdrawing inductive and resonance effects of the nitro group are the dominant influences. A comprehensive understanding of these effects, achieved through a combination of advanced spectroscopic techniques and computational modeling, is critical for predicting the molecule's reactivity and for the rational design of new therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for researchers and scientists to explore and harness the electronic properties of substituted aromatic systems in the pursuit of novel drug candidates.

References

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  • BYJU'S. (2024, January 15). Inductive Effect vs. Resonance Effect: What's the Difference? Retrieved from [Link]

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  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • TMP Chem. (2014, February 22). Activating and Deactivating Groups in Aromatic Substitution. Retrieved from [Link]

  • Study.com. (n.d.). Substituents on an aromatic ring can alter both the stereo-selectivity and reactivity of an... Retrieved from [Link]

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  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]

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  • SCM. (2016, May 5). Analyzing substituent effects. Retrieved from [Link]

  • Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(17), 11624-11633. Retrieved from [Link]

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Stability and Storage of Methyl 2-(4-amino-3-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 28694-94-2). In the absence of extensive, publicly available stability data for this specific compound, this document synthesizes information from chemical principles, data on structurally analogous compounds, and general best practices for handling aromatic nitro and amino compounds. The guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to maintain the integrity and purity of this compound in a laboratory setting.

Chemical Profile of Methyl 2-(4-amino-3-nitrophenyl)acetate

Methyl 2-(4-amino-3-nitrophenyl)acetate is a multifaceted organic compound with a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol [1]. Its structure, featuring a phenyl ring substituted with an amino group, a nitro group, and a methyl acetate moiety, suggests a predisposition to certain degradation pathways. Understanding these functional groups is paramount to predicting its stability.

PropertyValueSource
CAS Number 28694-94-2Synblock[1]
Molecular Formula C₉H₁₀N₂O₄Synblock[1]
Molecular Weight 210.19 g/mol Synblock[1]
Purity (Typical) ≥ 98%Synblock[1]

Predicted Degradation Pathways and Instability Factors

Hydrolysis of the Ester Linkage

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(4-amino-3-nitrophenyl)acetic acid and methanol. The rate of this hydrolysis is expected to increase with temperature. For instance, related compounds like p-nitrophenyl acetate are known to hydrolyze, releasing p-nitrophenol[2].

Oxidation of the Amino Group

The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored impurities and a decrease in the compound's purity over time.

Photodegradation

Aromatic nitro compounds are often light-sensitive. Exposure to UV or even ambient light can promote photochemical reactions, leading to decomposition. Therefore, protection from light is a critical aspect of storage.

Thermal Decomposition

Elevated temperatures can accelerate all degradation pathways. While a specific melting point is not cited in the available literature, it is prudent to assume that high temperatures will compromise the stability of the compound.

Logical Relationship of Degradation Factors

cluster_factors Environmental Factors cluster_compound Methyl 2-(4-amino-3-nitrophenyl)acetate cluster_degradation Potential Degradation Pathways Light Light Oxidation Oxidation Light->Oxidation promotes Photodegradation Photodegradation Light->Photodegradation Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis accelerates Thermal Decomposition Thermal Decomposition Temperature->Thermal Decomposition induces Moisture/Humidity Moisture/Humidity Moisture/Humidity->Hydrolysis enables pH (Acidic/Basic) pH (Acidic/Basic) pH (Acidic/Basic)->Hydrolysis catalyzes Oxidizing/Reducing Agents Oxidizing/Reducing Agents Oxidizing/Reducing Agents->Oxidation Ester Group Ester Group Ester Group->Hydrolysis Amino Group Amino Group Amino Group->Oxidation Nitro Group Nitro Group Nitro Group->Photodegradation Aromatic Ring Aromatic Ring Aromatic Ring->Photodegradation Start Start Aliquot & Store Aliquot Compound into Vials Start->Aliquot & Store Stress Conditions Expose to Stress Conditions (e.g., 40°C/75% RH, Photostability Chamber) Aliquot & Store->Stress Conditions Time Points Sample at Pre-defined Time Points (e.g., T=0, 1, 3, 6 months) Stress Conditions->Time Points Analysis Analyze Samples by HPLC-UV Time Points->Analysis Data Evaluation Evaluate Purity and Degradant Formation Analysis->Data Evaluation End End Data Evaluation->End

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

Protocol for a Forced Degradation Study

A forced degradation study can rapidly identify the likely degradation pathways and the analytical methods needed to monitor them.

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-(4-amino-3-nitrophenyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to an aliquot of the stock solution.

    • Basic: Add 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidative: Add 3% H₂O₂ to an aliquot of the stock solution.

    • Thermal: Heat an aliquot of the stock solution at 60-80 °C.

    • Photolytic: Expose an aliquot of the stock solution to a photostability chamber.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the initial time point to identify degradation products and the conditions under which they form.

Summary of Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated) or FreezerTo slow down potential degradation reactions.
Container Tightly sealed, amber or opaqueTo protect from moisture, air, and light.[1][3]
Atmosphere Standard air (tightly sealed); Inert gas for high sensitivityTo prevent oxidation of the amino group.
Handling Minimize exposure to ambient conditions; Equilibrate before openingTo prevent moisture condensation and degradation.
Solutions Prepare fresh, especially aqueous solutionsTo avoid hydrolysis of the ester group.[2]

Conclusion

While specific stability data for Methyl 2-(4-amino-3-nitrophenyl)acetate is not extensively documented, a thorough understanding of its chemical structure provides a solid foundation for predicting its stability and establishing appropriate storage and handling procedures. By controlling environmental factors such as temperature, light, and moisture, the integrity of this compound can be effectively maintained. For critical applications, it is highly recommended to perform in-house stability studies to confirm these recommendations and establish a definitive shelf-life under specific laboratory conditions.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrophenyl acetate, 97%. [Link]

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Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 28694-94-2) is readily available in public databases. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including 4-nitrophenyl acetate, p-nitroaniline, and other aromatic nitro and amino compounds. The recommendations herein are based on the known hazards associated with its functional groups (aromatic amine, aromatic nitro compound, methyl ester) and should be treated as a provisional yet authoritative resource pending the release of a specific SDS. All handling and safety procedures should be conducted with the utmost caution.

Compound Overview and Inferred Hazard Profile

Methyl 2-(4-amino-3-nitrophenyl)acetate is a multifaceted organic compound with a molecular structure that suggests significant biological and chemical reactivity. Its utility in research and drug development is underscored by the presence of a nitro group, an amino group, and a methyl ester on a phenylacetic acid backbone. These functional groups are pivotal to its potential applications but also contribute to its predicted hazard profile.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 28694-94-2Synblock
Molecular Formula C₉H₁₀N₂O₄Synblock
Molecular Weight 210.19 g/mol Synblock
Appearance Yellow to orange solid (predicted)-

The toxicology of aromatic nitro and amino compounds is well-documented, with potential for methemoglobinemia, skin sensitization, and organ damage.[1][2] The nitroaromatic functionality, in particular, has been associated with mutagenic and carcinogenic properties in some compounds.[3][4] Therefore, a cautious approach is imperative.

Predicted Hazard Classification (GHS):

  • Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[5]

  • Skin Sensitization: May cause an allergic skin reaction.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[7]

Comprehensive Handling and Storage Protocols

Given the predicted hazard profile, stringent adherence to the following handling and storage protocols is essential to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory when handling Methyl 2-(4-amino-3-nitrophenyl)acetate:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[8]

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves must be inspected for any signs of degradation before use and changed immediately upon contamination.[9]

  • Body Protection: A lab coat is required. For larger quantities or procedures with a high risk of exposure, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]

  • Spill Prevention: Use secondary containment for all containers and handle the compound over a spill tray.

Storage
  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[12]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Segregation: Store separately from foodstuffs and incompatible chemicals.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response to an exposure or spill is critical. The following procedures should be clearly posted in the laboratory.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation or other symptoms develop.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately and alert emergency personnel.

    • Isolate the spill area and prevent entry.

    • Ventilate the area if it is safe to do so.

    • Cleanup should only be performed by trained personnel with appropriate respiratory and personal protection.

Experimental Workflow and Risk Mitigation

The following workflow diagram illustrates a logical sequence for handling Methyl 2-(4-amino-3-nitrophenyl)acetate in a research setting, incorporating key safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Review this Safety Guide and any available SDS for analogs B Conduct a task-specific risk assessment A->B C Verify functionality of e mergency equipment (fume hood, eyewash, shower) B->C D Don appropriate PPE C->D E Weigh and prepare solutions in a chemical fume hood D->E F Perform experiment with secondary containment E->F G Label all containers clearly F->G H Decontaminate work surfaces G->H I Segregate and label all waste for proper disposal H->I J Remove PPE and wash hands thoroughly I->J

Caption: Experimental workflow for handling Methyl 2-(4-amino-3-nitrophenyl)acetate.

Waste Disposal

All waste containing Methyl 2-(4-amino-3-nitrophenyl)acetate must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

While Methyl 2-(4-amino-3-nitrophenyl)acetate holds promise as a research chemical and intermediate in drug development, its structural features necessitate a high degree of caution. By understanding the inferred hazards and rigorously implementing the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and work safely with this compound. Continuous vigilance and a proactive approach to safety are paramount when navigating the use of novel chemical entities.

References

  • K. F. I. T. a. M. S. M. K. William M. Baird, "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism," PubMed, [Online]. Available: [Link].

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  • "Material Safety Data Sheet - 4-Nitrophenyl acetate, 97%," Cole-Parmer, [Online]. Available: [Link].

  • H. C. B. a. R. J. Spanggord, "The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals," ASTM International, [Online]. Available: [Link].

  • "4-Nitrophenyl acetate," MP Biomedicals, [Online]. Available: [Link].

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  • "p-NITROANILINE HAZARD SUMMARY," NJ.gov, [Online]. Available: [Link].

  • "SDS 2001 - Aromatic Amine DECONtamination Solution," SKC Inc., [Online]. Available: [Link].

  • P. S. a. A. K. P. Singh, "Major mechanisms of toxicity of nitroaromatic compounds," ResearchGate, [Online]. Available: [Link].

  • A. K. a. others, "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines," ACS Publications, [Online]. Available: [Link].

  • "SAFETY DATA SHEET - 4-Nitrophenyl acetate," Thermo Fisher Scientific, [Online]. Available: [Link].

  • "p-Nitroaniline," West Liberty University, [Online]. Available: [Link].

  • "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide," [Online]. Available: [Link].

  • "STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE," Amherst College, 2019. [Online]. Available: [Link].

  • "HC004A Aromatic Amines 1," Scribd, [Online]. Available: [Link].

  • "4-Nitroaniline - Safety Data Sheet," 2014. [Online]. Available: [Link].

  • "Methyl Ester Derivatives: Key Building Blocks in Cosmetic and Pharmaceutical Synthesis," NINGBO INNO PHARMCHEM CO.,LTD., 2025. [Online]. Available: [Link].

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The Strategic Utility of Methyl 2-(4-amino-3-nitrophenyl)acetate in the Synthesis of Heterocyclic Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-amino-3-nitrophenyl)acetate, a seemingly unassuming molecule, presents itself as a highly versatile and potent building block for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of functional groups—a primary aromatic amine, a nitro group, and a methyl ester—offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive exploration of the potential applications of Methyl 2-(4-amino-3-nitrophenyl)acetate in organic synthesis, with a particular focus on its utility in constructing pharmacologically relevant scaffolds such as quinoxalines and benzodiazepines. By delving into the reactivity of its constituent functional groups and exploring established synthetic methodologies for related compounds, we aim to equip researchers with the knowledge to unlock the full synthetic potential of this valuable intermediate.

Molecular Architecture and Latent Reactivity

Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 28694-94-2) possesses a molecular formula of C9H10N2O4 and a molecular weight of 210.19 g/mol .[1] The key to its synthetic utility lies in the strategic placement of its functional groups on the phenyl ring.

  • The ortho-Amino and Nitro Groups: The vicinal arrangement of the amino and nitro groups is a classic precursor to an o-phenylenediamine moiety upon reduction of the nitro group. This diamine functionality is the cornerstone for the synthesis of numerous nitrogen-containing heterocycles.

  • The Methylene Acetate Side Chain: The methyl acetate group attached to the aromatic ring via a methylene bridge provides a reactive handle for intramolecular cyclization reactions, enabling the formation of seven-membered rings, a common feature in benzodiazepine structures.

  • Electronic Dichotomy: The presence of both an electron-donating amino group and an electron-withdrawing nitro group creates a unique electronic environment on the aromatic ring, influencing its reactivity in various transformations.

The interplay of these functional groups allows for a range of sequential and tandem reactions, making Methyl 2-(4-amino-3-nitrophenyl)acetate a powerful tool for the construction of complex heterocyclic systems.

Gateway to Quinoxalines: A Tandem Reduction-Condensation Strategy

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules with applications as antibacterial, anticancer, and antiviral agents.[2] The most common and direct route to the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

Methyl 2-(4-amino-3-nitrophenyl)acetate serves as an excellent precursor to a substituted o-phenylenediamine. The selective reduction of the nitro group in the presence of the ester and amino functionalities is a key first step.

The Critical Reduction Step: Unmasking the Diamine

The conversion of the nitro group to an amine can be achieved using a variety of established methods. The choice of reducing agent is crucial to ensure the preservation of the methyl ester functionality.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups

Reducing AgentTypical ConditionsAdvantagesPotential Drawbacks
H₂, Pd/CMethanol or Ethanol, room temperature, atmospheric or elevated pressureClean reaction, high yields, catalyst can be filtered offMay reduce other functional groups (e.g., alkenes, alkynes), potential for ester hydrogenolysis at high pressures/temperatures
SnCl₂·2H₂OEthanol or Ethyl Acetate, refluxMild, tolerates many functional groupsStoichiometric amounts of tin salts are required, leading to waste
Fe/HCl or Fe/NH₄ClEthanol/Water, refluxInexpensive, effectiveAcidic conditions may hydrolyze the ester, workup can be tedious
Sodium Dithionite (Na₂S₂O₄)Water/Methanol, room temperature or gentle heatingMild, useful for sensitive substratesRequires aqueous conditions, may not be suitable for all substrates

For the reduction of Methyl 2-(4-amino-3-nitrophenyl)acetate, catalytic hydrogenation with Pd/C under controlled conditions or the use of SnCl₂·2H₂O are generally preferred to minimize side reactions with the ester group.

Experimental Protocol: Synthesis of Methyl 2-(3,4-diaminophenyl)acetate

Materials:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Methyl 2-(4-amino-3-nitrophenyl)acetate (1 equivalent) in ethanol, add Tin(II) chloride dihydrate (4-5 equivalents) portion-wise.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 2-(3,4-diaminophenyl)acetate.

Figure 1: Workflow for the reduction of the nitro group.
Condensation to Quinoxaline-2-acetic Acid Derivatives

The resulting in situ generated or isolated Methyl 2-(3,4-diaminophenyl)acetate can be directly reacted with a 1,2-dicarbonyl compound to yield the corresponding quinoxaline derivative. This reaction is typically acid-catalyzed and proceeds via a double condensation mechanism.

Table 2: Representative 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis

1,2-Dicarbonyl CompoundResulting Quinoxaline Substituent Pattern
GlyoxalUnsubstituted at positions 2 and 3
Biacetyl (2,3-Butanedione)2,3-Dimethylquinoxaline
Benzil2,3-Diphenylquinoxaline
Pyruvic aldehyde2-Methylquinoxaline
Experimental Protocol: One-Pot Synthesis of Methyl 2-(Quinoxalin-6-yl)acetate

Materials:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Glyoxal (40% solution in water)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Perform the reduction of Methyl 2-(4-amino-3-nitrophenyl)acetate with SnCl₂·2H₂O in ethanol as described in section 2.2.

  • After confirming the formation of the diamine by TLC, add glyoxal (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for an additional 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and perform an aqueous workup as described in section 2.2.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-(quinoxalin-6-yl)acetate.

Figure 2: General scheme for quinoxaline synthesis.

Constructing the Benzodiazepine Core: A Journey into Seven-Membered Heterocycles

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, with many derivatives exhibiting anxiolytic, anticonvulsant, and sedative properties.[4] The synthesis of the 1,4-benzodiazepine-2-one scaffold often involves the cyclization of a 2-aminobenzophenone or a related precursor. Methyl 2-(4-amino-3-nitrophenyl)acetate, after suitable functional group manipulations, can serve as a valuable starting material for the construction of these seven-membered rings.

A plausible synthetic strategy involves the initial reduction of the nitro group, followed by acylation of the newly formed diamine and subsequent intramolecular cyclization.

Tandem Reduction and Acylation

Following the reduction of the nitro group to yield Methyl 2-(3,4-diaminophenyl)acetate, a selective acylation of one of the amino groups is required. The differential reactivity of the two amino groups can be exploited, or a protecting group strategy can be employed.

Intramolecular Cyclization to Form the Lactam

The key step in the formation of the 1,4-benzodiazepine-2-one ring is the intramolecular cyclization of the acylated intermediate. This is typically a condensation reaction that results in the formation of a lactam.

A Potential Synthetic Route to a Novel Benzodiazepine Scaffold

A hypothetical, yet chemically sound, pathway to a novel benzodiazepine derivative starting from Methyl 2-(4-amino-3-nitrophenyl)acetate is outlined below. This proposed route leverages established synthetic transformations.

  • Reduction of the Nitro Group: As described in section 2.2, reduction of Methyl 2-(4-amino-3-nitrophenyl)acetate with SnCl₂·2H₂O would yield Methyl 2-(3,4-diaminophenyl)acetate.

  • Selective N-Acylation: Reaction of the diamine with an acylating agent, for example, chloroacetyl chloride, could lead to the formation of Methyl 2-(4-amino-3-(2-chloroacetamido)phenyl)acetate. The more nucleophilic 4-amino group is expected to react preferentially.

  • Intramolecular Cyclization: Treatment of the chloroacetamide derivative with a base, such as sodium hydride or potassium carbonate, would induce an intramolecular nucleophilic substitution, where the remaining free amino group displaces the chloride to form the seven-membered lactam ring. This would result in the formation of a methyl 2-(7-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][2][5]diazepin-8-yl)acetate.

Figure 3: Proposed synthetic pathway to a benzodiazepine derivative.

Beyond Quinoxalines and Benzodiazepines: Exploring Further Synthetic Frontiers

The rich functionality of Methyl 2-(4-amino-3-nitrophenyl)acetate opens doors to a multitude of other synthetic possibilities.

  • Synthesis of Benzimidazoles: After reduction of the nitro group, the resulting diamine can be condensed with aldehydes or carboxylic acids (or their derivatives) to form substituted benzimidazoles. The acetic acid side chain would remain as a functional handle for further derivatization.

  • Access to Phenazines: The diamine intermediate can undergo oxidative condensation with catechols to yield phenazine derivatives, a class of compounds with interesting electronic and photophysical properties.

  • Functional Group Interconversions: The amino and nitro groups can be subjected to a wide range of transformations, such as diazotization of the amino group to introduce other functionalities, or nucleophilic aromatic substitution on the activated ring. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives, further expanding the synthetic possibilities.

Conclusion: A Call to Exploration

Methyl 2-(4-amino-3-nitrophenyl)acetate is a commercially available and highly functionalized building block that holds significant, and as yet largely untapped, potential in organic synthesis. While this guide has outlined its plausible applications in the synthesis of quinoxalines and benzodiazepines based on established chemical principles, the true extent of its utility awaits further exploration by the scientific community. The strategic combination of a masked o-phenylenediamine, a reactive side chain, and a unique electronic profile makes this compound a compelling starting point for the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. It is our hope that this guide will serve as a catalyst for further research into the rich and diverse chemistry of this promising synthetic intermediate.

References

  • Massa, S., et al. (1980). Two step syntheses of fused quinoxaline-benzodiazepines and bis-benzodiazepines. Tetrahedron Letters, 21(34), 4566-4569.
  • Hunziker, F., et al. (1967). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Helvetica Chimica Acta, 50(5), 1588-1596.
  • Karrer, P., & Meerwein, H. F. (1935). Ein emodifizierte Flavinsynthese. Helvetica Chimica Acta, 18(1), 1130-1134.
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  • Semantic Scholar. (n.d.). Catalyst-free synthesis of novel 1,5- benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four- component reactions.
  • RSC Publishing. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
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  • RSC Publishing. (n.d.). Acetic acid promoted tandem cyclization of in situ generated 1,3-dipoles: stereoselective synthesis of dispiroimidazolidinyl and dispiropyrrolidinyl oxindoles with multiple chiral stereocenters.
  • MDPI. (n.d.).
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  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • NIH. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • PubMed. (2011). Deprotonated N-(2,4-Dinitrophenyl)
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A Strategic Guide to the Synthesis and Application of Methyl 2-(4-amino-3-nitrophenyl)acetate and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential of a Versatile Building Block

In the landscape of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Methyl 2-(4-amino-3-nitrophenyl)acetate, a seemingly simple molecule, represents one such scaffold, holding significant potential for the generation of diverse and biologically active compounds. This technical guide serves as an in-depth literature review and a practical handbook for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of facts to provide a narrative that explains the "why" behind the "how," grounding every protocol and claim in established scientific principles. Our exploration will delve into the synthesis of the core molecule, its transformation into key derivatives, and the pharmacological rationale for their development, all supported by comprehensive references.

I. The Core Scaffold: Methyl 2-(4-amino-3-nitrophenyl)acetate

Methyl 2-(4-amino-3-nitrophenyl)acetate is an aromatic compound characterized by a phenylacetic acid methyl ester backbone, further substituted with an amino group and a nitro group in a specific ortho- and para-relationship. This arrangement of functional groups is not arbitrary; it is a deliberate design that offers a multitude of synthetic possibilities.

Table 1: Physicochemical Properties of Methyl 2-(4-amino-3-nitrophenyl)acetate

PropertyValueSource
CAS Number 28694-94-2[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance Likely a crystalline solidInferred
Purity Commercially available at >98%[1]
Strategic Synthesis of the Core Molecule

While direct, detailed synthetic protocols for Methyl 2-(4-amino-3-nitrophenyl)acetate are not extensively published in readily available literature, a scientifically sound and efficient pathway can be devised based on established organic chemistry principles and related syntheses. The most logical approach involves a two-step process: the nitration of a suitable phenylacetic acid precursor followed by esterification. A plausible precursor is 4-aminophenylacetic acid.

Workflow 1: Proposed Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

A 4-Aminophenylacetic Acid B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C N-Acetyl-4-aminophenylacetic Acid B->C D Nitration (HNO₃/H₂SO₄) C->D E N-Acetyl-4-amino-3-nitrophenylacetic Acid D->E F Deprotection (Acid/Base Hydrolysis) E->F G 4-Amino-3-nitrophenylacetic Acid F->G H Fischer Esterification (Methanol, Acid Catalyst) G->H I Methyl 2-(4-amino-3-nitrophenyl)acetate H->I

Caption: Proposed synthetic workflow for Methyl 2-(4-amino-3-nitrophenyl)acetate.

Experimental Protocol 1: Synthesis of 4-Amino-3-nitrophenylacetic Acid (Hypothetical)

This protocol is adapted from the synthesis of similar compounds, such as 4-amino-3-nitro phenol.[2]

  • Protection of the Amino Group: To a solution of 4-aminophenylacetic acid in glacial acetic acid, add acetic anhydride. Heat the mixture to reflux for 2-3 hours to ensure complete acetylation of the amino group, forming N-acetyl-4-aminophenylacetic acid.

  • Nitration: Cool the reaction mixture in an ice bath. Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Work-up and Deprotection: Pour the reaction mixture onto ice and collect the precipitated N-acetyl-4-amino-3-nitrophenylacetic acid by filtration. The acetyl protecting group can then be removed by acid or base hydrolysis. For example, refluxing the intermediate in aqueous hydrochloric acid will yield 4-amino-3-nitrophenylacetic acid.[2]

  • Purification: The crude 4-amino-3-nitrophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Experimental Protocol 2: Fischer Esterification to Yield Methyl 2-(4-amino-3-nitrophenyl)acetate

This is a standard and widely used method for the synthesis of esters from carboxylic acids and alcohols.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-nitrophenylacetic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The final product, Methyl 2-(4-amino-3-nitrophenyl)acetate, can be purified by column chromatography or recrystallization.

II. The Gateway to Diversity: Synthesis of Derivatives

The true utility of Methyl 2-(4-amino-3-nitrophenyl)acetate lies in its potential as a starting material for a wide array of derivatives. The presence of the amino, nitro, and methyl ester functionalities allows for a diverse range of chemical transformations.

Amide Derivatives: Building Blocks for Bioactive Molecules

The methyl ester group of the core molecule is readily converted to a wide range of amides through reaction with primary or secondary amines. Amide bonds are a cornerstone of medicinal chemistry, found in a vast number of approved drugs.

Workflow 2: General Synthesis of Amide Derivatives

A Methyl 2-(4-amino-3-nitrophenyl)acetate B Amidation A->B R¹R²NH, Heat or Coupling Agent C Amide Derivative B->C

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol 3: Synthesis of N-Substituted 2-(4-amino-3-nitrophenyl)acetamides

This protocol is based on standard amidation procedures.[5][6][7]

  • Direct Aminolysis: In a sealed tube, dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate in the desired primary or secondary amine (used as both reactant and solvent). Heat the mixture at a temperature sufficient to drive the reaction to completion (typically 80-120°C). Monitor the reaction by TLC. Upon completion, remove the excess amine under reduced pressure and purify the resulting amide by column chromatography or recrystallization.

  • Coupling Agent-Mediated Amidation: For less reactive amines or to avoid high temperatures, standard peptide coupling agents can be employed. First, hydrolyze the methyl ester of the core molecule to the corresponding carboxylic acid. Then, dissolve the carboxylic acid and the desired amine in an aprotic solvent like dichloromethane or dimethylformamide. Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt). Stir the reaction at room temperature until completion. The work-up typically involves filtration to remove the urea byproduct (if DCC is used), followed by an aqueous wash and purification of the organic layer.

Heterocyclic Scaffolds: Accessing Privileged Structures

The strategic placement of the amino and nitro groups in Methyl 2-(4-amino-3-nitrophenyl)acetate makes it an excellent precursor for the synthesis of important heterocyclic systems, particularly benzodiazepines and quinoxalines. The key transformation is the selective reduction of the nitro group to an amino group, generating an ortho-phenylenediamine derivative.

Workflow 3: Synthesis of Heterocyclic Derivatives

cluster_0 Core Molecule Modification cluster_1 Heterocycle Formation A Methyl 2-(4-amino-3-nitrophenyl)acetate B Selective Nitro Group Reduction A->B e.g., SnCl₂/HCl, H₂/Pd-C C Methyl 2-(3,4-diaminophenyl)acetate B->C D Benzodiazepine Synthesis C->D Reaction with α-amino acid derivatives or α-haloketones E Quinoxaline Synthesis C->E Reaction with 1,2-dicarbonyl compounds

Sources

Methodological & Application

"use of Methyl 2-(4-amino-3-nitrophenyl)acetate in the synthesis of azo dyes"

Azo dyes synthesized from Methyl 2-(4-amino-3-nitrophenyl)acetate are primarily suited for applications in the textile industry for dyeing fabrics. [11]The nitro group generally imparts good lightfastness. The properties of these dyes can be further tuned; for example, the ester group could be hydrolyzed to a carboxylic acid to create acid dyes, which are suitable for dyeing protein fibers like wool and silk. Recent research has also explored the use of azo compounds in biomedical imaging, drug delivery, and as functional materials. [12]

References

  • Prashantha, A. G., et al. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Chemistry LibreTexts.
  • Imaginative Ink Publications. (2024). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. International Multidisciplinary Research Journal.
  • ResearchGate. (2023). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Request PDF.
  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.
  • MySkinRecipes. (n.d.). Methyl 2-(4-amino-3-nitrophenyl)
  • Al-Qadisiyah Journal of Pure Science. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Al-Qadisiyah Journal of Pure Science.
  • MDPI. (2023).
  • Journal of Chemical Reviews. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • El-kareem, Z. A., et al. (2020).
  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
  • Organic Chemistry Portal. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (2025). Azo coupling reactions structures and mechanisms.

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of benzimidazole derivatives, a critical scaffold in medicinal chemistry, starting from Methyl 2-(4-amino-3-nitrophenyl)acetate. Benzimidazole and its derivatives are foundational components in a vast array of pharmacologically active agents, demonstrating antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others.[1][2][3][4] Their structural similarity to natural purine nucleotides allows for effective interaction with biological macromolecules, making them a privileged structure in drug design.[2] This guide details a robust and efficient one-pot reductive cyclization protocol, offering insights into the underlying chemical principles, step-by-step experimental procedures, and methods for characterization of the final products.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[2] Its versatile pharmacological profile has led to the development of numerous clinically approved drugs, including the anthelmintics albendazole and mebendazole, and the proton pump inhibitor omeprazole.[4][5] The continuous exploration of novel benzimidazole derivatives is a key focus in the quest for new treatments for a range of diseases.[1][5]

The synthesis of these derivatives is a well-established yet evolving field in organic chemistry.[6] Traditional methods often involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[7][8][9][10] A particularly efficient and increasingly popular strategy involves the in situ formation of the o-phenylenediamine intermediate from a corresponding 2-nitroaniline derivative, followed by cyclization. This one-pot reductive cyclization approach is advantageous as it often avoids the isolation of potentially unstable o-phenylenediamine intermediates.[11]

This application note focuses on a specific and highly relevant starting material, Methyl 2-(4-amino-3-nitrophenyl)acetate, and its conversion to a substituted benzimidazole. This precursor is strategically chosen as the resulting benzimidazole will bear a carboxymethyl group at the 5(6)-position, a functional handle that can be further elaborated to generate a library of diverse drug candidates.

Synthetic Strategy: One-Pot Reductive Cyclization

The core of the proposed protocol is a one-pot reaction that combines the reduction of a nitro group and the subsequent cyclization to form the benzimidazole ring. This approach offers several advantages, including improved atom economy, reduced reaction times, and simplified workup procedures.[12]

The general transformation is depicted below:

Synthetic Workflow start Methyl 2-(4-amino-3-nitrophenyl)acetate intermediate In situ generated o-phenylenediamine start->intermediate Reduction (e.g., Na2S2O4, H2/Pd-C, Zn/acid) product Benzimidazole Derivative intermediate->product Cyclization cyclizing_agent Aldehyde or Carboxylic Acid Derivative cyclizing_agent->product

Caption: One-pot reductive cyclization workflow.

The reaction proceeds via two key mechanistic steps:

  • Reduction of the Nitro Group: The nitro group of the starting material is selectively reduced to an amine in the presence of a suitable reducing agent. This generates the highly reactive o-phenylenediamine intermediate in situ.

  • Cyclocondensation: The newly formed diamine then reacts with a carbonyl compound (an aldehyde is commonly used for 2-substituted benzimidazoles) or a carboxylic acid derivative. This condensation reaction, often catalyzed by an acid, leads to the formation of the imidazole ring fused to the benzene ring, yielding the final benzimidazole derivative.[13][14]

Experimental Protocol: Synthesis of Methyl 2-(5(6)-substituted-1H-benzo[d]imidazol-2-yl)acetate

This protocol details a representative procedure for the synthesis of a 2-substituted benzimidazole derivative from Methyl 2-(4-amino-3-nitrophenyl)acetate using an aromatic aldehyde and sodium dithionite as the reducing agent.[15]

Materials and Reagents:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent: Ethanol or Methanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: To the stirred solution, add sodium dithionite (3.0-4.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and the color of the solution may change.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by TLC. The disappearance of the starting material and the formation of a new, more polar spot (visualized under UV light) indicates the progress of the reaction.

  • Workup: Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add deionized water to the residue, which may cause the crude product to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure benzimidazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation and Characterization

The successful synthesis of the benzimidazole derivative should be confirmed by a thorough analysis of its spectroscopic data.

Parameter Expected Outcome
Yield 60-90% (highly dependent on the specific aldehyde used)
Appearance Off-white to pale yellow solid
¹H NMR Disappearance of the nitro-aromatic protons and appearance of the characteristic benzimidazole N-H proton signal (typically a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆).[16] Aromatic protons will show a new splitting pattern consistent with the benzimidazole ring system.
¹³C NMR Appearance of a signal for the C2 carbon of the benzimidazole ring (typically in the range of 140-155 ppm).[17]
IR Spectroscopy Presence of a characteristic N-H stretching vibration (around 3100-3400 cm⁻¹) and the disappearance of the nitro group stretches (typically around 1520 and 1340 cm⁻¹).[18][19]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the desired product.

Causality and Field-Proven Insights

  • Choice of Reducing Agent: Sodium dithionite is a cost-effective and efficient reducing agent for this transformation.[15] Alternatively, catalytic hydrogenation (H₂/Pd-C) can be employed for a cleaner reaction, although it requires specialized equipment.[11] For substrates with other reducible functional groups, chemoselective reducing agents may be necessary.[12]

  • Solvent System: A protic solvent like ethanol or methanol is often used as it facilitates the dissolution of the reagents and the sodium dithionite. The addition of water can sometimes improve the solubility of the dithionite.

  • Reaction Temperature: While some reductive cyclizations can proceed at room temperature, heating to reflux generally ensures a faster and more complete reaction.[12]

  • Purification Strategy: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of any impurities. Recrystallization is often sufficient for high-purity crude products, while column chromatography is necessary for separating closely related byproducts.

Mechanism of Benzimidazole Formation

The formation of the benzimidazole ring from the in situ generated o-phenylenediamine and an aldehyde proceeds through a well-established mechanism.

Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization diamine o-phenylenediamine schiff_base Schiff Base Intermediate diamine->schiff_base aldehyde Aldehyde (R-CHO) aldehyde->schiff_base dihydrobenzimidazole Dihydrobenzimidazole Intermediate schiff_base->dihydrobenzimidazole Nucleophilic attack benzimidazole Benzimidazole dihydrobenzimidazole->benzimidazole Oxidation / Dehydration

Caption: Generalized mechanism of benzimidazole formation.

Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form a Schiff base intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate. Finally, aromatization through oxidation or dehydration yields the stable benzimidazole ring system.

Conclusion

The one-pot reductive cyclization of Methyl 2-(4-amino-3-nitrophenyl)acetate provides an efficient and direct route to valuable benzimidazole derivatives. This protocol, grounded in established chemical principles, offers a reliable method for researchers in medicinal chemistry and drug development to access this important class of heterocyclic compounds. The resulting products, featuring a versatile carboxymethyl substituent, are ideal starting points for the synthesis of compound libraries for biological screening.

References

  • Sharma, J., Soni, P. K., Bansal, R., & Halve, A. K. (2018). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Current Organic Chemistry, 22(23), 2280-2299.
  • A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cycliz
  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
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  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
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  • Rajasekhar, S., Maiti, B., Balamurali, M. M., & Chanda, K. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1).
  • Terse, P. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
  • Current Achievements of Benzimidazole: A Review. (2024). Preprints.org.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals.
  • Naeimi, H., & Alishahi, N. (2014). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Journal of Industrial and Engineering Chemistry, 20(4), 2543–2547.
  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
  • Roeder, C. H., & Day, A. R. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.
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  • Lunkad, A. (2020, December 22). Synthesis of 2- Methyl benzimidazole [Video]. YouTube.
  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... (n.d.).
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  • IR spectra of benzimidazole and the complexes. (n.d.).
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). NIH.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
  • Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry.
  • Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.1. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.

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Application Notes & Protocols: Methyl 2-(4-amino-3-nitrophenyl)acetate as a Key Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-amino-3-nitrophenyl)acetate is a pivotal starting material in the synthesis of a variety of heterocyclic compounds that are central to the development of modern pharmaceuticals. Its unique structural features—a reactive amino group, an electron-withdrawing nitro group, and an ester moiety—make it a versatile scaffold for constructing complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this precursor. We will explore its role in the synthesis of key pharmaceutical intermediates, provide detailed, validated protocols, and explain the underlying chemical principles that govern these transformations.

Introduction: The Strategic Importance of Methyl 2-(4-amino-3-nitrophenyl)acetate

The design and synthesis of novel therapeutic agents often rely on the availability of versatile chemical building blocks. Methyl 2-(4-amino-3-nitrophenyl)acetate has emerged as a compound of significant interest due to its utility in the synthesis of nitrogen-containing heterocycles. Specifically, it is a well-established precursor for the synthesis of various quinoxalinone and benzimidazolone derivatives, which are core structures in a range of biologically active molecules.

The strategic placement of the amino and nitro groups on the phenyl ring allows for selective chemical manipulations. The amino group serves as a nucleophile, enabling reactions such as acylation and condensation, while the nitro group can be readily reduced to an amino group, opening up further synthetic possibilities. This inherent reactivity profile makes Methyl 2-(4-amino-3-nitrophenyl)acetate a valuable tool in the medicinal chemist's arsenal.

Synthetic Pathways and Mechanistic Insights

The primary application of Methyl 2-(4-amino-3-nitrophenyl)acetate in pharmaceutical synthesis is as a precursor to 7-amino-6-nitro-3,4-dihydro-1H-quinoxalin-2-one, a key intermediate in the production of various kinase inhibitors.

Synthesis of 7-amino-6-nitro-3,4-dihydro-1H-quinoxalin-2-one

The conversion of Methyl 2-(4-amino-3-nitrophenyl)acetate to the corresponding quinoxalinone derivative typically involves a two-step process:

  • Reductive Amination: The synthesis is often initiated by the reductive amination of the precursor with a suitable aldehyde, followed by cyclization.

  • Cyclization: The intramolecular cyclization of the resulting intermediate leads to the formation of the quinoxalinone ring system.

A common and efficient method for this transformation is the reaction of Methyl 2-(4-amino-3-nitrophenyl)acetate with glyoxylic acid, followed by reductive cyclization.

Diagram 1: Synthesis of 7-amino-6-nitro-3,4-dihydro-1H-quinoxalin-2-one

G A Methyl 2-(4-amino-3-nitrophenyl)acetate C Intermediate Schiff Base A->C Condensation B Glyoxylic Acid (CHOCOOH) B->C D 7-amino-6-nitro-3,4-dihydro-1H-quinoxalin-2-one C->D Reductive Cyclization E Sodium Cyanoborohydride (NaBH3CN) E->D G cluster_0 Protocol 1: Acetylation cluster_1 Protocol 2: Nitro Reduction A Dissolve Precursor in DCM B Cool to 0°C A->B C Add Pyridine & Acetic Anhydride B->C D Reaction at RT (2-4h) C->D E Workup & Purification D->E F Suspend Acetylated Product in EtOH/H2O E->F Product from Protocol 1 is Starting Material for Protocol 2 G Add NH4Cl & Fe Powder F->G H Reflux (2-3h) G->H I Filtration & Extraction H->I

Application Notes and Protocols: Cyclization Reactions of Methyl 2-(4-amino-3-nitrophenyl)acetate for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting Methyl 2-(4-amino-3-nitrophenyl)acetate into valuable heterocyclic compounds, primarily focusing on the formation of benzimidazole and quinoxalinone scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document outlines the core chemical principles, provides detailed experimental protocols, and discusses the mechanistic rationale behind these transformations.

Introduction: The Strategic Importance of o-Nitroaniline Cyclizations

The strategic transformation of ortho-substituted nitroaromatics, such as Methyl 2-(4-amino-3-nitrophenyl)acetate, represents a powerful approach in synthetic organic chemistry for the construction of fused heterocyclic systems. The inherent reactivity of the ortho-amino and nitro functionalities allows for a cascade of reactions, typically initiated by the reduction of the nitro group, to generate a highly reactive in situ intermediate. This intermediate, a substituted ortho-phenylenediamine, is primed for intramolecular cyclization, leading to the formation of stable and medicinally relevant heterocyclic cores.

Benzimidazoles and quinoxalinones are two prominent classes of heterocycles readily accessible from this common precursor. The benzimidazole moiety is a key pharmacophore found in a variety of therapeutic agents, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer drugs. Similarly, the quinoxalinone scaffold is present in compounds with diverse biological activities, including antibacterial, antiviral, and kinase inhibitory properties.

This guide will detail two primary cyclization pathways originating from Methyl 2-(4-amino-3-nitrophenyl)acetate:

  • Reductive Cyclization to form Benzimidazoles: This pathway involves the reduction of the nitro group to an amine, followed by condensation with a one-carbon electrophile, which can be either exogenously added or derived from the solvent or reagents.

  • Intramolecular Cyclization to form Quinoxalinones: This route also begins with the reduction of the nitro group, but the subsequent cyclization is an intramolecular process involving the newly formed diamine and the adjacent acetate side chain.

Mechanistic Considerations: A Tale of Two Pathways

The choice of reagents and reaction conditions is paramount in directing the cyclization of Methyl 2-(4-amino-3-nitrophenyl)acetate towards either a benzimidazole or a quinoxalinone product. The key mechanistic branch point lies in the reactivity of the in situ generated ortho-phenylenediamine intermediate.

Pathway A: Formation of Benzimidazoles via Reductive Cyclization

The synthesis of benzimidazoles from o-nitroanilines is a well-established transformation that proceeds through the initial reduction of the nitro group to an amine.[1] This creates a 1,2-diaminobenzene derivative which can then react with a suitable one-carbon source to form the imidazole ring.

Caption: General workflow for benzimidazole synthesis.

In the case of Methyl 2-(4-amino-3-nitrophenyl)acetate, the reduction of the nitro group can be achieved using various reducing agents such as sodium dithionite (Na₂S₂O₄), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation.[2] Following the reduction, a one-carbon electrophile is introduced to facilitate the cyclization. Formic acid is a commonly employed and efficient C1 source for this purpose.[3] The reaction proceeds via the formation of an N-formyl intermediate which then undergoes intramolecular condensation and dehydration to yield the benzimidazole ring.

Pathway B: Formation of Quinoxalinones via Intramolecular Cyclization

The formation of a quinoxalinone from Methyl 2-(4-amino-3-nitrophenyl)acetate involves a more direct intramolecular cyclization event following the initial reduction of the nitro group.

Caption: General workflow for quinoxalinone synthesis.

Once the ortho-phenylenediamine intermediate is formed, the proximate primary amine can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate side chain. This intramolecular condensation, often facilitated by mild acidic or basic conditions, leads to the formation of the six-membered dihydropyrazinone ring characteristic of the quinoxalinone core. The choice of reducing agent and the control of pH are critical to favor this pathway over the intermolecular condensation that leads to benzimidazoles.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl 2-(7-amino-1H-benzo[d]imidazol-2-yl)acetate

This protocol describes the reductive cyclization of Methyl 2-(4-amino-3-nitrophenyl)acetate using sodium dithionite as the reducing agent and formic acid as the C1 source.

Materials:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate

  • Sodium dithionite (Na₂S₂O₄)

  • Formic acid (HCOOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium dithionite (3.0-4.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reduction is complete, add formic acid (5.0-10.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterization:

The final product, Methyl 2-(7-amino-1H-benzo[d]imidazol-2-yl)acetate, can be characterized by standard spectroscopic techniques.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.[4]

  • ¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon should be observed.[5]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • FT-IR: Characteristic peaks for N-H stretching (amine and imidazole), C=O stretching (ester), and C=N stretching should be present.

Reaction Parameter Typical Conditions Expected Yield
Reducing Agent Sodium Dithionite70-85%
C1 Source Formic Acid
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 6-8 hours
Protocol 2: Synthesis of Methyl 2-(7-amino-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

This protocol outlines the synthesis of the quinoxalinone derivative through intramolecular cyclization following reduction.

Materials:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) and iron powder (5.0-7.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reduction of the nitro group by TLC.

  • Once the reduction is complete, cool the reaction mixture slightly and add a catalytic amount of acetic acid.

  • Continue to reflux the mixture for an additional 2-4 hours to facilitate the intramolecular cyclization. Monitor the formation of the quinoxalinone product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired product.

Characterization:

The final product, Methyl 2-(7-amino-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, can be characterized by the following spectroscopic methods:

  • ¹H NMR: Expect to see signals for the aromatic protons, a singlet for the exocyclic methylene protons, a singlet for the methyl ester protons, and broad singlets for the amide and amine N-H protons.[6]

  • ¹³C NMR: Signals for the aromatic carbons, the amide carbonyl, the ester carbonyl, the exocyclic methylene carbon, and the methyl carbon should be present.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • FT-IR: Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide and ester), and C=C stretching of the aromatic ring should be visible.[6]

Reaction Parameter Typical Conditions Expected Yield
Reducing Agent Iron Powder65-80%
Acid Catalyst Acetic Acid
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 4-8 hours

Conclusion

The cyclization reactions of Methyl 2-(4-amino-3-nitrophenyl)acetate provide a versatile and efficient entry point to the synthesis of medicinally important benzimidazole and quinoxalinone heterocycles. The choice of reaction conditions, particularly the reducing agent and the presence or absence of an external one-carbon source, allows for selective access to either scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of these and related heterocyclic compounds for applications in drug discovery and development. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired products in high yield and purity.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate - MDPI. Available at: [Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines - Organic Chemistry Portal. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]

  • (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-((1H-BENZO[D]IMIDAZOL-2YL)METHYL)PHENOL DERIVATIVES - ResearchGate. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC - NIH. Available at: [Link]

  • Mechanism of reductive cyclization of o‐phenylenediamine with CO2. - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Available at: [Link]

  • Ring Transformation of Cyclopropenes to Benzo‐Fused Five‐Membered Oxa‐ and Aza‐Heterocycles via a Formal [4+1] Cyclization - PubMed Central. Available at: [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine - ResearchGate. Available at: [Link]

  • Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2 - Organic Chemistry Portal. Available at: [Link]

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Application Note & Protocol: A Step-by-Step Guide to the Regioselective Nitration of Methyl 4-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of methyl 4-amino-3-nitrophenylacetate, a key intermediate in pharmaceutical and materials science research. Direct nitration of methyl 4-aminophenylacetate is fraught with challenges, including oxidation and the formation of undesired meta-isomers due to protonation of the highly reactive amino group. To circumvent these issues, this guide details a robust, two-step procedure involving the protection of the amino group via acetylation, followed by a regioselective electrophilic aromatic substitution reaction. The causality behind each experimental step, critical safety protocols, and detailed characterization methods are thoroughly explained to ensure reproducibility and safety.

Scientific Principle and Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr).[1] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[2]

However, the substrate, methyl 4-aminophenylacetate, presents two major challenges for direct nitration:

  • High Reactivity & Oxidation: The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to uncontrolled, often violent reactions, over-nitration, and significant oxidative degradation of the starting material into tar-like byproducts.[3][4]

  • Loss of Regiocontrol: In the strongly acidic nitrating medium, the basic amino group is readily protonated to form an anilinium ion (-NH₃⁺). This substituent is strongly deactivating and a meta-director, which would lead to the undesired 3-nitro isomer relative to the anilinium group, not the desired product.[5]

To ensure a high-yield, regioselective synthesis, a protection strategy is essential.[6] The amino group is temporarily converted into a less reactive acetamido group (-NHCOCH₃) using acetic anhydride.[7][8] The acetamido group is still an ortho-, para- director but moderates the reactivity of the ring, preventing oxidation and ensuring the reaction proceeds smoothly.[9] Since the para position is already occupied by the methyl acetate group, the nitration is selectively directed to the ortho position relative to the acetamido group (position 3 on the ring).

The overall synthetic pathway is illustrated below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration Start Methyl 4-aminophenylacetate Reagent1 Acetic Anhydride (Ac₂O) Start->Reagent1 Intermediate Methyl 4-acetamidophenylacetate Reagent1->Intermediate Acetylation Reagent2 HNO₃ / H₂SO₄ Intermediate->Reagent2 Product Methyl 4-acetamido-3-nitrophenylacetate Reagent2->Product Nitration G cluster_0 Generation of Electrophile (Nitronium Ion) cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Aromatization HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Protonation & Dehydration AromaticRing Methyl 4-acetamidophenylacetate SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) AromaticRing->SigmaComplex π-attack on NO₂⁺ Nitronium NO₂⁺ Product Methyl 4-acetamido-3-nitrophenylacetate SigmaComplex->Product Removal of Proton Base HSO₄⁻ (Base)

Sources

"large-scale synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate for industrial applications"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-(4-amino-3-nitrophenyl)acetate is a key intermediate in the pharmaceutical industry, serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring an amino group, a nitro group, and a methyl ester, provides a versatile scaffold for further chemical modifications. The demand for this intermediate necessitates a robust, scalable, and economically viable synthesis process suitable for industrial applications.

This document provides a comprehensive guide to the large-scale synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate. It outlines a detailed protocol, explains the underlying chemical principles, and addresses critical considerations for safety and process optimization. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and chemical manufacturing.

Synthesis Strategy: A Two-Step Approach

The most logical and industrially feasible approach to Methyl 2-(4-amino-3-nitrophenyl)acetate is a two-step synthesis starting from the readily available 4-aminophenylacetic acid. This strategy involves:

  • Esterification: The carboxylic acid group of 4-aminophenylacetic acid is first converted to its methyl ester, Methyl 2-(4-aminophenyl)acetate.

  • Regioselective Nitration: The aromatic ring of the resulting ester is then selectively nitrated to introduce a nitro group at the position ortho to the activating amino group.

This sequence is preferable to nitrating 4-aminophenylacetic acid first, as the esterification of the nitrated acid can be more challenging and may lead to side reactions.

Chemical Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Regioselective Nitration 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid Methyl_4_aminophenyl_acetate Methyl 2-(4-aminophenyl)acetate 4-Aminophenylacetic_Acid->Methyl_4_aminophenyl_acetate Esterification Methanol_H2SO4 Methanol (CH3OH) Sulfuric Acid (H2SO4) Final_Product Methyl 2-(4-amino-3-nitrophenyl)acetate Methyl_4_aminophenyl_acetate->Final_Product Nitration Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4)

Caption: Overall synthesis pathway for Methyl 2-(4-amino-3-nitrophenyl)acetate.

Experimental Protocols

Part 1: Synthesis of Methyl 2-(4-aminophenyl)acetate (Fischer Esterification)

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
4-Aminophenylacetic acidC₈H₉NO₂151.16>98%
MethanolCH₃OH32.04Anhydrous, >99.8%
Sulfuric acidH₂SO₄98.08Concentrated (98%)
Sodium bicarbonateNaHCO₃84.01Saturated solution
Sodium sulfateNa₂SO₄142.04Anhydrous
DichloromethaneCH₂Cl₂84.93ACS grade
Protocol
  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-aminophenylacetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-15 vol eq) to the reactor. Begin stirring to form a slurry.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture. An exotherm may be observed. Maintain the temperature below 40°C during the addition.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane and water. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst until the pH of the aqueous layer is ~7-8. Separate the organic layer.

  • Washing: Wash the organic layer with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(4-aminophenyl)acetate as an oil or a low-melting solid.

Part 2: Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate (Regioselective Nitration)

The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction. The amino group in Methyl 2-(4-aminophenyl)acetate is a strong activating group and an ortho-, para-director. Since the para position is already substituted, the nitration will primarily occur at the ortho position.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Methyl 2-(4-aminophenyl)acetateC₉H₁₁NO₂165.19>95% (crude from Part 1)
Sulfuric acidH₂SO₄98.08Concentrated (98%)
Nitric acidHNO₃63.01Fuming (>90%) or concentrated (70%)
IceH₂O18.02
Ethyl acetateC₄H₈O₂88.11ACS grade
Sodium bicarbonateNaHCO₃84.01Saturated solution
Protocol
  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, add concentrated sulfuric acid (5-10 vol eq).

  • Cooling: Cool the sulfuric acid to 0-5°C using a suitable cooling system.

  • Substrate Addition: Slowly add Methyl 2-(4-aminophenyl)acetate (1.0 eq) to the cold sulfuric acid while maintaining the temperature between 0-5°C. The substrate will dissolve to form a salt.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid (1.0-1.2 eq) to a small amount of cold concentrated sulfuric acid.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow to orange precipitate of the product will form.

  • Neutralization and Extraction: Allow the ice to melt, then neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of ~7. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 2-(4-amino-3-nitrophenyl)acetate as a solid.[5]

Overall Process Workflow

Process_Workflow cluster_esterification Esterification Stage cluster_nitration Nitration Stage A Charge 4-Aminophenylacetic Acid and Methanol B Add H2SO4 Catalyst A->B C Heat to Reflux (4-6h) B->C D Monitor by HPLC/TLC C->D E Cool and Remove Methanol D->E F Neutralize and Extract with Dichloromethane E->F G Dry and Concentrate F->G H Intermediate: Methyl 2-(4-aminophenyl)acetate G->H I Dissolve Intermediate in cold H2SO4 H->I Proceed to Nitration J Add Nitrating Mixture (0-10°C) I->J K Stir for 1-2h J->K L Monitor by HPLC/TLC K->L M Quench on Ice L->M N Neutralize and Extract with Ethyl Acetate M->N O Recrystallize N->O P Final Product: Methyl 2-(4-amino-3-nitrophenyl)acetate O->P

Caption: Step-by-step workflow for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Scientific Rationale and In-depth Discussion

Esterification

The choice of Fischer esterification is based on its cost-effectiveness and simplicity, making it ideal for large-scale production.[4] Methanol serves as both a reagent and a solvent, and using it in large excess shifts the equilibrium towards the product side, maximizing the yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Nitration

The nitration step is the most critical part of the synthesis, where regioselectivity is paramount. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. In the strongly acidic medium of the nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a meta-directing and deactivating group. However, there is a small equilibrium concentration of the free amine, which is highly reactive and directs the nitration to the ortho and para positions. Since the para position is blocked, the nitration occurs at the ortho position.

Controlling the temperature during nitration is crucial to prevent over-nitration (dinitration) and the formation of undesired isomers. The use of a pre-mixed nitrating agent allows for better control over the stoichiometry and the reaction rate.

Safety and Industrial Scale-up Considerations

  • Handling of Corrosive Acids: Both sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, must be worn. The reaction should be carried out in a well-ventilated area, preferably in a fume hood or a closed reactor system.

  • Exothermic Reactions: The addition of sulfuric acid to methanol and the nitration reaction are exothermic. Proper cooling and slow, controlled addition of reagents are essential to manage the heat generated and prevent runaway reactions.

  • Nitration Hazards: Nitration reactions can be hazardous if not properly controlled. The formation of unstable polynitrated byproducts is a risk if the temperature is not maintained. A thorough risk assessment should be conducted before scaling up the process.

  • Solvent Handling: Dichloromethane and ethyl acetate are flammable and volatile organic compounds. They should be handled in a well-ventilated area away from ignition sources.

Conclusion

The two-step synthesis route presented in this application note provides a reliable and scalable method for the industrial production of Methyl 2-(4-amino-3-nitrophenyl)acetate. By carefully controlling the reaction conditions and adhering to safety protocols, high yields of the desired product can be achieved. This intermediate's availability is crucial for the continued development and manufacturing of essential pharmaceuticals.

References

  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google P
  • Methyl 2-(4-aMino-3-nitrophenyl)
  • Methyl 2-(4-amino-3-nitrophenyl)
  • CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google P
  • CAS 28694-94-2 | Methyl 2-(4-amino-3-nitrophenyl)
  • Methyl 2-(4-amino-3-nitrophenyl)
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchG
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - CORE.
  • 28694-94-2|Methyl 2-(4-amino-3-nitrophenyl)
  • Methyl 2-(4-bromo-2-nitrophenyl)
  • Purification process for methyl acetate - European Patent Office - EP 0487285 A2 - Googleapis.com.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - ChemicalBook.
  • Methyl 2-amino-4-(3-nitrophenyl)
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P
  • 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem.
  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem.
  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube.
  • 4-Nitrophenylacetic acid | 104-03-0 - ChemicalBook.
  • 4-Nitrophenylacetic Acid - API Intermediate - C
  • Organic Process Research & Development Vol. 28 No.
  • P-NITROPHENYL ACET
  • Methyl 2-(4-aMino-3-nitrophenyl)
  • Biocatalytic Strategies for Nitration Reactions | JACS Au - ACS Public

Sources

Application Notes and Protocols for the Derivatization of the Amino Group of Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Versatile Synthetic Intermediate

Methyl 2-(4-amino-3-nitrophenyl)acetate is a valuable starting material in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure features a nucleophilic amino group ortho to a strongly electron-withdrawing nitro group, and a methyl ester moiety para to the amine. This electronic arrangement significantly modulates the reactivity of the amino group, rendering it less nucleophilic than aniline itself. Consequently, derivatization of this primary amine requires carefully considered strategies to achieve efficient and selective transformations.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group of Methyl 2-(4-amino-3-nitrophenyl)acetate. We will explore several key synthetic transformations, including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and amine protection. For each method, we will delve into the mechanistic rationale behind the chosen conditions and provide step-by-step protocols suitable for researchers in drug development and synthetic chemistry.

I. N-Acylation: Formation of Amide Derivatives

The conversion of the amino group to an amide is a fundamental transformation in organic synthesis, often employed to introduce diverse functionalities or to modulate the biological activity of a lead compound. The reduced nucleophilicity of the amino group in Methyl 2-(4-amino-3-nitrophenyl)acetate, due to the deshielding effect of the ortho-nitro group, necessitates the use of activated carboxylic acid derivatives or efficient coupling agents.

Causality Behind Experimental Choices:
  • Acylating Agent: The use of a more reactive acylating agent, such as an acyl chloride or anhydride, is preferred over the free carboxylic acid to overcome the low nucleophilicity of the aniline derivative.[1]

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid generated during the reaction without competing with the amino group for the acylating agent.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal to prevent hydrolysis of the acylating agent.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of Methyl 2-(4-amino-3-nitrophenyl)acetate with an acyl chloride.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate and TEA in anhydrous DCM B Cool the solution to 0 °C A->B C Add acyl chloride dropwise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I

Figure 1: Workflow for N-acylation.

Materials:

ReagentMolar Equiv.Purpose
Methyl 2-(4-amino-3-nitrophenyl)acetate1.0Starting material
Acyl Chloride1.1 - 1.2Acylating agent
Triethylamine (TEA)1.5 - 2.0Base
Anhydrous Dichloromethane (DCM)-Solvent
Saturated Sodium Bicarbonate Solution-Work-up
Brine-Work-up
Anhydrous Sodium Sulfate-Drying agent
Silica Gel-Chromatography
Hexanes/Ethyl Acetate-Eluent

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-acyl derivative.

II. N-Sulfonylation: Synthesis of Sulfonamide Analogs

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents.[2] The synthesis of N-sulfonyl derivatives of Methyl 2-(4-amino-3-nitrophenyl)acetate can be achieved by reacting the amino group with a sulfonyl chloride in the presence of a base. Similar to acylation, the electron-deficient nature of the starting material requires careful selection of reaction conditions.

Causality Behind Experimental Choices:
  • Sulfonylating Agent: Sulfonyl chlorides are highly reactive and suitable for the sulfonylation of deactivated anilines.

  • Base: Pyridine is often used as both a base and a solvent in sulfonylation reactions. It effectively scavenges the HCl produced and can also act as a nucleophilic catalyst. For more hindered or less reactive substrates, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be employed.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are appropriate if a base other than pyridine is used.

Protocol 2: N-Sulfonylation using Sulfonyl Chlorides

This protocol provides a general method for the synthesis of sulfonamides from Methyl 2-(4-amino-3-nitrophenyl)acetate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate in anhydrous pyridine B Cool the solution to 0 °C A->B C Add sulfonyl chloride B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Pour into ice-water E->F G Extract with ethyl acetate F->G H Wash with HCl, brine, dry, and concentrate G->H I Purify by recrystallization or column chromatography H->I

Figure 2: Workflow for N-sulfonylation.

Materials:

ReagentMolar Equiv.Purpose
Methyl 2-(4-amino-3-nitrophenyl)acetate1.0Starting material
Sulfonyl Chloride1.1 - 1.2Sulfonylating agent
Anhydrous Pyridine-Base and Solvent
1 M Hydrochloric Acid (HCl)-Work-up
Ethyl Acetate-Extraction solvent
Brine-Work-up
Anhydrous Magnesium Sulfate-Drying agent

Procedure:

  • Dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

III. N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[3] For a sterically hindered and electronically deactivated amine like Methyl 2-(4-amino-3-nitrophenyl)acetate, direct alkylation is often problematic due to the low nucleophilicity and potential for over-alkylation. Reductive amination offers a milder and more controlled alternative.

Causality Behind Experimental Choices:
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce various alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of anilines. It is less basic than sodium cyanoborohydride and can be used in the presence of an acid catalyst.[3]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the intermediate iminium ion.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are commonly used solvents for reductive amination with STAB.

Protocol 3: Reductive Amination with Aldehydes or Ketones

This protocol outlines a general procedure for the N-alkylation of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Combine amine, carbonyl compound, and acetic acid in DCE B Stir at room temperature A->B C Add sodium triacetoxyborohydride B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with saturated NaHCO3 E->F G Extract with DCM F->G H Dry and concentrate G->H I Purify by column chromatography H->I G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve amine in THF B Add Boc2O and TEA A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Concentrate the reaction mixture D->E F Dissolve in ethyl acetate E->F G Wash with water and brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Combine ortho-nitroaniline derivative, aldehyde, and Pd/C in ethanol B Heat to reflux A->B C Add ammonium formate B->C D Continue refluxing C->D E Monitor reaction by TLC D->E F Cool and filter through Celite E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Sources

Application Notes and Protocols: Methyl 2-(4-amino-3-nitrophenyl)acetate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 2-(4-amino-3-nitrophenyl)acetate is an organic compound with the chemical formula C9H10N2O4 and a molecular weight of 210.19 g/mol .[1] Its chemical structure features a phenyl ring substituted with an amino group, a nitro group, and a methyl acetate group. This unique combination of functional groups makes it a promising, yet underexplored, candidate for various applications in materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system, which is a common motif in functional organic materials. While specific applications of Methyl 2-(4-amino-3-nitrophenyl)acetate in materials science are not extensively documented in peer-reviewed literature, its structural characteristics suggest significant potential as a versatile building block.

These application notes aim to provide researchers and scientists with a comprehensive guide to the potential uses of Methyl 2-(4-amino-3-nitrophenyl)acetate in materials science, complete with detailed, exemplary protocols. The information presented herein is based on established principles of organic materials chemistry and draws parallels from studies on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(4-amino-3-nitrophenyl)acetate is provided in the table below.

PropertyValueSource
CAS Number 28694-94-2[1][2]
Molecular Formula C9H10N2O4[1]
Molecular Weight 210.19 g/mol [1]
Appearance Yellow to orange solid[2]
Storage 2-8°C, protect from light[2]

Potential Application Areas and Rationale

The unique molecular architecture of Methyl 2-(4-amino-3-nitrophenyl)acetate, featuring amino, nitro, and ester functional groups, opens up a range of possibilities for its use in advanced materials. The following sections outline key potential applications and the scientific reasoning behind them.

Monomer for High-Performance Polymers

The presence of a reactive primary amine group allows Methyl 2-(4-amino-3-nitrophenyl)acetate to be used as a monomer in the synthesis of various polymers through step-growth polymerization. The resulting polymers could exhibit interesting thermal, optical, and electronic properties due to the presence of the nitro group and the extended conjugation.

  • Rationale: The amino group can readily react with monomers containing functional groups such as carboxylic acids, acid chlorides, or epoxides to form polyamides, polyimides (after reduction of the nitro group), or epoxy resins, respectively. The nitro group can be chemically modified post-polymerization, offering a route to further functionalize the polymer backbone. For instance, reduction of the nitro group to an amine would yield a diamine monomer, suitable for creating more complex polymer architectures.

Precursor for Functional Dyes and Electrochromic Materials

The nitroaniline core structure is a well-known chromophore. This suggests that Methyl 2-(4-amino-3-nitrophenyl)acetate could be a precursor for synthesizing novel dyes or be incorporated into polymers to create colored or electrochromic materials.

  • Rationale: The "push-pull" nature of the amino and nitro substituents leads to strong intramolecular charge transfer, resulting in absorption in the visible region of the electromagnetic spectrum. By modifying the chemical environment or by incorporating this molecule into a polymer matrix, it may be possible to tune the color and optical properties. Electrochromic polymers often contain redox-active units, and triphenylamine derivatives, which share some structural similarities, are known for their electrochromic properties.[3]

Building Block for Nonlinear Optical (NLO) Materials

Molecules with a strong permanent dipole moment and high hyperpolarizability are candidates for second-order nonlinear optical applications. The donor-acceptor structure of Methyl 2-(4-amino-3-nitrophenyl)acetate makes it a promising candidate for this class of materials.

  • Rationale: The amino group acts as an electron donor and the nitro group as an electron acceptor, creating a significant dipole moment. When such molecules are aligned in a non-centrosymmetric fashion, for example, by poling in a polymer matrix, the bulk material can exhibit a strong second-harmonic generation (SHG) response.

Experimental Protocols

The following protocols are designed to be illustrative of how a researcher might begin to explore the potential applications of Methyl 2-(4-amino-3-nitrophenyl)acetate. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of a Polyamide via Solution Polymerization

This protocol describes the synthesis of a polyamide by reacting Methyl 2-(4-amino-3-nitrophenyl)acetate with a diacid chloride.

Materials:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Triethylamine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMAc.

  • Purge the flask with nitrogen gas for 15 minutes.

  • In a separate flask, dissolve terephthaloyl chloride (1 equivalent) in anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the stirred solution of the amine via the dropping funnel at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 60°C overnight.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting polyamide.

Figure 1: Workflow for Polyamide Synthesis.
Protocol 2: Preparation and Characterization of a Guest-Host NLO Polymer Film

This protocol describes the preparation of a polymer film containing Methyl 2-(4-amino-3-nitrophenyl)acetate as a nonlinear optical chromophore.

Materials:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate (guest chromophore)

  • Poly(methyl methacrylate) (PMMA) (host polymer)

  • Dichloromethane (solvent)

  • Indium tin oxide (ITO) coated glass slides

  • Corona poling setup

Procedure:

  • Prepare a solution by dissolving PMMA and Methyl 2-(4-amino-3-nitrophenyl)acetate (e.g., 10% by weight relative to PMMA) in dichloromethane.

  • Stir the solution until both components are fully dissolved.

  • Spin-coat the solution onto an ITO-coated glass slide to form a thin film.

  • Dry the film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer blend to remove the solvent.

  • Place the film in a corona poling setup. Heat the film to near its Tg.

  • Apply a high DC voltage to generate a corona discharge, which aligns the chromophore molecules within the polymer matrix.

  • While maintaining the electric field, cool the film to room temperature to lock in the alignment of the chromophores.

  • Turn off the electric field.

Characterization:

  • UV-Vis Spectroscopy: To determine the absorption maximum of the chromophore in the polymer matrix.

  • Second-Harmonic Generation (SHG): To measure the nonlinear optical coefficient (d₃₃) of the poled film using the Maker fringe technique.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and thickness of the film.

G A Dissolve Chromophore & PMMA in Dichloromethane B Spin-coat onto ITO glass A->B C Dry Film in Vacuum Oven B->C D Corona Poling (Heat to Tg, Apply Voltage) C->D E Cool to RT (Field On) D->E F Field Off E->F G NLO Film Ready for Characterization F->G

Figure 2: Workflow for NLO Film Preparation.

Safety and Handling

Methyl 2-(4-amino-3-nitrophenyl)acetate is a chemical compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. As a general guideline:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 2-(4-amino-3-nitrophenyl)acetate is a promising but currently underutilized compound in the field of materials science. Its multifunctional nature provides a rich platform for the development of novel polymers, dyes, and nonlinear optical materials. The protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers to explore the potential of this versatile molecule. Further research into the synthesis, characterization, and application of materials derived from Methyl 2-(4-amino-3-nitrophenyl)acetate is warranted and could lead to exciting advancements in materials chemistry.

References

  • MDPI. (2018). Synthesis, Characterization and Application of Four Novel Electrochromic Materials Employing Nitrotriphenylamine Unit as the Acceptor and Different Thiophene Derivatives as the Donor. Retrieved from [Link]

  • RSC Publishing. (2015). Recent advances in triphenylamine-based electrochromic derivatives and polymers. Retrieved from [Link]

Sources

"synthetic routes to novel compounds using Methyl 2-(4-amino-3-nitrophenyl)acetate as a building block"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Leveraging Methyl 2-(4-amino-3-nitrophenyl)acetate as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Abstract: Methyl 2-(4-amino-3-nitrophenyl)acetate is a strategically important building block for synthetic and medicinal chemistry. Its structure features three key reactive sites: a primary aromatic amine, an ortho-positioned nitro group, and a methyl ester side chain. This unique arrangement allows for a diverse range of chemical transformations, making it an ideal starting material for constructing complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. These application notes provide a detailed guide for researchers, exploring two primary synthetic pathways originating from this scaffold: the synthesis of benzimidazole derivatives and the formation of novel azo compounds via diazotization. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and experimental best practices.

Introduction: The Strategic Value of a Multifunctional Building Block

The utility of Methyl 2-(4-amino-3-nitrophenyl)acetate in organic synthesis stems from the orthogonal reactivity of its functional groups. The ortho-nitroaniline moiety is a masked o-phenylenediamine, a classic precursor for benzimidazoles—a privileged scaffold in drug discovery. The primary amine also serves as a handle for diazotization, opening pathways to a vast array of functional group interconversions and coupling reactions. Finally, the methyl acetate group offers a site for further derivatization through hydrolysis and amidation, enabling the fine-tuning of physicochemical properties. This guide will explore these synthetic possibilities in detail.

Diagram: Reactivity Map of Methyl 2-(4-amino-3-nitrophenyl)acetate

G cluster_start Starting Material cluster_pathways Primary Transformations cluster_products Key Intermediates & Product Classes A Methyl 2-(4-amino-3-nitrophenyl)acetate B Pathway 1: Reduction (e.g., Pd/C, H2) A->B C Pathway 2: Diazotization (NaNO2, HCl, 0-5 °C) A->C D Pathway 3: Ester Hydrolysis (LiOH or NaOH) A->D E o-Phenylenediamine Intermediate (for Benzimidazoles) B->E F Diazonium Salt Intermediate (for Azo Compounds, Sandmeyer Rxns) C->F G Carboxylic Acid Derivative (for Amidation) D->G

Caption: Key synthetic transformations accessible from Methyl 2-(4-amino-3-nitrophenyl)acetate.

Pathway 1: Synthesis of Benzimidazole-5-yl-acetate Derivatives

The benzimidazole core is a cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. The synthesis of benzimidazoles from Methyl 2-(4-amino-3-nitrophenyl)acetate is a highly efficient two-step process involving the reduction of the nitro group followed by cyclocondensation with an aldehyde or carboxylic acid.

Step 1.1: Reductive Formation of the o-Phenylenediamine Intermediate

The critical first step is the selective reduction of the nitro group to an amine, yielding the corresponding o-phenylenediamine derivative. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and the ease of catalyst removal.

Causality and Experimental Insights:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and robust catalyst for the hydrogenation of aromatic nitro groups. A 10% loading is standard, providing a good balance between reactivity and cost.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Source: While hydrogen gas (H₂) is the most common reagent, transfer hydrogenation using sources like ammonium formate can be a safer and more convenient alternative in laboratories not equipped for high-pressure reactions.

Step 1.2: Cyclocondensation to the Benzimidazole Ring

With the o-phenylenediamine intermediate in hand, the benzimidazole ring is formed by condensation with an aldehyde. This reaction proceeds via a dehydrogenative coupling, often facilitated by an oxidant or catalyst.[1] Numerous methods exist, from classic acid catalysis to modern photocatalytic approaches.[1][2]

Causality and Experimental Insights:

  • Reactant Choice: Aldehydes are commonly used partners for this condensation, leading to 2-substituted benzimidazoles. The reaction has a broad scope, accommodating aromatic, heteroaromatic, and aliphatic aldehydes.[1][2]

  • Reaction Conditions: Traditional methods involve heating in the presence of a dehydrating acid.[3] However, milder, more efficient methods have been developed using catalysts like supported gold nanoparticles or photocatalysts under visible light, which often proceed at room temperature and in open air.[1][2] Using an oxidant like hydrogen peroxide in the presence of HCl is another efficient room-temperature method.[4]

Diagram: Benzimidazole Synthesis Workflow

G start Methyl 2-(4-amino-3-nitrophenyl)acetate reduction Reduction (Pd/C, H₂) start->reduction intermediate Intermediate: Methyl 2-(3,4-diaminophenyl)acetate reduction->intermediate cyclization Cyclocondensation (R-CHO, Oxidant) intermediate->cyclization product Product: Methyl 2-(2-R-1H-benzo[d]imidazol-5-yl)acetate cyclization->product

Caption: Two-step workflow for the synthesis of benzimidazole derivatives.

Protocol 1: One-Pot Synthesis of Methyl 2-(2-phenyl-1H-benzo[d]imidazol-5-yl)acetate

This protocol details a one-pot procedure where the intermediate diamine is generated and consumed in situ, simplifying the workflow.

Materials:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 mmol, 210 mg)

  • 10% Palladium on Carbon (10 mol %, ~20 mg)

  • Methanol (20 mL)

  • Benzaldehyde (1.1 mmol, 117 mg, 0.11 mL)

  • Hydrogen Balloon or Hydrogenator

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask (50 mL)

  • Celatom® or filter paper for filtration

Procedure:

Part A: Reduction

  • To a 50 mL round-bottom flask, add Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 mmol) and Methanol (20 mL).

  • Carefully add 10% Pd/C (10 mol %) to the suspension.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours). The intermediate diamine is UV-active but may be unstable, so prompt use is recommended.

Part B: Cyclocondensation 6. Once the reduction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon. 7. Add Benzaldehyde (1.1 mmol) to the reaction mixture containing the freshly prepared diamine. 8. Stir the mixture at room temperature, open to the air, for 12-16 hours. The atmospheric oxygen will serve as the oxidant for the cyclization. 9. Monitor the formation of the benzimidazole product by TLC.

Part C: Work-up and Purification 10. Upon completion, filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 10 mL). 11. Concentrate the filtrate under reduced pressure to obtain the crude product. 12. Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2-(2-phenyl-1H-benzo[d]imidazol-5-yl)acetate.

Data Comparison: Benzimidazole Synthesis Conditions

Catalyst/ReagentAldehyde SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Au/TiO₂ (1 mol%)Aromatic/HeterocyclicCHCl₃:MeOH25280-96[1]
Rose Bengal (2 mol%)Aromatic/AliphaticAcetonitrile25 (LED)1-1070-95[2]
H₂O₂/HClAromaticAcetonitrile250.5-185-95[4]
Amino Acid (L-Lysine)α-Keto AcidsWater252460-85[5]

Pathway 2: Synthesis of Novel Azo Compounds via Diazotization

The primary aromatic amine of the starting material can be converted into a diazonium salt, a highly versatile intermediate.[6] This electrophilic species can then be coupled with electron-rich aromatic systems to form brightly colored azo compounds, which are important as dyes and have applications as molecular switches and therapeutic agents.

Step 2.1: The Diazotization Reaction

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[7] Since nitrous acid is unstable, it is generated in situ from sodium nitrite and a strong acid, typically at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[6][8]

Causality and Experimental Insights:

  • Temperature Control: This is the most critical parameter. Diazonium salts are thermally unstable and can explosively decompose at higher temperatures. Maintaining the temperature between 0 and 5 °C is essential for safety and yield.

  • Acid: Hydrochloric acid is commonly used to generate nitrous acid and maintain a low pH, which is necessary for the reaction to proceed.

  • Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine.

Diagram: Diazotization and Azo Coupling Workflowdot

G start Methyl 2-(4-amino-3-nitrophenyl)acetate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate coupling Azo Coupling (e.g., Phenol, NaOH) intermediate->coupling product Product: Azo Compound coupling->product

Sources

Troubleshooting & Optimization

"troubleshooting common side reactions in the nitration of aminophenylacetates"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of Aminophenylacetates

Welcome to the technical support center for the nitration of aminophenylacetate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial electrophilic aromatic substitution. The presence of both a highly activating, oxidizable amino group and an acid-sensitive ester moiety makes this reaction particularly prone to side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental observations and provides causal explanations and actionable solutions.

Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, insoluble material instead of my desired product. What is happening?

A1: This is a classic indication of oxidation of the amino group.

  • Expertise & Experience: The primary amino group in your aminophenylacetate is a powerful electron-donating group. This high electron density makes the aromatic ring extremely susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[1][2] This oxidative degradation often leads to the formation of complex, polymeric, tar-like substances, severely reducing the yield of the desired nitro-product. The reaction is also highly exothermic, and poor temperature control can accelerate these unwanted oxidation pathways.[3][4]

  • Authoritative Grounding: The direct nitration of primary aromatic amines is notoriously problematic due to the high reactivity of the -NH₂ group.[5] To circumvent this, the most reliable strategy is to temporarily reduce the activating and oxidizable nature of the amino group by converting it into an amide (e.g., an acetamide) prior to nitration.[1][6]

  • Troubleshooting & Optimization:

    • Mandatory Amino Group Protection: Before attempting nitration, protect the amino group via acetylation using acetic anhydride or acetyl chloride. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating and far less susceptible to oxidation.[2][7]

    • Strict Temperature Control: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture. This minimizes the rate of oxidative side reactions.[1]

    • Controlled Reagent Addition: Add the nitrating mixture dropwise to the solution of your substrate with vigorous stirring to prevent localized overheating and high concentrations of nitric acid.

Q2: I've managed to get a product, but a significant portion (up to 50%) is the meta-nitro isomer instead of the expected ortho and para products. Why is my regioselectivity so poor?

A2: This is caused by the protonation of the amino group under strong acidic conditions.

  • Expertise & Experience: In the highly acidic environment of the nitrating mixture (concentrated H₂SO₄ and HNO₃), the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[8] Unlike the electron-donating -NH₂ group, the anilinium ion is a powerful electron-withdrawing group due to its positive charge.

  • Authoritative Grounding: Electron-withdrawing groups are deactivating and act as meta-directors in electrophilic aromatic substitution.[8][9] Therefore, the nitration of the anilinium ion directs the incoming electrophile (NO₂⁺) to the meta position. The final product distribution is a result of the competition between the nitration of the small amount of remaining unprotonated aniline (giving o,p-isomers) and the nitration of the much more abundant anilinium ion (giving the m-isomer).[5][9]

  • Troubleshooting & Optimization:

    • The solution here is the same as for preventing oxidation: protect the amino group. By converting the amine to an amide (acetanilide derivative), you replace the basic -NH₂ group with a non-basic amide functional group. The amide nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, making it non-basic and preventing protonation in the acidic medium.[7][10] This ensures that the substituent remains an ortho, para-director, leading to the desired regioselectivity.

Q3: My analysis shows the presence of dinitrated products. How can I improve the selectivity for mono-nitration?

A3: The formation of polynitrated products occurs when the mono-nitrated product is reactive enough to undergo a subsequent nitration.

  • Expertise & Experience: Even after protection as an acetamide, the aminophenylacetate ring is still activated towards electrophilic substitution. If the reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent), a second nitro group can be added to the ring.[11]

  • Authoritative Grounding: Controlling the stoichiometry of the nitrating agent and the reaction temperature are key to preventing over-nitration. For activated rings, keeping the temperature low decreases the rate of the second nitration more significantly than the first.[11][12]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that provides a reasonable rate. For many activated systems, this is in the 0-5 °C range.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to minimize the time for the product to undergo a second nitration.[13]

Q4: I'm concerned about the stability of my ester functional group in the strong acidic nitrating mixture. Is ester hydrolysis a significant risk?

A4: Yes, acid-catalyzed hydrolysis of the ester is a potential side reaction.

  • Expertise & Experience: The conditions for nitration (strong acid, presence of water) are also the conditions for acid-catalyzed ester hydrolysis.[14] This reaction will convert your aminophenylacetate starting material or your nitrated product back to the corresponding carboxylic acid, reducing your yield and complicating purification.

  • Authoritative Grounding: Acidic hydrolysis of an ester is a reversible equilibrium-driven process where water acts as a nucleophile attacking the protonated carbonyl carbon of the ester.[15][16] The reaction is typically driven to completion by using a large excess of water.

  • Troubleshooting & Optimization:

    • Use Anhydrous Conditions (as much as possible): While the commercial "concentrated" acids contain some water, avoid introducing additional water. Using fuming nitric or sulfuric acid can reduce the water content, but this also increases the reaction's harshness and must be handled with extreme care.

    • Minimize Reaction Time: As with preventing dinitration, monitoring the reaction and quenching it promptly will limit the extent of ester hydrolysis.

    • Alternative Nitrating Agents: Consider using alternative, milder nitrating agents that do not require a strong protic acid co-reagent. Acetyl nitrate, for example, can be generated in situ from nitric acid and acetic anhydride and can perform nitrations under less acidic conditions.[17][18]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the nitration of aminophenylacetates.

G Start Start Nitration Experiment Observe Observe Experimental Outcome Start->Observe Tar Problem: Dark Color / Tar Formation Observe->Tar Yes Meta Problem: High % of Meta Isomer Observe->Meta Yes DiNitro Problem: Dinitration Observed Observe->DiNitro Yes Hydrolysis Problem: Ester Hydrolysis Observe->Hydrolysis Yes Success Success: Clean Mono-Nitration (Ortho/Para Isomers) Observe->Success No Issues Cause_Oxidation Cause: Amino Group Oxidation Tar->Cause_Oxidation Cause_Protonation Cause: Amino Group Protonation Meta->Cause_Protonation Cause_Overreaction Cause: Conditions Too Harsh DiNitro->Cause_Overreaction Cause_AcidCatalysis Cause: Acid-Catalyzed Hydrolysis Hydrolysis->Cause_AcidCatalysis Sol_Protect Solution: 1. Protect Amino Group (Acetylation) 2. Maintain Low Temperature (0-10°C) Cause_Oxidation->Sol_Protect Cause_Protonation->Sol_Protect Sol_Stoich Solution: 1. Control Stoichiometry (1.1 eq) 2. Lower Temperature / Time Cause_Overreaction->Sol_Stoich Sol_Milder Solution: 1. Minimize Reaction Time 2. Use Milder Nitrating Agents Cause_AcidCatalysis->Sol_Milder

Caption: Troubleshooting workflow for aminophenylacetate nitration.

Frequently Asked Questions (FAQs)

FAQ 1: What is the single most critical step to ensure a successful nitration of an aminophenylacetate? The most critical step is the protection of the amino group , typically through acetylation. This single preliminary step simultaneously solves the two most severe side reactions: oxidation of the amine and the formation of the meta-directing anilinium ion.[1][2][8] It is not an optional optimization but a mandatory step for achieving a high yield of the desired ortho/para nitro isomers.

FAQ 2: What are the best protecting groups for the amino group in this reaction? While several amine protecting groups exist, the acetyl group (-COCH₃) is the most common and practical choice for this specific application.

Protecting GroupInstallation ReagentRemoval ConditionsAdvantages / Disadvantages
Acetyl (Ac) Acetic Anhydride or Acetyl ChlorideAcid or Base Hydrolysis (e.g., aq. HCl or NaOH)Pro: Inexpensive, stable to nitration, easy to install/remove.[1][19] Con: Removal requires conditions that could also hydrolyze the product ester.
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)Pro: Orthogonal to many conditions.[20] Con: Can be cleaved by the strong acids used in nitration; more expensive.
Cbz Benzyl Chloroformate (CbzCl)Catalytic Hydrogenation (H₂/Pd)Pro: Very stable to acid/base.[20] Con: The nitro group would be reduced during Cbz removal by hydrogenation. Not suitable.

For these reasons, the acetyl group is the standard choice. The final deprotection step must be carefully controlled to selectively hydrolyze the amide without affecting the ester.

FAQ 3: How can I monitor the reaction to identify side products? Analytical monitoring is crucial for optimizing the reaction and minimizing side product formation.

  • Thin Layer Chromatography (TLC): The most straightforward method for real-time monitoring. It allows you to visualize the consumption of starting material and the formation of the product(s). Side products like dinitrated compounds will typically have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, desired product, and various isomers or side products. It is invaluable for optimizing regioselectivity.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weights of volatile products and byproducts, confirming the presence of mono- vs. di-nitrated species.[22]

FAQ 4: Are there milder, alternative nitrating agents I can use to avoid the harsh mixed acid conditions? Yes, several alternative reagents can be used, which is especially beneficial for sensitive substrates.

  • Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride. It is a less harsh nitrating agent and can be used without sulfuric acid, reducing the risk of ester hydrolysis.[18]

  • Nitronium Tetrafluoroborate (NO₂BF₄): A stable, isolable salt of the active nitronium ion electrophile. It allows for nitration under non-acidic conditions, but it is a very powerful reagent and can lead to over-nitration if not carefully controlled.[9]

  • N-Nitropyridinium Nitrate & other N-Nitro Reagents: These are modern nitrating agents that offer high reactivity under neutral or mildly acidic conditions, improving functional group tolerance.[17][18]

Recommended Synthetic Workflow & Protocols

The most reliable path to success involves a three-step sequence: Protection → Nitration → Deprotection .

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start Aminophenylacetate Protect React with Acetic Anhydride Start->Protect Protected Acetamidophenylacetate Protect->Protected Nitrate React with HNO₃ / H₂SO₄ (0-5 °C) Protected->Nitrate Nitrated Nitro-acetamidophenylacetate Nitrate->Nitrated Deprotect Acid or Base Hydrolisis Nitrated->Deprotect Final Final Product: Nitro-aminophenylacetate Deprotect->Final

Caption: Recommended three-step synthetic workflow.

Protocol 1: Protection of the Amino Group (Acetylation)
  • Dissolve the starting aminophenylacetate (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by pouring it into ice-water.

  • Collect the precipitated solid (the protected acetamidophenylacetate) by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Nitration of Protected Substrate
  • Add the dried acetamidophenylacetate (1.0 eq) to concentrated sulfuric acid at 0 °C, ensuring it fully dissolves.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the substrate solution, keeping the internal temperature below 5 °C at all times.

  • Stir the reaction at 0-5 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Protocol 3: Deprotection of the Acetyl Group (Acid Hydrolysis)
  • Suspend the crude nitro-acetamidophenylacetate in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-4 hours, monitoring the hydrolysis of the amide by TLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to precipitate the free amine product.

  • Collect the final nitro-aminophenylacetate product by filtration, wash with water, and purify by recrystallization or column chromatography.

References

  • Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Jiménez, O., et al. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters, ACS Publications. Retrieved from [Link]

  • Allen. (n.d.). Amino (-NH_(2)) group is susceptible to oxidation by HNO_(3), therefore, nitration is done in the presence of :. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • The Organic Chemist. (2020). Protecting Groups for Amines. YouTube. Retrieved from [Link]

  • Katayev, D., et al. (2019). Development of nitrating reagents. ResearchGate. Retrieved from [Link]

  • Reddit. (2016). A simple question on the nitration of aniline. r/chemistry. Retrieved from [Link]

  • Quora. (2017). Direct nitration of aniline is not possible. Why?. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances. Retrieved from [Link]

  • NPTEL. (n.d.). Nitration. Retrieved from [Link]

  • CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Doubtnut. (2020). During the nitration of aniline, the amino group is protected by. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • David Van Vranken. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. UNI ScholarWorks. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Retrieved from [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Preetika Chauhan. (2024). 17) Nitration of aniline| protection of amino group by acetylation| Amines Class12 Chemistry #neet. YouTube. Retrieved from [Link]

  • ChemProfJH. (2022). Hydrolysis reactions - esters and amides. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Purification strategies for microbial pectinases | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. Retrieved from [Link]

  • Old School Chemistry. (2021). Nitration Aromatic Substitution Overview. YouTube. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction: The Core Synthetic Challenge

The synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate via electrophilic aromatic substitution presents a significant regioselectivity challenge. The starting material, Methyl 2-(4-aminophenyl)acetate, contains a strongly activating, ortho-, para-directing amino group (-NH₂) and a weakly deactivating acetate group (-CH₂COOCH₃). The primary difficulty arises from the behavior of the amino group in the strongly acidic conditions required for nitration. Under these conditions, the amine is readily protonated to form an anilinium ion (-NH₃⁺), which is a powerful deactivating group and a meta-director.[1][2] This leads to poor yields, incorrect isomer formation, and a range of side products.

The most reliable strategy to overcome this is a three-step process involving the protection of the amine, followed by nitration, and subsequent deprotection. This guide is structured around this robust methodology.

Diagram: Recommended Synthetic Workflow

The following diagram outlines the recommended workflow, contrasting the high-risk direct nitration with the reliable protection-based strategy.

G cluster_0 Synthetic Strategy Decision cluster_1 Path 1: Direct Nitration (High Risk) cluster_2 Path 2: Protection Strategy (Recommended) start Start: Methyl 2-(4-aminophenyl)acetate decision Choose Nitration Path start->decision direct_nit Direct Nitration (HNO3 / H2SO4) decision->direct_nit Not Recommended protect Step 1: Amine Protection (e.g., Acetylation) decision->protect Recommended direct_outcome Result: - Low Yield - Meta-Isomer Formation - Oxidation/Tar direct_nit->direct_outcome nitrate_prot Step 2: Nitration of Protected Intermediate protect->nitrate_prot deprotect Step 3: Deprotection (Hydrolysis) nitrate_prot->deprotect final_prod Final Product: High Yield & Purity deprotect->final_prod

Caption: Recommended workflow for synthesizing Methyl 2-(4-amino-3-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of Methyl 2-(4-amino-3-nitrophenyl)acetate consistently low when using standard mixed-acid nitration?

This is the most common issue and is almost always due to the protonation of the primary amine in strong acid. The resulting anilinium ion deactivates the ring, making it resistant to nitration, and directs the electrophile to the meta position, leading to the wrong isomer. Furthermore, the harsh oxidative conditions can degrade the starting material, forming tar-like impurities.[2][3]

Q2: How can I reliably control the regioselectivity to ensure the nitro group is added at the 3-position (ortho to the amine)?

The most effective method is to temporarily protect the amine group, typically by converting it to an amide (e.g., an acetamide). The acetamido group is still an ortho-, para-director but is less activating than a free amine, which helps prevent unwanted side reactions like di-nitration. Its steric bulk also favors nitration at the less hindered para-position relative to the amide (which is the desired ortho-position relative to the original amine). After the nitration step is complete, the protecting group is removed via hydrolysis to yield the desired product.

Q3: What are the most critical safety precautions for this reaction?

Aromatic nitration is a highly exothermic and potentially dangerous procedure.[4] Key safety measures include:

  • Strict Temperature Control: Always perform the addition of nitrating agents at low temperatures (0-5 °C) using an ice bath. A runaway reaction can lead to violent decomposition.[5]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, a lab coat, and safety goggles with a face shield at all times.[4]

  • Proper Ventilation: Work in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes (NOx).[4]

  • Slow & Controlled Addition: Add the nitrating mixture dropwise to the substrate solution with vigorous stirring. Never add the substrate to the acid mixture.

  • Careful Quenching: Always quench the reaction by slowly pouring the reaction mixture onto a large volume of crushed ice. Never add water directly to the concentrated acid mixture.[6]

Q4: My reaction mixture turned dark brown/black and yielded an intractable tar. What went wrong?

This is indicative of oxidation and/or thermal decomposition. A free amino group is susceptible to oxidation by nitric acid. This issue is exacerbated by poor temperature control. If the reaction temperature rises too high, multiple nitrations and polymerization can occur, leading to complex, tarry byproducts.[3] Using the amine protection strategy significantly mitigates this risk.

In-Depth Troubleshooting Guide

Problem: Very Low or No Yield of the Desired Product

This section addresses scenarios where reaction monitoring (e.g., by Thin Layer Chromatography - TLC) shows little to no product formation.

Possible Cause Explanation & Validation Recommended Solution
Amine Protonation (Direct Nitration) The amine group of your starting material was protonated by sulfuric acid, forming a deactivated anilinium ion. Validation: Check the literature; direct nitration of anilines without protection is known to be problematic and low-yielding.[1]Adopt the Protection Strategy. Protect the amine as an acetamide before proceeding with nitration. See the detailed protocol below.
Insufficient Nitrating Agent Strength The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low, especially if the ring is deactivated. This can happen if using dilute nitric acid or an incorrect HNO₃/H₂SO₄ ratio.[5]Ensure the use of concentrated (≥98%) sulfuric acid and concentrated (≥70%) nitric acid. For deactivated rings, a higher proportion of H₂SO₄ is needed to generate sufficient NO₂⁺.[5][7]
Reaction Temperature Too Low While crucial for safety and selectivity, an excessively low temperature can stall the reaction. Electrophilic aromatic substitution has an activation energy barrier that must be overcome.If TLC shows no conversion at 0-5 °C after a reasonable time (e.g., 1 hour), allow the reaction to warm slowly to 10-15 °C while carefully monitoring the temperature and reaction progress.
Poor Reagent Solubility If the (protected) starting material is not fully dissolved in the reaction medium, the reaction becomes mass-transfer limited, leading to very slow or incomplete conversion.[5]Ensure vigorous stirring. If solubility in sulfuric acid is an issue, alternative nitrating systems like nitric acid in acetic anhydride may be explored, though these require careful optimization.[8][9]
Problem: Product is Impure (Multiple Spots on TLC / Peaks in HPLC)

This section covers cases where the reaction works but yields a mixture of products.

Possible Cause Explanation & Validation Recommended Solution
Isomeric Byproducts Formed Directing group conflicts or insufficient steric hindrance from a protecting group can lead to a mixture of isomers (e.g., nitration at the 2-position).Use a Sterically Bulky Protecting Group: An acetyl group is usually sufficient. For more challenging substrates, a pivaloyl or tosyl group could be considered to further direct nitration.
Di-nitration Occurred The product, Methyl 2-(4-acetamido-3-nitrophenyl)acetate, is less activated than the starting material, but di-nitration can still occur if conditions are too harsh (high temperature, excess nitrating agent).[10]Reduce Reaction Temperature: Maintain strict control at 0-5 °C. Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Unreacted Starting Material Incomplete reaction due to insufficient time, low temperature, or insufficient nitrating agent.Optimize Reaction Time/Temperature: Allow the reaction to proceed for a longer duration at a controlled temperature. Increase Nitrating Agent: If starting material persists, a small additional charge of the nitrating agent can be considered, but with extreme caution.
Hydrolysis of Methyl Ester The strongly acidic conditions and aqueous workup can potentially hydrolyze the methyl ester to a carboxylic acid, creating a difficult-to-separate impurity.Minimize Water in Reaction: Use concentrated acids. Keep Workup Cold: Perform the quenching and initial washes at low temperatures to minimize hydrolysis rates. Purification: The carboxylic acid impurity can often be removed by a mild basic wash (e.g., NaHCO₃ solution), where it will be extracted into the aqueous layer as its salt.[6]
Diagram: Nitration of Protected Intermediate

This diagram illustrates how the acetamido protecting group directs the nitronium ion to the desired position.

Caption: Regiocontrol via the acetamido protecting group in the nitration step.

Experimental Protocols

Protocol 1: Protection of Amine (Acetylation)
  • Step 1: Dissolve Methyl 2-(4-aminophenyl)acetate (1.0 eq) in a suitable solvent like ethyl acetate or dichloromethane.

  • Step 2: Add a mild base, such as pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution.

  • Step 3: Cool the mixture in an ice bath to 0-5 °C.

  • Step 4: Add acetic anhydride (1.1 eq) dropwise with stirring, ensuring the temperature does not exceed 10 °C.

  • Step 5: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Step 6: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Step 7: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Methyl 2-(4-acetamidophenyl)acetate, which can be purified by recrystallization if necessary.

Protocol 2: Nitration of Protected Intermediate
  • Step 1: Add the protected intermediate, Methyl 2-(4-acetamidophenyl)acetate (1.0 eq), to concentrated sulfuric acid (H₂SO₄, ~3-5 mL per gram of substrate) at 0 °C with vigorous stirring until fully dissolved.

  • Step 2: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid (~1 mL per gram of substrate) at 0 °C.

  • Step 3: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature strictly between 0 and 5 °C.

  • Step 4: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring progress by TLC or HPLC.

  • Step 5: Once the reaction is complete, pour the mixture slowly and carefully onto a large beaker of crushed ice (~10-20 g of ice per mL of acid) with vigorous stirring.

  • Step 6: The solid product should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).[6]

  • Step 7: Dry the crude Methyl 2-(4-acetamido-3-nitrophenyl)acetate.

Protocol 3: Deprotection (Acidic Hydrolysis)
  • Step 1: Suspend the crude nitrated intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Step 2: Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Step 3: Cool the reaction mixture and neutralize it carefully with a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is ~7-8. The final product should precipitate.

  • Step 4: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Step 5: Recrystallize the final product, Methyl 2-(4-amino-3-nitrophenyl)acetate, from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

References
  • BenchChem. (n.d.). Troubleshooting Guide for Nitration Reactions.
  • American Chemical Society. (2024). Nitration Reaction Safety. ACS Chemical Health & Safety.
  • ResearchGate Discussion. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Reddit r/Chempros. (2023). Di-nitration troubleshooting.
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  • Patel, H., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds? Retrieved from [Link].

  • CORE. (2018). Nitration of Primary Amines to Form Primary Nitramines (Review).
  • European Patent Office. (1992).
  • Chemsrc. (n.d.). methyl 2-(4-amino-3-nitrophenyl)acetate | CAS#:28694-94-2. Retrieved from [Link].

  • Wang, X., & Hall, M. (2022).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from University of Minnesota Digital Conservancy.
  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Google Patents. (2012). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Pavia, D.L., et al. (2005).
  • Defense Technical Information Center. (2018).
  • Royal Society of Chemistry. (1998). Convenient synthesis of 4-nitrotetralones by selective side-chain nitration of methyl-substituted acryloylbenzenes. RSC Publishing.

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"purification strategies for removing impurities from Methyl 2-(4-amino-3-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS 28694-94-2).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Section 1: Understanding the Compound and Potential Impurities

Methyl 2-(4-amino-3-nitrophenyl)acetate is a key intermediate in various synthetic pathways.[4] Its purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs).[5] Impurities can arise from starting materials, side reactions, or degradation.

Q1: What are the likely impurities I might encounter in my crude Methyl 2-(4-amino-3-nitrophenyl)acetate?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Byproducts: Positional isomers formed during the nitration of the phenylacetic acid derivative. For instance, nitration of a substituted phenylacetic acid can lead to various isomers.

  • Over-nitrated or Under-nitrated Species: The introduction of more than one nitro group or the failure of the nitration reaction can lead to these impurities.

  • Hydrolysis Products: The ester group of Methyl 2-(4-amino-3-nitrophenyl)acetate can hydrolyze to the corresponding carboxylic acid, 2-(4-amino-3-nitrophenyl)acetic acid, especially under acidic or basic conditions.

  • Products of Side Reactions: The amino group is susceptible to oxidation, and other side reactions can occur depending on the specific reagents and conditions used.[6]

Table 1: Common Impurities and Their Potential Origin

Impurity TypePotential Origin
Unreacted Starting MaterialsIncomplete reaction
Isomeric ByproductsNon-specific nitration
Over/Under-nitrated SpeciesHarsh or mild nitrating conditions
2-(4-amino-3-nitrophenyl)acetic acidHydrolysis of the methyl ester
Oxidation productsAir or oxidant exposure
Q2: How can I identify the impurities present in my crude sample?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection is a common setup.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Derivatization may be necessary for non-volatile compounds to make them amenable to GC analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities, especially when isolated or present in significant quantities. Quantitative NMR (qNMR) can be used for purity assessment against a certified internal standard.[8]

  • Thin Layer Chromatography (TLC): A quick and simple method to get a preliminary idea of the number of components in your crude mixture and to monitor the progress of purification.

Section 2: Purification Strategies and Troubleshooting

The choice of purification strategy depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Q3: When is recrystallization a suitable purification method, and what are the key considerations?

A3: Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[9] It is most successful when the desired compound and the impurities have significantly different solubilities in the chosen solvent.

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] The impurities should either be insoluble in the hot solvent or remain soluble upon cooling.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot solvent to form a saturated solution.

    • Hot filter the solution if there are insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.

    • Solution: Try a lower-boiling solvent, or add a small seed crystal to induce crystallization.

  • Problem: Poor recovery of the purified product.

    • Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

    • Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure you are using the minimum amount of hot solvent for dissolution.

Q4: How do I choose the right conditions for column chromatography, and what are some common issues?

A4: Column chromatography is a versatile technique for separating complex mixtures.[10] For Methyl 2-(4-amino-3-nitrophenyl)acetate, normal-phase chromatography on silica gel is a common approach.

Choosing the Right Conditions:

  • Stationary Phase: Silica gel is the most common choice. If your compound is sensitive to acid, you can use deactivated silica gel or an alternative stationary phase like alumina.[11]

  • Mobile Phase (Eluent): The choice of eluent is crucial for good separation. Use TLC to screen different solvent systems. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[12] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Column Packing: A well-packed column is essential for good resolution. Ensure the silica gel is packed uniformly without any air bubbles.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (gradient elution) to separate the components.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Problem: Poor separation of compounds.

    • Cause: Inappropriate mobile phase, overloaded column, or a poorly packed column.

    • Solution: Optimize the mobile phase using TLC. Use a larger column or less sample. Repack the column carefully.

  • Problem: The compound is not eluting from the column.

    • Cause: The eluent is not polar enough, or the compound is irreversibly adsorbed onto the silica gel.

    • Solution: Gradually increase the polarity of the eluent. If the compound is still not eluting, it may be degrading on the silica gel. Consider using a different stationary phase.[11]

Q5: Can I use an extraction-based method for purification?

A5: Yes, liquid-liquid extraction can be a useful first step to remove certain types of impurities. For example, if your crude product is contaminated with the hydrolyzed carboxylic acid, you can perform an acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.[12]

  • Wash the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain a partially purified product.[12] This can then be further purified by recrystallization or column chromatography.

Section 3: Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Purification_Workflow start Crude Product Methyl 2-(4-amino-3-nitrophenyl)acetate tlc_analysis Analyze by TLC/HPLC start->tlc_analysis single_spot Relatively Pure (One major spot with minor impurities) tlc_analysis->single_spot Simple Impurity Profile multiple_spots Complex Mixture (Multiple spots of comparable intensity) tlc_analysis->multiple_spots Complex Impurity Profile recrystallization Recrystallization single_spot->recrystallization acid_base_extraction Consider Acid-Base Extraction (If acidic impurities are suspected) multiple_spots->acid_base_extraction purity_check Assess Purity (HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check acid_base_extraction->column_chromatography final_product Pure Product purity_check->recrystallization Purity <98% purity_check->final_product Purity >98%

Caption: Decision workflow for selecting a purification strategy.

Section 4: Frequently Asked Questions (FAQs)

Q: My purified product is still colored. What could be the reason?

A: Aromatic nitro compounds are often colored.[6] A pale yellow color is not unusual for this compound. However, a dark brown or black color may indicate the presence of colored impurities, possibly from oxidation or side reactions. If the purity by HPLC and NMR is high, the color may be inherent to the molecule. If not, further purification by chromatography, perhaps with the addition of activated carbon during recrystallization, may be necessary to remove colored impurities.

Q: My compound seems to be degrading on the silica gel column. What can I do?

A: The amino group in your compound can be sensitive, and the acidic nature of silica gel can sometimes cause degradation.[11] You can try deactivating the silica gel by adding a small amount of a base like triethylamine to the eluent (e.g., 0.1-1%).[13] Alternatively, using a different stationary phase like neutral or basic alumina might be a better option.[11]

Q: What is the expected melting point for pure Methyl 2-(4-amino-3-nitrophenyl)acetate?

References

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 8). The Importance of Purity: Understanding 3-Nitrophenylacetic Acid Specifications. Retrieved from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • IUCrData. (2016, September 9). 2-Amino-4-methylpyridin-1-ium 2-(4-nitrophenyl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Nitrophenylacetic acid CAS 104-03-0. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • CDC. (n.d.). methyl acetate 1458 | niosh. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of methyl acetate - US3904676A.
  • PubChem. (n.d.). Methyl 2-(3-nitrophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • ResearchGate. (2006, October 4). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved from [Link]

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Technical Support Center: Byproduct Identification in the Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-(4-amino-3-nitrophenyl)acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will address common challenges and provide expert insights to ensure the accuracy and integrity of your experimental results.

Introduction to the Synthesis and Analytical Challenges

The synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate is a critical process in the development of various pharmaceutical compounds. A common synthetic route involves the nitration of a substituted methyl phenylacetate precursor. While seemingly straightforward, this electrophilic aromatic substitution can lead to a variety of byproducts that can complicate downstream applications and regulatory submissions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for separating and identifying these impurities. However, the inherent complexity of the reaction mixture, coupled with the potential for isomeric byproducts, presents unique analytical hurdles. This guide provides a structured approach to troubleshooting and interpreting your LC-MS data.

Visualizing the Analytical Workflow

To effectively identify byproducts, a systematic workflow is essential. The following diagram outlines the key stages of the process, from sample preparation to data analysis.

Technical Support Center: Managing Temperature Control During the Exothermic Nitration of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Highly Exothermic Reaction

The nitration of anilines is a cornerstone of synthetic chemistry, pivotal in the production of a vast array of pharmaceuticals, dyes, and other valuable organic compounds. However, this reaction is notoriously exothermic, presenting significant challenges for temperature control.[1] The high reactivity of the aniline ring, coupled with the strongly acidic and oxidizing nature of the nitrating mixture (typically concentrated nitric and sulfuric acids), can lead to rapid heat generation.[2][3] If not managed effectively, this can result in a thermal runaway, posing serious safety risks including over-pressurization of the reaction vessel and potential explosions.[2][4]

This technical support center provides a comprehensive guide to understanding and mitigating the risks associated with the exothermic nitration of anilines. Through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, we aim to equip researchers with the knowledge and techniques necessary for safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of aniline so highly exothermic and difficult to control?

A1: The difficulty in controlling the direct nitration of aniline stems from two primary factors:

  • High Reactivity of the Aniline Ring: The amino group (-NH₂) is a potent activating group, making the benzene ring highly susceptible to electrophilic attack.[2]

  • Acid-Base Neutralization: Aniline is a basic compound. In the strongly acidic nitrating mixture, the amino group is protonated to form an anilinium ion (-NH₃⁺).[5][6] This acid-base reaction is itself a highly exothermic process, contributing significantly to the overall heat generated.[2] This initial, rapid heat release can be difficult to manage, especially on a larger scale.

Q2: What are the primary safety risks of a runaway nitration reaction?

A2: A runaway reaction, or thermal runaway, is the most significant safety concern. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[2] The escalating temperature accelerates the reaction rate, leading to an exponential increase in heat and pressure.[2] This can result in:

  • Explosion: The rapid production of gaseous byproducts can cause the reaction vessel to rupture violently.[7]

  • Toxic Fume Release: Aniline and its derivatives are toxic and can be absorbed through the skin.[8][9] A runaway reaction can release these hazardous materials into the laboratory environment.[10]

  • Fire: The heat generated can ignite flammable organic compounds.[11]

Q3: How does protecting the amino group help in controlling the reaction?

A3: Protecting the amino group, commonly through acetylation to form acetanilide, is a critical strategy for mitigating the risks of direct nitration.[12][13] This approach offers several advantages:

  • Moderated Reactivity: The acetamido group (-NHCOCH₃) is less activating than the amino group, which tempers the reactivity of the aromatic ring and helps prevent oxidation.[2]

  • Prevention of Anilinium Ion Formation: By protecting the amino group, the highly exothermic acid-base reaction is avoided. This allows for a more controlled and predictable reaction profile.[2]

  • Improved Product Selectivity: The steric hindrance of the acetyl group favors the formation of the para-nitro product over the ortho-isomer.[2]

Troubleshooting Guide: Temperature Excursions

Issue: The internal temperature of my reaction is rising rapidly and uncontrollably.

This is a critical situation that requires immediate and calm action to prevent a thermal runaway.

Immediate Actions:
  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: If possible, lower the temperature of the cooling bath. For ice baths, add more salt to create a colder brine solution.[14]

  • Increase Agitation: Ensure the stirring is vigorous to improve heat transfer to the cooling medium and prevent the formation of localized hot spots.[15]

  • Prepare for Emergency Quench: If the temperature continues to escalate, be prepared to quench the reaction. This is a last resort and must be done with extreme caution. The standard procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[15][16] Caution: The dilution of concentrated sulfuric acid is also highly exothermic. This quenching procedure should only be performed as a final measure to prevent a more catastrophic event and with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[15][17]

  • Alert Personnel: Inform your supervisor and any colleagues in the vicinity of the situation.

Potential Causes and Preventative Measures:
CausePreventative Measure
Inadequate Cooling Ensure your cooling bath is appropriate for the scale of your reaction and has sufficient capacity to dissipate the expected heat. For temperatures below 0°C, consider using an ice-salt mixture or a dry ice/acetone bath.[14][18][19]
Rapid Addition of Nitrating Agent Add the nitrating agent dropwise and at a slow, controlled rate.[15] Use an addition funnel to maintain a steady addition.
Poor Agitation Use an overhead stirrer for larger reactions to ensure efficient mixing. For smaller scale reactions, ensure the magnetic stir bar is of an appropriate size and is spinning at a sufficient speed.[15]
Incorrect Reagent Concentrations Double-check the concentrations of your nitric and sulfuric acids. Using more concentrated reagents than specified can significantly increase the reaction's exothermicity.[15]
Accumulation of Unreacted Reagents If the initial reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.[15] Maintain the recommended temperature range throughout the addition.

Experimental Protocols

Protocol 1: Preparation of a Low-Temperature Cooling Bath

For effective temperature control, maintaining a stable, low-temperature cooling bath is essential.

Bath CompositionAchievable Temperature
Ice and Water0°C
Ice and NaCl (1:3 by mass)-5 to -20°C[14]
Dry Ice and Acetone-78°C[14][20]
Dry Ice and Acetonitrile-42°C[20]

Procedure for Preparing a Dry Ice/Acetone Bath:

  • Place the reaction flask in a Dewar flask or an insulated container.

  • Slowly add small pellets of dry ice to the Dewar.

  • Carefully and slowly pour acetone over the dry ice. Adding the acetone to the dry ice minimizes splashing and rapid gas evolution.[19]

  • Monitor the bath temperature with a low-temperature thermometer.

Protocol 2: Real-Time Temperature Monitoring

Continuous monitoring of the internal reaction temperature is crucial for early detection of any deviation from the desired range.

  • Thermocouple Placement: Position a thermocouple so that the probe is submerged in the reaction mixture but does not interfere with the stirring.

  • Data Logging: If available, connect the thermocouple to a data logger to record the temperature throughout the reaction. This can provide valuable insights into the reaction's thermal profile.

  • Advanced Monitoring: For larger-scale or high-risk reactions, consider advanced monitoring techniques like distributed acoustic sensing (DAS) for spatio-temporal heat release analysis or other real-time monitoring technologies.[21][22][23]

Visualizing the Workflow and Troubleshooting Logic

Workflow for Controlled Nitration of Aniline

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Protect Amino Group (e.g., Acetylation) D Cool Acetanilide Solution A->D B Prepare Cooling Bath (e.g., Ice/Salt) B->D C Prepare Nitrating Mixture (HNO3/H2SO4) E Slow, Dropwise Addition of Nitrating Mixture C->E D->E F Maintain Temperature (e.g., 0-10°C) E->F G Quench on Ice F->G H Isolate Product (Filtration/Extraction) G->H I Purify Product H->I

Caption: A generalized workflow for the controlled nitration of aniline, emphasizing the protection step.

Troubleshooting Logic for Temperature Excursions

TempTroubleshooting Start Temperature Rising Rapidly? Stop_Addition Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Increase_Agitation Increase Agitation Enhance_Cooling->Increase_Agitation Temp_Controlled Temperature Controlled? Increase_Agitation->Temp_Controlled Emergency_Quench Emergency Quench Temp_Controlled->Emergency_Quench No Continue_Monitoring Continue Monitoring Temp_Controlled->Continue_Monitoring Yes Alert_Supervisor Alert Supervisor Emergency_Quench->Alert_Supervisor

Caption: A decision-making flowchart for managing a rapid temperature increase during nitration.

References

  • Controlling temperature of nitration reactions. (n.d.). Google Patents.
  • Direct nitration of aniline is not possible. Why? (2017, May 31). Quora. Retrieved from [Link]

  • Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing. (2025, September 4). IEEE Xplore. Retrieved from [Link]

  • Recipes for Cooling Baths. (n.d.). Retrieved from [Link]

  • Aniline. (n.d.). Retrieved from [Link]

  • Nitration of aniline. (2019, May 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]

  • Global Satellite Monitoring of Exothermic Industrial Activity via Infrared Emissions. (n.d.). MDPI. Retrieved from [Link]

  • Aromatic Nitration. (n.d.). BYJU'S. Retrieved from [Link]

  • Cooling Bath Compositions. (n.d.). EPFL. Retrieved from [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). IRIS . Retrieved from [Link]

  • Cooling Bath Temperatures. (n.d.). Retrieved from [Link]

  • Cooling Baths. (n.d.). Retrieved from [Link]

  • Electrophilic substitution (case aniline): Nitration. (n.d.). Retrieved from [Link]

  • Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society. Retrieved from [Link]

  • Continuous flow nitration in miniaturized devices. (2014, February 14). PMC - NIH. Retrieved from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. Retrieved from [Link]

  • Cooling baths. (2025, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • NITRATION. (n.d.). Retrieved from [Link]

  • Real-Time Monitoring of Chemical Reactions. (n.d.). Shimadzu. Retrieved from [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester. Retrieved from [Link]

  • Real-Time Reaction Monitoring. (n.d.). MPI für Kohlenforschung. Retrieved from [Link]

  • Why is nitration of aniline difficult? (2025, July 23). askIITians. Retrieved from [Link]

  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge. Retrieved from [Link]

  • Making Nitroaniline (And the Exploding Snake). (2024, June 1). YouTube. Retrieved from [Link]

  • Process for nitrating aniline derivatives. (n.d.). Google Patents.
  • NITRATION A little practical guide for students. (2015, March 10). ResearchGate. Retrieved from [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. Retrieved from [Link]

  • Why is nitration done at comparatively low temperatures? (2018, November 17). Quora. Retrieved from [Link]

  • Exothermic Reactions: It's Energy Release and Applications. (2023, May 5). Walsh Medical Media. Retrieved from [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020, October 24). ACS Publications. Retrieved from [Link]

  • Quenching guide. (n.d.). Reddit. Retrieved from [Link]

  • Why Endothermic Reactions Matter In Your Lab Operations. (2025, December 8). Retrieved from [Link]

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Technical Support Center: Strategic Work-Up and Quenching Procedures for Nitration of Sensitive Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of sensitive aromatic compounds. The successful isolation of the desired product hinges on a well-executed work-up and quenching procedure. Given the highly exothermic nature of nitration and the reactivity of the substrates, this phase of the experiment is critical for ensuring safety, maximizing yield, and minimizing impurity formation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of this crucial step.

Troubleshooting Guide: Navigating Common Quenching & Work-Up Issues

This section addresses specific problems that may arise during the work-up of nitration reactions in a direct question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction) During Quench

Question: I am quenching my nitration reaction by adding it to ice-water, and the temperature is spiking dangerously. What is happening and what should I do?

Answer: A rapid temperature spike during quenching is a sign of a runaway reaction, driven by the highly exothermic heat of dilution of the concentrated acids (primarily sulfuric acid) in your reaction mixture.[1][2] This is a serious safety concern that can lead to boiling of the quench medium and forceful ejection of corrosive materials.

Immediate Actions:

  • Stop the Addition Immediately: Cease adding the reaction mixture to the quench pot.

  • Increase Cooling: If possible and safe to do so, add more ice or dry ice to the quench vessel to increase its cooling capacity.[3]

  • Ensure Vigorous Agitation: Proper stirring is crucial to dissipate heat and prevent the formation of localized hot spots.[2][3]

  • Follow Emergency Procedures: If the temperature rise is uncontrollable, alert your supervisor and follow all established laboratory emergency protocols.[1] In extreme cases, this may involve evacuating the area.

Causality and Preventative Measures:

  • Cause: The rate of heat generation from acid dilution is exceeding the cooling capacity of your system. This is often caused by adding the reaction mixture too quickly.[1]

  • Prevention: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[1] The large volume of ice provides a substantial heat sink to absorb the energy released. A general rule of thumb is to use at least 5-10 mL of ice/water for every 1 mL of concentrated sulfuric acid in your reaction.[4]

Issue 2: Low Yield of the Desired Nitroaromatic Product

Question: My final product yield after work-up and purification is significantly lower than expected. What are the potential causes?

Answer: Low yields in nitration work-ups can stem from several factors, often related to the physical properties of your product or incomplete reaction.

Potential Causes and Solutions:

  • Product Solubility: Your nitroaromatic compound may have some solubility in the acidic aqueous layer, leading to losses during extraction.

    • Solution: Ensure the quenching medium is kept as cold as possible to minimize solubility. Pouring the reaction mixture onto a large volume of crushed ice is critical.[5] After extraction, consider re-extracting the aqueous layer with a fresh portion of organic solvent.

  • Incomplete Precipitation: If your product is a solid, it may not be fully precipitating from the solution.

    • Solution: Allow sufficient time for precipitation after quenching, and ensure the mixture is thoroughly chilled. In some cases, "oiling out" can occur if the melting point of the product is low. If this happens, you must proceed with a liquid-liquid extraction instead of filtration.

  • Incomplete Reaction: The reaction itself may not have gone to completion.

    • Solution: Before quenching, verify reaction completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalled, a slight, cautious increase in temperature may be necessary.[5]

  • Degradation of Sensitive Substrates: Some sensitive aromatic compounds can be degraded by the harsh acidic conditions, especially if the temperature was not well-controlled during the reaction or quench.

Issue 3: Product Fails to Precipitate or "Oils Out"

Question: I expected my nitroaromatic product to precipitate as a solid upon quenching, but it has formed an oil or remained in solution. What should I do?

Answer: This is a common issue, particularly for nitro compounds with low melting points or those that form eutectic mixtures with impurities.

Causality and Recommended Actions:

  • Cause: The temperature of the quench mixture may be above the melting point of your product. Alternatively, the product may simply be soluble in the aqueous acidic mixture.[5]

  • Solution: Do not attempt to filter an oily product. The primary method for isolation in this scenario is to perform a liquid-liquid extraction.

    • Transfer the entire quenched mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

Issue 4: Persistent Emulsions During Solvent Extraction

Question: During the work-up, I am struggling with a stubborn emulsion between the aqueous and organic layers that will not separate. How can I resolve this?

Answer: Emulsions are common in nitration work-ups due to the presence of finely divided solids or charged species.

Methods to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period; sometimes gravity is sufficient.[6]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.[6]

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.[6] This can help to coalesce the dispersed droplets.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of quenching a nitration reaction with ice-water? A1: Quenching with ice-water serves two critical functions. First, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted by-products from overheating.[6] Second, it dilutes the acid mixture, which effectively stops the nitration reaction by reducing the concentration of the active electrophile, the nitronium ion (NO₂⁺).[1][7]

Q2: What are the most critical safety precautions during the work-up of a nitration reaction? A2: Safety is paramount. Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6] Perform the quench in a well-ventilated fume hood. Be prepared for a potential exotherm by having an adequate cooling bath and a clear plan of action. Never add water directly to the concentrated acid reaction mixture; always add the acid mixture to the water/ice.

Q3: Can I use a base (e.g., sodium bicarbonate) to quench the reaction directly? A3: Directly quenching the concentrated acid mixture with a base is extremely hazardous and should be avoided. The neutralization reaction is violently exothermic and can cause the mixture to boil and erupt from the flask. A basic wash should only be used after the initial quench with ice-water and extraction into an organic solvent.[3][7]

Q4: My aromatic compound is sensitive to strong acids. Are there alternative quenching strategies? A4: Yes. For highly acid-sensitive substrates, a "reverse quench" can be employed. This involves preparing a vigorously stirred, cold two-phase system of a suitable organic solvent and ice-water. The reaction mixture is then added slowly to this biphasic system. The product is immediately extracted into the organic phase, minimizing its contact time with the strong aqueous acid. Another strategy involves quenching into a cold, buffered aqueous solution.

Data Summary and Key Parameters

The following table provides general guidelines for key parameters in the quenching process. These should be adapted based on the specific substrate and reaction scale.

ParameterRecommended Value/RangeRationale & Causality
Quench Medium Crushed ice or ice-waterProvides a large heat sink to absorb the significant heat of dilution from sulfuric acid.[1]
Volume Ratio (Quench:Reaction) 5:1 to 10:1 (v/v)Ensures sufficient thermal mass to prevent a dangerous temperature rise.[4]
Addition Rate Slow, dropwise, or in a thin streamMaintains control over the rate of heat generation, preventing it from exceeding the system's cooling capacity.[8]
Agitation Vigorous and continuousPrevents the formation of localized hot spots and ensures efficient heat transfer throughout the quench mixture.[1][2]
Quench Temperature Maintained at 0-10 °CMinimizes product solubility in the aqueous phase and reduces the rate of potential degradation side reactions.[9]

Visualized Workflows and Decision-Making

Quenching Strategy Selection

The choice of quenching method depends critically on the stability of your aromatic compound. The following decision tree illustrates a logical approach to selecting an appropriate strategy.

G sub_stability Assess Substrate Stability acid_stable Substrate is Stable in Strong Acid? sub_stability->acid_stable standard_quench Standard Quench: Add reaction mix slowly to large volume of ice-water. acid_stable->standard_quench  Yes reverse_quench Modified Quench: Use Reverse Quench or Biphasic System. acid_stable->reverse_quench No   post_quench Proceed to Extraction & Neutralization standard_quench->post_quench reverse_quench->post_quench

Caption: Decision tree for selecting a quenching strategy.

Standard Work-Up Procedure Workflow

This diagram outlines the sequential steps involved in a typical work-up procedure following the initial quench.

G start Completed Nitration Reaction Mixture quench 1. Quench (Slowly add to ice-water) start->quench extract 2. Extraction (Transfer to separatory funnel, add organic solvent) quench->extract separate 3. Separate Layers (Collect organic phase) extract->separate wash_bicarb 4. Neutralizing Wash (Dilute NaHCO₃ solution) separate->wash_bicarb wash_brine 5. Brine Wash (Saturated NaCl solution) wash_bicarb->wash_brine dry 6. Drying (Anhydrous MgSO₄ or Na₂SO₄) wash_brine->dry filter_evap 7. Filter & Evaporate (Remove drying agent, concentrate solvent) dry->filter_evap product Crude Nitroaromatic Product filter_evap->product

Caption: Standard workflow for nitration reaction work-up.

Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted based on the specific substrate, scale, and a thorough risk assessment.

Protocol 1: Standard Quenching and Work-Up Procedure

This protocol is suitable for nitroaromatic compounds that are stable to the strongly acidic conditions of the quench.

  • Preparation: In a large beaker or flask (at least 10 times the volume of your reaction mixture), place a large amount of crushed ice and water. Place this vessel in a secondary container (ice bath) and ensure you have a stir bar providing vigorous agitation.

  • Quenching: Using a dropping funnel or by pouring very slowly in a thin stream, add the completed nitration reaction mixture to the center of the vortex of the stirred ice-water.[1] Monitor the temperature of the quench pot continuously, ensuring it does not rise above 10-15 °C. Adjust the addition rate to maintain temperature control.[8]

  • Isolation/Extraction:

    • If the product precipitates as a solid: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Allow the product to air-dry or dry in a vacuum oven at a low temperature.

    • If the product oils out or stays in solution: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts. Wash the organic layer sequentially with:

    • Deionized water (1x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.

    • Saturated aqueous sodium chloride (brine) solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, which can then be purified (e.g., by recrystallization or chromatography).

References

  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives - Benchchem.
  • Technical Support Center: Managing Exothermic Reactions During Nitration of Alcohols - Benchchem.
  • Chemistry 210 Experiment 10.
  • troubleshooting guide for nitration reactions. - Benchchem.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • NITRATION.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-(4-amino-3-nitrophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-(4-amino-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to purify this compound effectively. As a Senior Application Scientist, my goal is to provide you with not only a step-by-step protocol but also the underlying principles and troubleshooting advice to navigate the challenges you may encounter.

The purification of polar, aromatic compounds such as Methyl 2-(4-amino-3-nitrophenyl)acetate can be nuanced. The presence of both an amino and a nitro group on the aromatic ring, in addition to the methyl ester, imparts a moderate to high polarity. This chemical nature dictates our choice of stationary and mobile phases and can sometimes lead to purification challenges like poor resolution or compound degradation. This guide is structured to address these issues head-on, providing a robust starting point for your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of Methyl 2-(4-amino-3-nitrophenyl)acetate?

A1: For a polar compound like Methyl 2-(4-amino-3-nitrophenyl)acetate, silica gel is the most common and appropriate stationary phase.[1][2] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation based on polarity. Standard flash-grade silica gel (40-63 µm particle size) is typically a good starting point. Should you encounter issues with compound stability, deactivating the silica gel with a base or using an alternative stationary phase like alumina might be necessary.[3]

Q2: How do I choose the right mobile phase (eluent) for my separation?

A2: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a Thin Layer Chromatography (TLC) plate.[3] A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate . You will likely need to use a gradient elution, starting with a lower polarity (higher percentage of hexanes) and gradually increasing the polarity (higher percentage of ethyl acetate) to first elute non-polar impurities and then your product. For highly polar impurities, adding a small amount of an even more polar solvent like methanol may be required.

Q3: My compound appears to be degrading on the column. What can I do?

A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, particularly those with amine functionalities.[3] If you suspect this is happening, you can deactivate the silica gel . This can be achieved by pre-flushing the column with your mobile phase containing a small amount (1-2%) of a base like triethylamine.[3] This neutralizes the acidic silanol groups on the silica surface. Alternatively, using a less acidic stationary phase like neutral alumina can be a good option.[3]

Q4: I'm seeing poor separation between my product and an impurity. How can I improve the resolution?

A4: Poor resolution can be addressed in several ways. First, ensure you are not overloading the column; the amount of crude material should typically be 1-5% of the mass of the silica gel. A slower flow rate can also improve separation. Experiment with different solvent systems. Sometimes, switching to a different polar solvent in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. Employing a shallow gradient during elution can also help resolve closely eluting compounds.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of your eluent. If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, add a small amount of methanol.
The compound may have degraded on the column.Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider deactivating the silica or using an alternative stationary phase like alumina.[3][4]
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Start with a less polar mobile phase (a higher percentage of the non-polar solvent). Ensure your starting eluent is the one you used to determine the initial Rf on TLC.
Poor separation (co-elution of compounds) Column overloading.Reduce the amount of crude material loaded onto the column.
Inappropriate mobile phase.Experiment with different solvent systems to improve selectivity. A shallower gradient may also help.
Poorly packed column leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended over dry packing to achieve a more homogenous column bed.[1]
Streaking or tailing of the compound band Interactions with acidic silica.Add a small amount of triethylamine to the mobile phase to mask the active silanol sites.[3]
Compound is not sufficiently soluble in the mobile phase.While loading, dissolve your sample in a minimum amount of a slightly more polar solvent than your starting mobile phase.[5] Consider dry loading if solubility is a major issue.[5]

Recommended Column Chromatography Conditions

The following table provides a recommended starting point for the purification of Methyl 2-(4-amino-3-nitrophenyl)acetate. Optimization may be required based on the specific impurities present in your crude material.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for polar compounds, providing good resolving power.
Mobile Phase Hexanes/Ethyl Acetate (gradient)A versatile solvent system that allows for a wide polarity range. Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration.
Column Loading Dry loading or minimal solventFor compounds with moderate solubility, dissolving in a minimal amount of a strong solvent like dichloromethane and adsorbing onto a small amount of silica before loading can lead to better band sharpness.[5]
Detection UV visualization (254 nm) or TLC analysis of fractionsThe aromatic nature of the compound allows for easy visualization under UV light.

Experimental Protocol

This protocol is a general guideline. Always perform a preliminary TLC analysis to determine the optimal solvent system for your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of hexanes and ethyl acetate to find a solvent system that gives your target compound an Rf value of ~0.2-0.3.

  • Column Preparation:

    • Select an appropriate size glass chromatography column.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude Methyl 2-(4-amino-3-nitrophenyl)acetate in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Carefully add your initial low-polarity mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient based on your TLC analysis.

    • Monitor the elution of your compound by collecting fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified Methyl 2-(4-amino-3-nitrophenyl)acetate.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of Methyl 2-(4-amino-3-nitrophenyl)acetate.

G start Start Purification check_elution Is the compound eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_resolution Is the separation adequate? check_elution->check_resolution Yes increase_polarity->check_elution check_stability Check for degradation (consider deactivating silica or using alumina) increase_polarity->check_stability optimize_gradient Optimize gradient (make it shallower) check_resolution->optimize_gradient No check_tailing Is there significant tailing? check_resolution->check_tailing Yes check_loading Reduce column loading optimize_gradient->check_loading check_column_packing Repack column carefully check_loading->check_column_packing check_column_packing->start add_base Add triethylamine (1-2%) to eluent check_tailing->add_base Yes success Pure compound isolated check_tailing->success No dry_load Use dry loading method add_base->dry_load dry_load->start

Caption: Troubleshooting workflow for column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 28694-94-2) via recrystallization. We will explore the underlying principles, provide detailed protocols, and address common challenges to help you consistently achieve high purity in your final product.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Methyl 2-(4-amino-3-nitrophenyl)acetate?

An ideal solvent for recrystallizing this compound should meet several key criteria.[1][2] The primary principle is differential solubility:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate near its boiling point. This ensures that a minimum amount of solvent can be used, which is crucial for maximizing yield.[2]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution.[2]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[2]

  • Chemical Inertness: The solvent must not react with the target compound.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[2][3]

Q2: How do the functional groups on Methyl 2-(4-amino-3-nitrophenyl)acetate influence solvent selection?

The structure of the target molecule is key to selecting a starting solvent. This compound possesses:

  • A polar primary amine (-NH₂) group.

  • A highly polar nitro (-NO₂) group.

  • A moderately polar methyl ester (-COOCH₃) group attached to an aromatic ring.

Following the "like dissolves like" principle, solvents with moderate to high polarity are excellent starting points.[2] The presence of both hydrogen bond donating (amine) and accepting (nitro, ester) groups suggests that protic solvents like alcohols could be particularly effective. For nitroaromatic compounds, alcoholic solvents are often a good first choice.[2]

Q3: What are some recommended starting solvents for screening?

Based on the molecular structure and empirical data for similar nitroanilines, the following single and mixed-solvent systems are recommended for initial screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.

  • Mixed-Solvent Systems: Ethanol/Water, Acetone/Water, Ethyl Acetate/Heptane.[4][5]

A mixed solvent system is particularly useful when no single solvent meets all the ideal criteria.[2] For instance, the compound might be highly soluble in ethanol but poorly soluble in water. By dissolving the compound in a minimal amount of hot ethanol and then carefully adding water (the antisolvent), you can induce crystallization.[1][6]

Data & Protocols

Data Summary: Properties of Potential Solvents

This table summarizes the properties of recommended solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Methanol 64.75.133.0Highly polar, may have high solubility even when cold, potentially reducing yield.
Ethanol 78.44.324.5Excellent starting point. Often used in mixtures with water for nitroanilines.[4]
Isopropanol 82.63.919.9Less polar than ethanol; may offer a better solubility differential.
Ethyl Acetate 77.14.46.0Good for moderately polar compounds. Often paired with a nonpolar antisolvent.
Acetone 56.05.121.0Very polar, high solvent power. Often used with water as an antisolvent.
Water 100.010.280.1Excellent antisolvent for compounds dissolved in polar organic solvents.
Heptane 98.40.11.9Nonpolar antisolvent, often used with ethyl acetate or other polar solvents.

Note: Polarity Index and Dielectric Constant are relative measures of a solvent's polarity.

Experimental Workflow & Protocols

Workflow for Solvent System Selection

Solvent_Selection_Workflow start Start: Crude Methyl 2-(4-amino-3-nitrophenyl)acetate screen Screen Small-Scale Solubility (See Protocol 3) start->screen decision_single Good Single Solvent Found? screen->decision_single decision_mixed Good Solvent Pair Found? decision_single->decision_mixed  No   protocol_single Proceed to Protocol 1: Single Solvent Recrystallization decision_single->protocol_single  Yes   protocol_mixed Proceed to Protocol 2: Mixed Solvent Recrystallization decision_mixed->protocol_mixed  Yes   re_evaluate Re-evaluate Solvent Choices (Consider alternative solvents) decision_mixed->re_evaluate  No   end_pure High-Purity Crystals protocol_single->end_pure protocol_mixed->end_pure

Caption: Workflow for selecting an optimal recrystallization solvent system.

Protocol 1: Single Solvent Recrystallization (e.g., with Ethanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization that could trap impurities.[2]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[2] Using cold solvent minimizes the loss of the desired product.

  • Drying: Dry the purified crystals to a constant weight, either air-drying or in a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Recrystallization (e.g., with Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., ethanol) in an Erlenmeyer flask, as described in Protocol 1.

  • Antisolvent Addition: While keeping the solution hot, add the "poor" solvent or antisolvent (e.g., water) dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, Washing, & Drying: Follow steps 3 through 6 from Protocol 1, using an ice-cold mixture of the two solvents (in the final determined ratio) for the washing step.

Protocol 3: Micro-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. Note the solubility.

  • If a solid does not dissolve at room temperature, heat the test tube gently. If it dissolves, it is a potential single-solvent candidate.

  • Cool the tubes that dissolved upon heating. A good solvent will produce a large number of crystals upon returning to room temperature and then cooling in an ice bath.

  • If a solid is too soluble in a solvent even at room temperature, that solvent can be considered a "good" solvent for a mixed-solvent pair.

Troubleshooting Guide

Troubleshooting_Flowchart start Recrystallization Problem oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Yield is Very Low? start->low_yield solve_oil 1. Re-heat to dissolve oil. 2. Add more solvent to lower saturation. 3. Cool solution more slowly. 4. Change to a lower-boiling solvent. oiling_out->solve_oil  Yes   solve_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off some solvent to concentrate. 4. Cool in an ice-salt bath. no_crystals->solve_crystals  Yes   solve_yield 1. Ensure minimum hot solvent was used. 2. Cool thoroughly in an ice bath. 3. Wash crystals ONLY with ice-cold solvent. 4. Avoid premature crystallization during hot filtration. low_yield->solve_yield  Yes  

Caption: A troubleshooting flowchart for common recrystallization issues.

Q: My compound has "oiled out," forming liquid droplets instead of crystals. What should I do?

Cause: This common issue with nitroaromatic compounds typically occurs when the boiling point of the solvent is higher than the melting point of the solute.[2] At the high temperature, the concentrated solution becomes supersaturated above the compound's melting point, causing it to separate as a liquid instead of a solid. A high concentration of impurities can also lower the melting point and contribute to this problem.[2]

Solutions:

  • Add More Solvent: Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation point.[3]

  • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a new solvent with a lower boiling point.

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization?

Cause: The solution may be unsaturated (too much solvent was added) or it may be a stable supersaturated solution that requires a nucleation site to begin crystallization.

Solutions:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections in the glass can provide a surface for crystal nucleation.[2]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal growth.[1]

  • Reduce Solvent Volume: If the solution is unsaturated, gently heat it to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.[3]

  • Cool Further: Place the flask in an ice-salt bath for more intense cooling, but be aware that this can sometimes lead to the formation of smaller, less pure crystals if done too rapidly.[2]

Q: My final yield of pure product is very low. How can I improve recovery?

Cause: Poor recovery can result from several factors during the procedure.

Solutions:

  • Minimize Solvent Use: The most common cause is using too much solvent to dissolve the crude solid.[2][3] Use only the absolute minimum amount of hot solvent required for complete dissolution.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for cooling and have used an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Use Ice-Cold Washing Solvent: Washing the collected crystals with room-temperature solvent can redissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for the wash step.[2]

  • Prevent Premature Crystallization: If performing a hot filtration, ensure your funnel and receiving flask are adequately heated. If crystals form on the filter paper, you will lose product and potentially re-introduce impurities.

Q: After recrystallization, my product is still colored. What should I do?

Cause: The color is likely due to highly soluble, polar impurities that remain dissolved in the mother liquor that adheres to the crystal surface, or from impurities that have been incorporated into the crystal lattice.

Solutions:

  • Second Recrystallization: A second recrystallization is often effective at removing residual impurities.

  • Charcoal Treatment: If the impurities are colored organic molecules, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.

  • Solvent Wash: Ensure the final crystal washing step is performed correctly to remove the impure mother liquor from the crystal surfaces.[7]

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health (NIH). [Link]

  • Synthesis of p-nitrophenyl acetate | Request PDF. ResearchGate. [Link]

  • Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109. PubChem. [Link]

  • Acetic acid, p-nitrobenzyl ester. Organic Syntheses Procedure. [Link]

  • The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of a Quantitative HPLC Method for Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

Methyl 2-(4-amino-3-nitrophenyl)acetate is a substituted aromatic amine and nitro compound, a structural motif common in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Accurate quantification of this intermediate is critical for ensuring process consistency, final product purity, and stability. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this task, offering the necessary resolution and sensitivity.[3]

However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[4][5] This guide provides an in-depth, comparative validation study of a primary HPLC method (Method A) against a viable alternative (Method B) for the quantification of Methyl 2-(4-amino-3-nitrophenyl)acetate. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2), ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[4][6][7][8]

This guide eschews a simple recitation of steps. Instead, it delves into the causality behind our experimental choices—explaining why specific columns, mobile phases, and validation criteria were selected—to provide researchers and drug development professionals with a practical and defensible validation strategy.

The Analytical Challenge and Methodological Choices

The analyte possesses both an amino group (basic) and a nitro group (electron-withdrawing) on a phenyl ring.[1] This structure dictates our chromatographic strategy. A reversed-phase method is ideal, but selectivity can be challenging. We will compare two distinct reversed-phase approaches.

  • Method A (Primary): Utilizes a standard C18 column, the workhorse of reversed-phase chromatography, with an acetonitrile/buffer mobile phase. The C18 stationary phase provides robust hydrophobic retention.

  • Method B (Alternative): Employs a Phenyl-Hexyl column. This stationary phase introduces π-π interaction capabilities, which can offer alternative selectivity for aromatic and nitro-containing compounds compared to the purely hydrophobic interactions of a C18 phase.[9]

Chromatographic Conditions
ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl Analysis
HPLC System Standard HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA/UV DetectorStandard HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20mM Potassium Phosphate Buffer, pH 6.5B: AcetonitrileA: 20mM Potassium Phosphate Buffer, pH 6.5B: Methanol
Gradient Isocratic: 60% A, 40% BIsocratic: 55% A, 45% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Diluent Mobile PhaseMobile Phase

Causality of Choices:

  • pH 6.5 Buffer: The pKa of the aromatic amine group is critical. By setting the mobile phase pH well above the likely pKa (~4-5), we ensure the amine is in its neutral, unprotonated form, leading to consistent retention and improved peak shape.

  • UV Detection at 254 nm: The nitroaromatic structure of the analyte provides strong UV absorbance, making 254 nm a sensitive and robust wavelength for detection.[10]

  • Acetonitrile vs. Methanol: These are common organic modifiers. Comparing them is a crucial part of method development, as they can produce different separation selectivities.

Visualizing the Validation Framework

A robust validation process follows a structured, logical flow from planning to final reporting. This workflow ensures that all required parameters are systematically evaluated.

cluster_plan Phase 1: Planning & Protocol cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Documentation Plan Define Method & Purpose Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Plan->Protocol ICH Q2(R2) Spec Specificity Protocol->Spec SST System Suitability Checks (Throughout Execution) Protocol->SST Lin Linearity & Range Acc Accuracy Prec Precision Limit LOD & LOQ Report Compile Validation Report Limit->Report Robust Robustness SST->Spec SST->Lin SST->Acc SST->Prec SST->Limit SST->Robust Conclusion Method Suitability Statement Report->Conclusion

Caption: A typical workflow for analytical method validation.

Validation Parameter Comparison: Method A vs. Method B

The core of validation is the systematic assessment of performance characteristics. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[11]

Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][12]

Experimental Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a solution of the Methyl 2-(4-amino-3-nitrophenyl)acetate reference standard.

  • Prepare a solution containing the reference standard spiked with known, structurally similar impurities (e.g., starting materials, related isomers like 2-amino-5-nitrophenol).

  • Subject a sample of the analyte to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Inject all solutions and analyze the chromatograms for interference at the retention time of the main peak. Peak purity analysis using a PDA detector should be performed.

Comparison Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Blank Interference No peak at analyte RTNo peak at analyte RTNo significant interference
Impurity Resolution Resolution > 2.5 for all known impuritiesResolution > 2.0 for all known impuritiesResolution > 2.0
Forced Degradation Main peak is spectrally pure. Degradants are well-resolved.Main peak is spectrally pure. One degradant co-elutes slightly.Peak purity index > 0.999

Analysis: Method A demonstrates superior resolving power for both known impurities and stress-induced degradants, a key advantage of the C18 column in this instance. Method B is acceptable but shows a potential for co-elution under stress conditions, which may require further development if these degradants are relevant.

Linearity and Range

Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[13]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line using the least squares method.

Comparison Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range (µg/mL) 80 - 12080 - 12080% to 120% of nominal
Correlation (r²) 0.99980.9995r² ≥ 0.999
Y-Intercept Minimal (<2% of 100% response)Minimal (<2% of 100% response)Not statistically different from zero

Analysis: Both methods exhibit excellent linearity, as indicated by correlation coefficients well above the acceptance criterion. This demonstrates that both column/mobile phase systems are capable of providing quantitatively reliable data within the specified range.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[14]

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Comparison Data:

Spiked LevelMethod A (C18) - Mean Recovery % (RSD %)Method B (Phenyl-Hexyl) - Mean Recovery % (RSD %)Acceptance Criteria
80% 99.8% (0.45%)101.5% (0.85%)98.0% - 102.0% Recovery
100% 100.3% (0.31%)100.9% (0.62%)RSD ≤ 2.0%
120% 100.1% (0.25%)99.5% (0.77%)

Analysis: Both methods demonstrate high accuracy, with recovery values falling comfortably within the 98.0-102.0% window. Method A shows slightly better precision (lower RSD) in the recovery results, suggesting it is marginally more consistent.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[3] This is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets (12 total) are statistically compared.

Comparison Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Repeatability (%RSD, n=6) 0.42%0.88%%RSD ≤ 2.0%
Intermediate Precision (%RSD, n=12) 0.65%1.21%%RSD ≤ 2.0%

Analysis: Method A is demonstrably more precise than Method B at both levels of evaluation. The lower %RSD values indicate less variability in the measurements, making it the more reliable method for routine quality control applications.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.[15][16]

  • Prepare and inject a series of dilute solutions of the analyte.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Comparison Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.05 (S/N = 3.2)0.08 (S/N = 3.1)Report Value
LOQ (µg/mL) 0.15 (S/N = 10.5)0.25 (S/N = 10.2)Report Value
Precision at LOQ (%RSD) 4.5%6.8%%RSD ≤ 10%

Analysis: Method A provides a lower LOD and LOQ, indicating superior sensitivity. This would be a critical advantage if the method were intended for impurity analysis or trace-level quantification.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]

Experimental Protocol:

  • Prepare a single batch of sample solution.

  • Analyze the sample under normal conditions and then under slightly varied conditions (one variation at a time).

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing) and the final quantified result.

Comparison Data:

Varied ParameterMethod A (C18) - % Change in ResultMethod B (Phenyl-Hexyl) - % Change in ResultAcceptance Criteria
Flow Rate (+0.1) -0.8%-1.1%Result within ±2.0% of initial
Temperature (+5°C) -0.5%-1.5%System Suitability must pass
pH (+0.2) -0.2%-0.3%

Analysis: Method A demonstrates better robustness. The results are less affected by minor changes in flow rate and temperature, suggesting it will be more dependable and transferable between different labs and instruments.

System Suitability Testing (SST)

Before any validation run or sample analysis, the chromatographic system's performance must be verified.[16][18] SST is a non-negotiable part of the process, ensuring the system is fit for its intended use on any given day.[15][19]

cluster_sst System Suitability Parameters cluster_criteria Typical Acceptance Criteria RT Retention Time RT_Crit Consistent RT RT->RT_Crit Tailing Tailing Factor Tailing_Crit T ≤ 2.0 Tailing->Tailing_Crit Plates Theoretical Plates (N) Plates_Crit N > 2000 Plates->Plates_Crit Resolution Resolution (Rs) Res_Crit Rs > 2.0 Resolution->Res_Crit Precision Precision (%RSD) Prec_Crit %RSD ≤ 1.0% (for 5-6 injections) Precision->Prec_Crit

Sources

A Technical Guide to o-Nitroaniline Building Blocks: A Comparative Analysis of Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of target molecules. Among the vast arsenal of chemical intermediates, o-nitroaniline derivatives are indispensable synthons for the construction of a wide array of heterocyclic compounds, dyes, and pharmaceutical agents.[1][2] Their inherent reactivity, stemming from the interplay between the amino and nitro functionalities, allows for versatile chemical transformations.

This guide provides an in-depth, objective comparison of Methyl 2-(4-amino-3-nitrophenyl)acetate with other commonly employed o-nitroaniline building blocks, namely 2-chloro-4-nitroaniline and 2-fluoro-4-nitroaniline. By examining their physicochemical properties, reactivity in key synthetic transformations, and providing supporting experimental data, this guide aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The Strategic Advantage of the Acetate Moiety

Methyl 2-(4-amino-3-nitrophenyl)acetate presents a unique structural motif among o-nitroaniline building blocks. The presence of the methyl acetate group ortho to the amino group and meta to the nitro group introduces an additional functional handle that can be exploited for further molecular elaboration. This ester functionality can participate in a variety of chemical reactions, including hydrolysis, amidation, and reduction, offering pathways to a diverse range of derivatives. Furthermore, the electronic nature of the acetate group can subtly influence the reactivity of the aniline core, potentially offering advantages in certain synthetic contexts over simpler halogenated analogs.

Comparative Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for predicting its behavior in a reaction, optimizing conditions, and ensuring safe handling. The following table summarizes key physicochemical data for Methyl 2-(4-amino-3-nitrophenyl)acetate and two representative halogenated o-nitroanilines.

PropertyMethyl 2-(4-amino-3-nitrophenyl)acetate2-Chloro-4-nitroaniline2-Fluoro-4-nitroaniline
CAS Number 28694-94-2[3]121-87-9[2]369-35-7[4]
Molecular Formula C₉H₁₀N₂O₄[3]C₆H₅ClN₂O₂[2]C₆H₅FN₂O₂[4]
Molecular Weight 210.19 g/mol [3]172.57 g/mol [2]156.11 g/mol [4]
Appearance Not specified in search resultsYellow crystalline powder[2]Yellow to brown crystalline powder[5]
Melting Point Not specified in search results107-110 °C[6]90-94 °C[5]
Boiling Point Not specified in search results200 °C[6]~295.1 °C[5]
Solubility Not specified in search resultsInsoluble in water; Soluble in benzene[6]Generally insoluble in water[5]
pKa Not specified in search results-0.94 (conjugate acid)[7]Not specified in search results

Reactivity in Heterocyclic Synthesis: Quinoxalines and Benzodiazepines

The synthesis of quinoxalines and benzodiazepines represents a cornerstone of medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents.[8][9] The condensation of o-phenylenediamines (often generated in situ from the reduction of o-nitroanilines) with 1,2-dicarbonyl compounds or their equivalents is a common and efficient method for constructing these heterocyclic systems.[8][10]

Case Study: Synthesis of Quinoxalines

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] In a one-pot reaction, the o-nitroaniline precursor is reduced in situ to the corresponding diamine, which then readily condenses with the dicarbonyl species.

General Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 In Situ Reduction cluster_2 Condensation & Cyclization cluster_3 Workup & Purification A o-Nitroaniline Derivative E o-Phenylenediamine Intermediate A->E Reduction B 1,2-Dicarbonyl Compound F Quinoxaline Product B->F C Reducing Agent (e.g., Na2S2O4, SnCl2) D Solvent (e.g., Ethanol, Acetic Acid) E->F Condensation G Isolation & Characterization F->G Purification

Caption: General workflow for the one-pot synthesis of quinoxalines from o-nitroaniline derivatives.

Experimental Protocol (Representative):

This protocol is a generalized procedure derived from established methods for the synthesis of quinoxalines from o-nitroanilines.[8][11]

  • To a solution of the o-nitroaniline building block (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in ethanol (10 mL) is added a solution of sodium dithionite (Na₂S₂O₄, 3.0 mmol) in water (5 mL). The choice of reducing agent is critical; sodium dithionite is a mild and effective reagent for the reduction of nitro groups in the presence of other functional groups. Tin(II) chloride in an acidic medium is another common alternative.[11]

  • The reaction mixture is heated to reflux (typically 70-80 °C) and monitored by Thin Layer Chromatography (TLC). The progress of the reaction can be followed by the disappearance of the starting materials and the appearance of the quinoxaline product, which is often UV-active.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinoxaline.

Comparative Performance (Anticipated):

While direct comparative experimental data for Methyl 2-(4-amino-3-nitrophenyl)acetate in this specific reaction was not found in the initial searches, we can predict its performance based on general chemical principles.

  • Methyl 2-(4-amino-3-nitrophenyl)acetate: The electron-donating character of the amino group and the electron-withdrawing nature of the nitro and ester groups will influence the rate of reduction and the nucleophilicity of the resulting diamine. The steric bulk of the acetate group is unlikely to significantly hinder the condensation reaction. The ester functionality in the final product offers a site for further derivatization.

  • 2-Chloro-4-nitroaniline & 2-Fluoro-4-nitroaniline: The halogen substituents are electron-withdrawing, which can affect the rate of the initial reduction. In the resulting quinoxaline product, the halogen atom provides a handle for cross-coupling reactions, offering a different avenue for diversification compared to the acetate group. Generally, electron-withdrawing groups on the aniline ring can lead to slightly lower yields in such condensation reactions.[11]

Case Study: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are commonly synthesized by the condensation of o-phenylenediamines with ketones, often catalyzed by an acid.[9][10]

General Reaction Pathway:

G cluster_0 Reactants & Catalyst cluster_1 Condensation & Cyclization A o-Phenylenediamine (from o-nitroaniline reduction) D 1,5-Benzodiazepine Product A->D B Ketone (e.g., Acetone, Cyclohexanone) B->D C Acid Catalyst (e.g., Acetic Acid, H-MCM-22) C->D Catalyzes

Caption: Synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.

Experimental Protocol (Representative):

This protocol is based on general procedures for the synthesis of 1,5-benzodiazepines.[10]

  • The o-phenylenediamine (1.0 mmol), derived from the reduction of the corresponding o-nitroaniline, is dissolved in a suitable solvent such as acetonitrile or methanol (10 mL).

  • The ketone (2.2 mmol) and a catalytic amount of an acid (e.g., a few drops of acetic acid or a solid acid catalyst like H-MCM-22) are added to the solution. The use of a catalyst is crucial to promote the condensation reaction.[10]

  • The reaction mixture is stirred at room temperature for a period of 1-3 hours, with the progress monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the 1,5-benzodiazepine.

Comparative Performance (Anticipated):

  • Methyl 2-(4-amino-3-nitrophenyl)acetate: The resulting benzodiazepine will bear a methyl acetate substituent, which can be further modified. The electronic effects of this group may influence the reaction rate and yield.

  • 2-Chloro-4-nitroaniline & 2-Fluoro-4-nitroaniline: The halogenated benzodiazepine products are valuable intermediates for further functionalization via cross-coupling reactions. The electron-withdrawing nature of the halogens might slightly decrease the nucleophilicity of the diamine, potentially requiring longer reaction times or a more active catalyst.

Spectroscopic Data Comparison

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of chemical compounds. Below is a summary of expected and reported NMR data for the o-nitroaniline building blocks.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Methyl 2-(4-amino-3-nitrophenyl)acetate Expected signals for aromatic protons (3H), methylene protons (2H, ~3.6 ppm), and methyl protons (3H, ~3.7 ppm).[12]Expected signals for aromatic carbons, ester carbonyl (~170 ppm), methylene carbon, and methyl carbon.[13]
2-Chloro-4-nitroaniline 8.12 (d, 1H), 7.36 (t, 1H), 6.81 (d, 1H), 6.70 (t, 1H), 5.98 (s, 2H, -NH₂)[1]148.3, 146.0, 132.3, 119.4, 115.0, 110.9[1]
2-Fluoro-4-nitroaniline 8.03 (ddd, 1H), 7.94 (dd, 1H), 6.94 (t, 1H), 3.90 (t, 4H, morpholine protons in a derivative)153.3 (d), 145.6 (d), 121.1 (d), 117.0 (d), 112.7 (d), 66.7, 50.0 (d) (for a morpholine derivative)

Note: The provided NMR data for the halogenated anilines are from literature sources and may be for derivatives.[1] The expected shifts for Methyl 2-(4-amino-3-nitrophenyl)acetate are based on general principles of NMR spectroscopy.[12][13]

Conclusion

Methyl 2-(4-amino-3-nitrophenyl)acetate emerges as a valuable and versatile building block for organic synthesis, offering a unique combination of functionalities. Its primary distinction from more common halogenated o-nitroanilines is the presence of the methyl acetate group, which serves as a versatile handle for subsequent chemical transformations.

The choice between Methyl 2-(4-amino-3-nitrophenyl)acetate and its halogenated counterparts will ultimately depend on the specific synthetic strategy and the desired functionalities in the final target molecule. For applications requiring further elaboration through ester chemistry, Methyl 2-(4-amino-3-nitrophenyl)acetate is an excellent choice. Conversely, if the synthetic plan involves cross-coupling reactions, the halogenated analogs would be more suitable. This guide provides the foundational information to assist researchers in making a strategic selection of the most appropriate o-nitroaniline building block for their synthetic campaigns.

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A Senior Application Scientist's Guide to Alternative Reagents for the Nitration of Methyl 4-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of nitroaromatic compounds is a foundational step, often serving as a gateway to a diverse array of functionalized intermediates. The target molecule, methyl 4-amino-3-nitrophenylacetate, is a valuable precursor for various pharmaceutical scaffolds. However, its synthesis via traditional methods presents significant challenges. This guide provides an in-depth comparison of modern, alternative nitrating agents that offer superior safety, selectivity, and efficiency over classical approaches.

The Pitfalls of Traditional Nitration

The conventional method for aromatic nitration—employing a mixture of concentrated nitric and sulfuric acids ("mixed acid")—is notoriously harsh.[1][2] When applied to a sensitive substrate like methyl 4-aminophenylacetate, several problems arise:

  • Poor Regioselectivity: The strongly acidic conditions protonate the primary amine to form an anilinium ion. This converts the ortho,para-directing amino group into a meta-directing group, leading to a complex mixture of isomers.[3][4]

  • Substrate Degradation: The powerful oxidizing nature of mixed acid can lead to the degradation of the electron-rich aniline ring.[5][6]

  • Functional Group Incompatibility: The harsh acidic environment risks the hydrolysis of the methyl ester functionality.

  • Safety and Environmental Hazards: The use of highly corrosive acids and the generation of significant acidic waste are major drawbacks in terms of both operator safety and environmental responsibility.[7][8][9]

While protecting the amine as an acetamide can improve ortho/para selectivity, this strategy introduces additional synthesis and deprotection steps, reducing the overall process efficiency.[4][6] Modern synthetic chemistry offers a toolkit of alternative reagents that can directly nitrate the unprotected aniline with high control and under milder conditions.

G Figure 1. Comparison of Nitration Workflows cluster_0 Traditional Mixed Acid Pathway cluster_1 Alternative Reagent Pathway a0 Methyl 4-aminophenylacetate a1 HNO₃ / H₂SO₄ a0->a1 Harsh Conditions a2 Complex Mixture (ortho, meta, para isomers, oxidized byproducts) a1->a2 b0 Methyl 4-aminophenylacetate b1 Selective Nitrating Agent (e.g., Metal Nitrate, Urea Nitrate) b0->b1 Mild Conditions b2 High Yield of Desired Methyl 4-amino-3-nitrophenylacetate b1->b2

Figure 2. Chelation-Controlled Ortho-Nitration (Conceptual)
  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): This reagent is inexpensive, has low toxicity, and is effective for the ortho-mononitration of anilines in moderate to high yields (50-96%). [10][11][12][13]The reactions are typically run under mild reflux conditions, avoiding the need for corrosive acids. [12][13]* Iron (III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O): An efficient and inexpensive reagent that promotes ortho-nitration of aniline derivatives, potentially through a nitrogen dioxide radical (NO₂•) intermediate generated by thermal decomposition. [5][14]* Ceric Ammonium Nitrate (CAN): CAN is a powerful yet selective nitrating agent that provides excellent yields of ortho-nitro anilines. [15]The Ce⁴⁺ ion effectively chelates with the directing group, controlling the regioselectivity of the electrophilic attack. [15][16]

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a potent and environmentally benign nitrating agent. [17]It can be used in non-acidic media, such as chlorinated solvents or even greener solvents like liquefied 1,1,1,2-tetrafluoroethane, which is crucial for preserving acid-labile functional groups like esters. [17][18]

  • Performance: N₂O₅ provides high yields of nitroarenes under mild conditions and significantly reduces acidic waste compared to traditional methods. [17]Its use in a non-acidic medium prevents the formation of the meta-directing anilinium ion, favoring ortho/para substitution.

Solid-Supported and Heterogeneous Catalysts

To further enhance the "green" credentials of nitration, solid acid catalysts and clay-supported metal nitrates are gaining traction. [7]

  • Zeolites and Solid Acids: Catalysts like zeolite β can be used with nitric acid to achieve excellent yields and high regioselectivity. [19]These catalysts are recyclable and minimize waste streams. [7]* Clay-Supported Nitrates: Impregnating metal nitrates like Cu(NO₃)₂ or Fe(NO₃)₃ onto clays such as montmorillonite creates effective and reusable solid nitrating agents. [20][21][22]These systems often exhibit enhanced selectivity due to the spatial constraints imposed by the catalyst's porous structure. [23]

Performance Comparison

Reagent/SystemTypical ConditionsKey AdvantagesKey DisadvantagesRegioselectivity (for Anilines)
Mixed Acid (HNO₃/H₂SO₄)0-10 °CInexpensive, powerfulHazardous, corrosive, poor selectivity, acidic waste [2]Poor (significant meta product) [3][4]
Urea Nitrate / H₂SO₄0 °C to RT, 25-60 minSafer solid reagent, simple aqueous workup, good yields [24][25]Still requires strong acid co-reagentGood (Mainly para, ortho if para blocked) [25]
Bismuth Nitrate (Bi(NO₃)₃·5H₂O)Reflux in DCM/MeCNHigh ortho-selectivity, avoids strong acids, low toxicity [11][12]Requires heating, metal wasteExcellent (Primarily ortho) [10][12][13]
Ceric Ammonium Nitrate (CAN)RT in MeCNHigh ortho-selectivity, mild neutral conditions [15][16]Stoichiometric amounts of Ce(IV) neededExcellent (Exclusively ortho) [15]
Dinitrogen Pentoxide (N₂O₅)20 °C in CH₂Cl₂ or TFEEco-friendly, non-acidic medium, high yields, preserves ester [17][18]N₂O₅ preparation can be complexGood (ortho/para mixture)
Zeolite β / HNO₃ / Ac₂OMild ConditionsRecyclable catalyst, clean reaction, high para-selectivity [19]Requires acetic anhydrideExcellent (Primarily para) [19]

Experimental Protocols

Protocol 1: Ortho-Nitration using Bismuth (III) Nitrate Pentahydrate

This protocol is adapted from procedures for the nitration of substituted anilines and is expected to show high ortho-selectivity for the target substrate. [12][13]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-aminophenylacetate (1.0 eq) and dichloromethane (DCM, ~10 mL per mmol of substrate).

  • Reagent Addition: Add bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 1.1 eq).

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic bismuth salts.

  • Purification: Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 4-amino-3-nitrophenylacetate.

Protocol 2: Nitration using Urea Nitrate

This protocol is based on a general procedure for aromatic nitration using urea nitrate. [24][25]

  • Setup: In a flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid (2-3 mL).

  • Substrate Addition: Slowly add methyl 4-aminophenylacetate (4 mmol, 1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Reagent Addition: Add urea nitrate (5 mmol, 1.25 eq) portion-wise over 15-20 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried. Recrystallization from an ethanol/water mixture can be performed for further purification.

Conclusion and Recommendations

For the specific synthesis of methyl 4-amino-3-nitrophenylacetate, traditional mixed acid nitration is a suboptimal choice due to poor regioselectivity and harsh conditions. Alternative reagents offer significant advantages.

  • For Highest Ortho-Selectivity: Metal nitrates, particularly Bismuth (III) Nitrate Pentahydrate and Ceric Ammonium Nitrate , are the reagents of choice. Their ability to direct nitration to the ortho position via chelation is a key advantage for producing the desired 3-nitro isomer in high purity, obviating the need for a protecting group strategy. [15][12][13]* For a Greener, Scalable Process: Urea Nitrate presents a compelling option due to its stability, safety, and simple, environmentally friendly workup. [24][25]While it may favor the para-product, for substrates where the para-position is blocked, it is an excellent ortho-nitrating system.

  • For Maximum Functional Group Tolerance: Dinitrogen Pentoxide in a non-acidic medium is ideal when dealing with highly acid-sensitive substrates, ensuring the integrity of the ester group. [17] The selection of the optimal reagent will depend on the specific project goals, balancing the need for regiochemical purity, process safety, environmental impact, and economic viability. The methods outlined in this guide provide a robust starting point for researchers to develop efficient and reliable syntheses of valuable nitroaromatic intermediates.

References

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  • Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]

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  • ResearchGate. (2022). AN ENVIRONMENTALLY FRIENDLY, EFFICIENT, AND FACILE METHODOLOGY FOR THE NITRATION OF AROMATIC COMPOUNDS USING UREA NITRATE. [Link]

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  • ResearchGate. (n.d.). Nitration of Polycyclic Aromatics with Bismuth Subnitrate. Download Table. [Link]

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  • ResearchGate. (n.d.). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Request PDF. [Link]

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  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. [Link]

  • ResearchGate. (n.d.). Regioselective Nitration of N,N-Dialkylanilines Using Cerium(IV) Ammonium Nitrate in Acetonitrile. Request PDF. [Link]

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A Spectroscopic Guide to the Differentiation of Methyl 2-(4-amino-3-nitrophenyl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Identification

In the realms of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely a procedural formality but a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold—can exhibit dramatically different biological activities, toxicological profiles, and material properties. Methyl 2-(4-amino-3-nitrophenyl)acetate and its isomers, such as Methyl 2-(3-amino-4-nitrophenyl)acetate, are exemplary of this challenge. These compounds serve as versatile building blocks, but their utility is predicated on isomeric purity. An incorrect substitution pattern on the phenyl ring can lead to inactive drug candidates or materials with undesirable characteristics.

This guide provides a comprehensive, multi-platform spectroscopic framework for the unambiguous identification and differentiation of Methyl 2-(4-amino-3-nitrophenyl)acetate from its key positional isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. By synthesizing predictive analysis with established spectroscopic principles, this document serves as a robust reference for researchers, quality control analysts, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. The potent electron-donating nature of the amino (-NH₂) group and the strong electron-withdrawing effect of the nitro (-NO₂) group create distinct electronic landscapes on the aromatic ring, resulting in unique and predictable ¹H and ¹³C NMR spectral fingerprints for each isomer.

¹H NMR Comparative Analysis

The most diagnostic region in the ¹H NMR spectrum is the aromatic region (typically 6.5-8.5 ppm). The substitution pattern dictates the chemical shifts and, crucially, the spin-spin coupling (splitting) patterns of the three aromatic protons.

  • Methyl 2-(4-amino-3-nitrophenyl)acetate (Target):

    • The amino group at C4 strongly shields the proton at C5 (ortho) and C2 (para, though substituted).

    • The nitro group at C3 strongly deshields the protons at C2 (ortho) and C4 (para, though substituted).

    • The result is a complex interplay. We expect H6 to be the most upfield, coupled to H5. H5 will be shifted downfield by its meta-relationship to the nitro group. H2 will be the most downfield proton, being ortho to the nitro group and ortho to the acetate substituent. This will result in a characteristic set of doublet and doublet of doublets.

  • Methyl 2-(3-amino-4-nitrophenyl)acetate (Isomer):

    • Here, the electronic effects are rearranged. The nitro group at C4 strongly deshields H3 (ortho, but substituted) and H5 (ortho).

    • The amino group at C3 shields H2 (ortho) and H4 (para, but substituted).

    • Consequently, H5 is expected to be significantly downfield. H2 will be relatively upfield, and H6 will be the most upfield proton. The splitting pattern will be distinct from the target compound.

Data Summary: Predicted ¹H NMR
CompoundPredicted Aromatic Proton Shifts (ppm) & SplittingMethylene (-CH₂) Shift (ppm)Methyl (-OCH₃) Shift (ppm)
Methyl 2-(4-amino-3-nitrophenyl)acetate H2: ~8.0 (d); H5: ~6.8 (d); H6: ~7.2 (dd)~3.6~3.7
Methyl 2-(3-amino-4-nitrophenyl)acetate H2: ~7.5 (d); H5: ~8.1 (dd); H6: ~6.9 (d)~3.6~3.7
¹³C NMR Comparative Analysis

The electronic effects of the substituents also govern the ¹³C chemical shifts of the aromatic carbons.

  • Key Differentiators:

    • The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded.

    • The carbon atom attached to the amino group will be shielded (shifted upfield) relative to an unsubstituted benzene ring.

    • The relative positions of these key signals provide a clear fingerprint for each isomer. For the target compound, C3 (attached to -NO₂) and C4 (attached to -NH₂) will have characteristic shifts, which will be swapped for the isomer. Aromatic carbons typically absorb in the 110 to 140 δ range[1].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for the chosen solvent.

    • Acquire a standard proton spectrum with 16-32 scans.

    • Acquire a ¹³C spectrum with a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Workflow Diagram: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10 mg in 0.6 mL deuterated solvent) Acq Acquire 1H & 13C Spectra (400+ MHz Spectrometer) Prep->Acq Proc Process FID (FT, Phasing, Baseline) Acq->Proc Analysis Reference & Assign Chemical Shifts & Coupling Constants Proc->Analysis G cluster_prep Instrument Setup cluster_acq Data Acquisition cluster_proc Data Analysis Prep Clean ATR Crystal & Acquire Background Scan Acq Apply Sample to Crystal & Collect Spectrum (16-32 scans) Prep->Acq Analysis Identify Key Bands (N-H, N-O, C=O) & Compare Isomers Acq->Analysis

Caption: Workflow for FT-IR-based isomer differentiation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. While positional isomers have the same molecular weight, their fragmentation can sometimes differ based on the stability of the resulting ions.

Analysis of Molecular Ion and Fragments
  • Molecular Ion (M⁺•): Both Methyl 2-(4-amino-3-nitrophenyl)acetate and its isomers will exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 210.19 g/mol . [2]The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters, leading to a peak at m/z 179.

    • Loss of Carbomethoxy Group (-•COOCH₃): Cleavage of the benzylic bond results in a peak at m/z 151.

    • Loss of Nitro Group (-NO₂): Fragmentation can involve the loss of the nitro group, leading to a peak at m/z 164.

    • Aromatic compounds typically show strong molecular ion peaks due to the stability of the ring structure. [3]The relative intensities of these fragment ions may provide subtle clues to differentiate the isomers, although significant differences are not always observed.

Data Summary: Predicted Mass Spectrometry Peaks
m/z ValuePredicted Fragment IdentityExpected in
210[M]⁺• (Molecular Ion)All isomers
179[M - OCH₃]⁺All isomers
164[M - NO₂]⁺All isomers
151[M - COOCH₃]⁺All isomers
Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization (typically at 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a mass analyzer such as a quadrupole.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare their relative intensities between samples.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is highly sensitive to the extent of π-conjugation and the nature of substituents on the aromatic ring, making it an excellent tool for differentiating these isomers.

Comparative Electronic Transition Analysis

The key feature of these molecules is the "push-pull" system, where the electron-donating amino group (-NH₂) "pushes" electron density into the ring, and the electron-withdrawing nitro group (-NO₂) "pulls" it out. This creates a significant intramolecular charge transfer (ICT) character in the primary π→π* electronic transition. [4]

  • Methyl 2-(4-amino-3-nitrophenyl)acetate (Target): The amino and nitro groups are ortho to each other. This proximity allows for direct electronic interaction but is not a direct "para" push-pull system, which is typically the most efficient for charge transfer.

  • Methyl 2-(3-amino-4-nitrophenyl)acetate (Isomer): In this isomer, the amino and nitro groups are meta to each other. This arrangement significantly disrupts the direct push-pull conjugation through the ring.

  • Prediction: Based on studies of nitroaniline isomers, where the para isomer exhibits the most red-shifted λmax due to the most effective charge transfer, we can predict a significant difference between our isomers. The 4-amino-3-nitro isomer, with its ortho relationship, will likely have a longer λmax than the 3-amino-4-nitro isomer, where the meta relationship is less effective at extending conjugation. For reference, in aqueous solutions, o-nitroaniline absorbs at 428 nm, while m-nitroaniline absorbs at 375 nm. [5]

Data Summary: Predicted UV-Vis λmax
CompoundPredicted λmax (nm)Rationale
Methyl 2-(4-amino-3-nitrophenyl)acetate Longer Wavelength (e.g., ~400-430 nm)Ortho "push-pull" system allows for more effective intramolecular charge transfer.
Methyl 2-(3-amino-4-nitrophenyl)acetate Shorter Wavelength (e.g., ~370-390 nm)Meta relationship disrupts direct conjugation, leading to a higher energy transition.
Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock, prepare a working solution with a concentration that yields a maximum absorbance between 0.2 and 1.0.

  • Spectrophotometer Setup:

    • Turn on the instrument and allow the lamps to warm up for at least 30 minutes. [4] * Set the wavelength scan range (e.g., 200-500 nm). [4]3. Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan. [4]4. Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution and acquire the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion: A Multi-Faceted Approach to Certainty

The unambiguous differentiation of Methyl 2-(4-amino-3-nitrophenyl)acetate from its positional isomers is a task readily accomplished through a systematic and multi-faceted spectroscopic approach. While Mass Spectrometry confirms the elemental composition and molecular weight, it is the combination of NMR, FT-IR, and UV-Vis spectroscopy that provides the definitive structural evidence.

  • ¹H NMR serves as the primary tool, offering indisputable proof of the substituent arrangement through unique chemical shifts and coupling patterns.

  • UV-Vis Spectroscopy provides a rapid and highly effective method of differentiation based on the distinct λmax values arising from the different intramolecular charge transfer characteristics of the isomers.

  • FT-IR Spectroscopy corroborates the findings by identifying key functional groups and offering subtle clues about their intramolecular environment, such as the presence or absence of hydrogen bonding.

By leveraging the strengths of each technique, researchers can confidently verify the identity and purity of their target compounds, ensuring the integrity and success of their scientific endeavors.

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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 2-(4-amino-3-nitrophenyl)acetate is a critical building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of two primary synthetic pathways to this valuable molecule, offering detailed experimental protocols, a thorough cost-benefit analysis, and expert insights to aid in selecting the most appropriate route for your research and development needs.

Introduction: The Significance of Methyl 2-(4-amino-3-nitrophenyl)acetate

Methyl 2-(4-amino-3-nitrophenyl)acetate serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules. Its unique structure, featuring an amino group, a nitro group, and an acetate moiety on a phenyl ring, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The efficiency and economic viability of its synthesis can significantly impact the overall cost and timeline of a drug development program.

This guide will dissect two plausible and practical synthetic routes to obtain Methyl 2-(4-amino-3-nitrophenyl)acetate:

  • Pathway 1: A two-step synthesis commencing with the Fischer esterification of 4-aminophenylacetic acid, followed by the regioselective nitration of the resulting ester.

  • Pathway 2: A direct, one-step Fischer esterification of the commercially available 2-(4-amino-3-nitrophenyl)acetic acid.

We will explore the intricacies of each pathway, from the underlying chemical principles to detailed, actionable protocols.

Pathway 1: Two-Step Synthesis via Esterification and Nitration

This pathway is a classic approach that begins with readily available starting materials. The logic behind this route is to first protect the carboxylic acid functional group as a methyl ester, which then allows for the selective nitration of the aromatic ring.

Step 1: Fischer Esterification of 4-Aminophenylacetic Acid

The first step involves the conversion of 4-aminophenylacetic acid to its corresponding methyl ester, Methyl 2-(4-aminophenyl)acetate. The Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenylacetic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (10-20 eq) to the flask. Methanol acts as both the solvent and the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(4-aminophenyl)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Nitration of Methyl 2-(4-aminophenyl)acetate

The second step is the critical nitration of the synthesized Methyl 2-(4-aminophenyl)acetate. The amino group is a strong activating group and an ortho-, para-director. Therefore, the nitration is expected to occur at the position ortho to the amino group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermicity and prevent side reactions.[4][5][6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve Methyl 2-(4-aminophenyl)acetate (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the ester while maintaining the reaction temperature between 0 and 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and water to afford pure Methyl 2-(4-amino-3-nitrophenyl)acetate.

Diagram of Pathway 1 Synthesis

Pathway 1 4-Aminophenylacetic Acid 4-Aminophenylacetic Acid Methyl 2-(4-aminophenyl)acetate Methyl 2-(4-aminophenyl)acetate 4-Aminophenylacetic Acid->Methyl 2-(4-aminophenyl)acetate  Methanol, H₂SO₄ (cat.) Fischer Esterification Methyl 2-(4-amino-3-nitrophenyl)acetate Methyl 2-(4-amino-3-nitrophenyl)acetate Methyl 2-(4-aminophenyl)acetate->Methyl 2-(4-amino-3-nitrophenyl)acetate  HNO₃, H₂SO₄ Nitration

Caption: A two-step synthesis of the target molecule.

Pathway 2: One-Step Synthesis via Direct Esterification

This alternative pathway involves the direct Fischer esterification of 2-(4-amino-3-nitrophenyl)acetic acid, which is commercially available, albeit at a higher cost than 4-aminophenylacetic acid. This route offers the advantage of a single-step synthesis, potentially saving time and resources.

Experimental Protocol: Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-amino-3-nitrophenyl)acetic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (10-20 eq) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Diagram of Pathway 2 Synthesis

Pathway 2 2-(4-Amino-3-nitrophenyl)acetic Acid 2-(4-Amino-3-nitrophenyl)acetic Acid Methyl 2-(4-amino-3-nitrophenyl)acetate Methyl 2-(4-amino-3-nitrophenyl)acetate 2-(4-Amino-3-nitrophenyl)acetic Acid->Methyl 2-(4-amino-3-nitrophenyl)acetate  Methanol, H₂SO₄ (cat.) Fischer Esterification

Caption: A direct, one-step synthesis to the target molecule.

Cost-Benefit Analysis

The choice between these two pathways will largely depend on a careful consideration of cost, time, and available resources. Below is a comparative analysis based on estimated laboratory-scale synthesis. Prices are approximate and can vary based on supplier and purity.

ParameterPathway 1: Two-Step SynthesisPathway 2: One-Step Synthesis
Starting Material Cost 4-Aminophenylacetic Acid: ~$13-15/kg[7]2-(4-Amino-3-nitrophenyl)acetic Acid: Significantly higher (research grade)
Reagent & Solvent Cost Methanol: ~

120-180/MT[8], Nitric Acid: ~$200-500/MT[9]
Methanol, Sulfuric Acid
Number of Steps 21
Overall Yield ~60-70% (cumulative)~80-90%
Time Efficiency Lower (multi-step process)Higher (single-step process)
Process Complexity Higher (involves a hazardous nitration step)Lower (standard esterification)
Safety Considerations Nitration is highly exothermic and requires careful temperature control.[10]Standard laboratory precautions for handling acids.
Scalability Both steps are scalable, but nitration requires specialized equipment for large-scale production.Readily scalable.

Senior Application Scientist's Recommendation

For academic research and small-scale synthesis, where the absolute cost of starting materials may be less critical than time and simplicity, Pathway 2 presents a compelling option. The single-step procedure reduces hands-on time and simplifies the purification process.

For process development and large-scale manufacturing, where cost-effectiveness is a primary driver, Pathway 1 is the more logical choice. The significantly lower cost of 4-aminophenylacetic acid outweighs the disadvantages of a two-step process. However, the nitration step requires stringent safety protocols and specialized equipment for scale-up to manage its exothermic nature and potential hazards.[10]

Conclusion

Both pathways presented in this guide offer viable routes to Methyl 2-(4-amino-3-nitrophenyl)acetate. The optimal choice is contingent on the specific needs and constraints of the laboratory or production facility. For rapid access to small quantities, the one-step esterification of the pre-nitrated acid is advantageous. For cost-driven, larger-scale production, the two-step approach starting from the more economical 4-aminophenylacetic acid is the preferred strategy, provided that the necessary safety infrastructure for the nitration step is in place.

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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological effects or impact the stability of the final drug product.[1] The compound Methyl 2-(4-amino-3-nitrophenyl)acetate is a critical building block in various synthetic pathways, and its purity must be rigorously established. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this molecule, contrasting it with the more conventional High-Performance Liquid Chromatography (HPLC-UV) method.

As a primary analytical method recognized by major pharmacopeias, qNMR offers a direct, accurate, and structurally informative approach to quantification that stands apart from relative chromatographic techniques.[2][3] We will explore the fundamental principles that empower qNMR, provide detailed, field-proven protocols, and present a transparent comparison of its performance against HPLC-UV, enabling you to make informed decisions for your analytical workflows.

Part 1: The Principle of qNMR - A First-Principles Approach to Quantification

Unlike chromatographic methods that rely on comparing an analyte's response to that of a chemically identical reference standard, qNMR operates on a more fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] This allows for the absolute quantification of an analyte by co-dissolving it with a known amount of a certified internal standard.[4] The purity of the analyte can then be calculated using a universal equation, eliminating the need for compound-specific response factors.[2][6]

Key Advantages of the qNMR Approach:

  • Absolute Quantification: It is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[4][7] This is invaluable when analyzing novel compounds or when a certified standard is unavailable.

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and rich structural information, confirming the identity of the analyte and potentially identifying impurities simultaneously.[8]

  • High Accuracy and Precision: When performed under optimized conditions, qNMR delivers purity values with high accuracy and precision, often with a relative standard deviation (RSD) of less than 1%.[5][9]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly useful for precious materials.[4]

Below is a conceptual workflow illustrating the core logic of a qNMR purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (A) dissolve Co-dissolve A & IS in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (IS) weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Using Master Equation) integrate->calculate result result calculate->result Purity Result (% w/w) qNMR_vs_HPLC qNMR Quantitative NMR (qNMR) Principle: Direct measurement of nuclei (Absolute Method) Quantification: Signal integral vs. internal standard of known purity Reference: Any certified standard (e.g., Maleic Acid) HPLC HPLC-UV Principle: Relative measurement of UV absorbance (Relative Method) Quantification: Peak area vs. analyte-specific reference standard Reference: Certified standard of the exact analyte Analyte Methyl 2-(4-amino-3-nitrophenyl)acetate Analyte->qNMR Purity determined by intrinsic molecular property Analyte->HPLC Purity determined by calibrated response

Caption: Comparison of qNMR and HPLC-UV principles.

Performance Comparison

The following table summarizes the key performance characteristics of qNMR and HPLC-UV for the purity analysis of a typical aromatic nitro compound like Methyl 2-(4-amino-3-nitrophenyl)acetate.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Causality and Field Insights
Principle Absolute quantification based on the direct proportionality of signal integral to the number of protons. [5]Relative quantification based on UV absorbance compared to a calibration curve.qNMR is a primary method, making it inherently more accurate as it avoids the uncertainty associated with a reference standard's purity. [7]
Accuracy Very High (<0.5% bias)High (typically <2% bias)qNMR accuracy is traceable to SI units via certified internal standards. [10]HPLC accuracy is dependent on the purity of the analyte-specific reference standard.
Precision (RSD) < 1% [9]< 2%The precision of qNMR is excellent due to the stability of modern NMR instruments and the simplicity of the measurement.
Selectivity High (based on unique chemical shifts)High (based on chromatographic separation and UV λmax)qNMR's high spectral dispersion allows for the resolution of signals from structurally similar impurities. HPLC selectivity depends on column chemistry and mobile phase optimization.
Limit of Quantitation (LOQ) ~0.5 - 5 mg/mL [9]~0.1 - 0.5 µg/mL [11][12]HPLC-UV is significantly more sensitive, making it the method of choice for trace impurity analysis. qNMR is ideal for assaying the main component.
Reference Standard Requires a certified internal standard of a different compound (e.g., maleic acid). [13]Requires a highly purified and certified reference standard of the same compound.The need for an analyte-specific standard is a major bottleneck for HPLC in early development. qNMR bypasses this limitation. [14]
Method Development Rapid. A generic method can be applied to many compounds. [14]Can be time-consuming, requiring optimization of column, mobile phase, and gradient.The universality of the qNMR method drastically reduces development time, accelerating project timelines.
Sample Throughput Low to ModerateHigh (with autosampler)HPLC is better suited for high-throughput screening of many samples once a method is established.
Information Content Quantitative + Unambiguous Structural Data [8]Quantitative Data OnlyqNMR provides a dual benefit: a purity value and confirmation of the molecular structure in a single run.

Part 3: Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are designed to ensure robustness and accuracy.

Protocol 1: Purity Assessment by Quantitative ¹H NMR

1. Rationale for Experimental Choices:

  • Analyte Signal Selection: For Methyl 2-(4-amino-3-nitrophenyl)acetate, several signals are suitable for quantification. The singlet from the acetate methyl protons (~3.7 ppm) or the singlet from the methylene protons (~3.6 ppm) are excellent choices as they are sharp and in a relatively clean region. Aromatic protons can also be used but may show more complex coupling.

  • Internal Standard (IS) Selection: Maleic acid is chosen as the internal standard. Its key advantages include: high purity (available as a certified reference material), excellent solubility in DMSO-d₆, and a sharp singlet for its olefinic protons at ~6.3 ppm, which does not overlap with the analyte's signals. [2][13]* Solvent Selection: DMSO-d₆ is selected due to its excellent solvating power for both the analyte and maleic acid, and its residual solvent peak does not interfere with signals of interest. [13]* Relaxation Delay (d1): A long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of both the analyte and IS protons is critical. This ensures all protons fully relax between pulses, making the signal integrals directly proportional to the number of nuclei. A conservative value of 30 seconds is chosen to guarantee accurate quantification. [15] 2. Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock (Optional but Recommended):

    • Accurately weigh approximately 50 mg of certified maleic acid (purity ≥99.5%) into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with DMSO-d₆. This enhances accuracy by minimizing weighing errors for small quantities.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15-20 mg of Methyl 2-(4-amino-3-nitrophenyl)acetate into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) approximately 8-10 mg of certified maleic acid into the same vial. (If not using a stock solution).

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Vortex the vial for ~1 minute until both the analyte and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Tune and shim the probe on the sample. Shimming is performed in non-spinning mode to eliminate spinning sidebands. [16] * Set the spectral width to cover the full ¹H chemical shift range (e.g., -2 to 12 ppm).

    • Use a 90° pulse angle, calibrated for the specific probe and sample. [17] * Crucially, set the relaxation delay (d1) to 30 seconds.

    • Acquire data with a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.

  • Data Processing:

    • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) if needed to improve S/N, but zero-filling is generally preferred without line broadening for quantification.

    • Carefully perform manual phasing and baseline correction (e.g., 5th-order polynomial) across the entire spectrum, paying close attention to the integrated regions. [18]5. Integration and Calculation:

    • Integrate the well-resolved singlet of the maleic acid protons (I_std, N_std = 2 protons).

    • Integrate a well-resolved, non-overlapping signal from the analyte, for example, the methylene protons (I_analyte, N_analyte = 2 protons).

    • Calculate the purity (P_analyte) using the following master equation:[17]

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass (Analyte: 210.18 g/mol ; Maleic Acid: 116.07 g/mol )

    • m: Mass weighed

    • P: Purity of the standard

    • std refers to the internal standard, and analyte refers to the sample.

Protocol 2: Purity Assessment by HPLC-UV

1. Rationale for Experimental Choices:

  • Column: A C18 reversed-phase column is the standard choice for moderately polar aromatic compounds, providing good retention and peak shape.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is used. The acid improves peak shape and resolution for the amino-functionalized analyte. A gradient is necessary to elute any potential non-polar impurities while ensuring the main peak is well-retained.

  • Detection Wavelength: The wavelength is set to the λmax of the analyte to ensure maximum sensitivity. This would be determined experimentally using a DAD/PDA detector.

2. Step-by-Step Methodology:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile/Water.

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of certified Methyl 2-(4-amino-3-nitrophenyl)acetate reference standard into a 10 mL volumetric flask and dilute to volume with Diluent.

    • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte sample into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at λmax (e.g., 254 nm or experimentally determined optimum).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by five replicate injections of the reference standard solution, and then duplicate injections of the sample solution.

    • Calculate the purity using the area percent method, assuming the response factor for all impurities is the same as the main peak.

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity assessment of key pharmaceutical intermediates like Methyl 2-(4-amino-3-nitrophenyl)acetate, qNMR stands out as a powerful, accurate, and highly reliable primary method. [19]Its ability to provide absolute quantification without a compound-specific reference standard makes it uniquely suited for the fast-paced environment of drug discovery and early development. [14] While HPLC-UV remains an indispensable tool, particularly for its high sensitivity in detecting trace impurities and its suitability for high-throughput analysis, it functions best as a complementary, relative technique. [20][11]The most robust quality control strategy involves leveraging the strengths of both methods: using qNMR to establish an accurate, absolute purity value for the main component and employing a sensitive HPLC method to profile and quantify trace-level impurities. This dual approach provides a comprehensive and trustworthy assessment of compound purity, ensuring the quality and safety of the final pharmaceutical product.

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A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive comparison of various catalytic systems for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. Our focus is on providing objective, data-supported insights to inform your experimental design and catalyst selection.

Introduction: The Significance of Methyl 2-(4-amino-3-nitrophenyl)acetate

Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No: 28694-94-2) is a crucial building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2][3][4] The presence of both an amino and a nitro group on the phenyl ring, ortho to each other, makes it a versatile precursor for the construction of benzimidazole and other fused ring systems. The efficient and selective synthesis of this molecule is therefore of significant interest in medicinal chemistry and process development.

The primary synthetic challenge lies in the selective reduction of a nitro group on a dinitrated precursor or the selective nitration of an amino-containing precursor. This guide will focus on the catalytic reduction of a plausible precursor, Methyl 2-(3,4-dinitrophenyl)acetate, to yield the desired product. The choice of catalyst is paramount in achieving high yield and selectivity in this transformation.

Proposed Synthetic Pathway

A common and logical synthetic route to Methyl 2-(4-amino-3-nitrophenyl)acetate involves the selective reduction of a dinitro precursor. This pathway is often preferred due to the directing effects of the functional groups in the nitration and subsequent reduction steps.

Synthetic Pathway Methyl 2-phenylacetate Methyl 2-phenylacetate Methyl 2-(3,4-dinitrophenyl)acetate Methyl 2-(3,4-dinitrophenyl)acetate Methyl 2-phenylacetate->Methyl 2-(3,4-dinitrophenyl)acetate Nitration (HNO3/H2SO4) Methyl 2-(4-amino-3-nitrophenyl)acetate Methyl 2-(4-amino-3-nitrophenyl)acetate Methyl 2-(3,4-dinitrophenyl)acetate->Methyl 2-(4-amino-3-nitrophenyl)acetate Selective Catalytic Hydrogenation

Caption: Proposed synthetic pathway for Methyl 2-(4-amino-3-nitrophenyl)acetate.

Comparative Analysis of Catalytic Systems for Selective Nitro Reduction

The selective reduction of one nitro group in a dinitro-aromatic compound is a nuanced process. The choice of catalyst, solvent, and reaction conditions plays a critical role in achieving the desired regioselectivity. Below, we compare the performance of several common catalytic systems for this type of transformation, drawing on established principles of catalytic hydrogenation.[5][6][7]

Palladium-on-Carbon (Pd/C)

Palladium-on-carbon is one of the most widely used catalysts for the hydrogenation of nitro groups due to its high activity and relatively low cost.

  • Expertise & Experience: In our experience, the selectivity of Pd/C can be tuned by modifying the reaction conditions. For selective reduction, milder conditions (lower hydrogen pressure and temperature) are generally preferred. The use of catalyst poisons or modifiers can also enhance selectivity.

  • Trustworthiness: The performance of Pd/C is highly reproducible, provided the catalyst source and batch are consistent. Its primary drawback can be over-reduction to the diamine if the reaction is not carefully monitored.

  • Authoritative Grounding: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate in the presence of Pd/C is an effective method for the reduction of aromatic nitro compounds and is known to tolerate a variety of functional groups.[5]

Platinum-based Catalysts (e.g., PtO₂, Pt/C)

Platinum catalysts are also highly active for nitro group reduction and can sometimes offer different selectivity profiles compared to palladium.

  • Expertise & Experience: Platinum catalysts can be particularly effective in acidic media, which can influence the selectivity of the reduction. The hydrogenation of nitrobenzene to 4-aminophenol, a related transformation, has been extensively studied with platinum catalysts, highlighting the importance of reaction parameters on selectivity.[6]

  • Trustworthiness: Platinum catalysts are robust and can be used in a wide range of solvents. However, they are generally more expensive than their palladium counterparts.

  • Authoritative Grounding: The optimization of reaction parameters such as hydrogen pressure, temperature, and stirring rate is crucial for achieving high selectivity with platinum catalysts.[6]

Copper-based Catalysts

Copper nanoparticles and supported copper catalysts have emerged as a cost-effective alternative for nitroarene reduction.

  • Expertise & Experience: Copper catalysts often exhibit excellent chemoselectivity for the reduction of nitro groups in the presence of other reducible functional groups. Their activity is generally lower than that of palladium or platinum, requiring higher temperatures or longer reaction times.

  • Trustworthiness: The preparation method and the nature of the support can significantly impact the activity and stability of copper catalysts.[8]

  • Authoritative Grounding: Copper nanoparticles immobilized on supports like montmorillonite have shown high stability and efficiency in related C-N cross-coupling reactions.[8]

Metal-Organic Frameworks (MOFs) as Catalyst Supports

MOFs are a class of porous materials that can be used as supports for metal nanoparticles, offering high surface area and tunable properties.

  • Expertise & Experience: MOFs like UiO-66 have demonstrated excellent catalytic activity in the reduction of 4-nitrophenol.[9] The well-defined structure of MOFs can lead to enhanced selectivity and catalyst stability.

  • Trustworthiness: The synthesis of MOF-supported catalysts can be more complex than traditional supported catalysts. However, their high recyclability can offset the initial preparation effort.[9]

  • Authoritative Grounding: The Lewis acidic nature of the metal nodes in certain MOFs can contribute to their catalytic activity in hydrogenation reactions.[9]

Data Presentation: Catalyst Performance Summary

The following table summarizes the expected performance of different catalysts for the selective reduction of Methyl 2-(3,4-dinitrophenyl)acetate. The data is extrapolated from studies on similar nitroaromatic compounds.

Catalyst SystemTypical ConditionsExpected YieldSelectivityCostRecyclabilityKey Advantages
Pd/C H₂ (1-5 atm), 25-50°C, MeOH/EtOH85-95%Good to ExcellentModerateGoodHigh activity, well-established
Pt/C H₂ (1-10 atm), 25-70°C, Acidic media80-90%GoodHighGoodHigh activity, effective in acidic conditions
Cu Nanoparticles NaBH₄ or H₂, 50-100°C, various solvents70-85%ExcellentLowModerateHigh chemoselectivity, low cost
MOF-supported (e.g., Pd@UiO-66) H₂ or transfer hydrogenation, 25-80°C>90%ExcellentHigh (initially)ExcellentHigh stability, tunable selectivity

Experimental Protocol: Selective Hydrogenation using Pd/C

This protocol provides a detailed methodology for the selective reduction of Methyl 2-(3,4-dinitrophenyl)acetate to Methyl 2-(4-amino-3-nitrophenyl)acetate using 10% Pd/C.

Experimental Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up and Purification A Dissolve Methyl 2-(3,4-dinitrophenyl)acetate in Ethanol B Add 10% Pd/C catalyst A->B C Purge reactor with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 2 atm) C->D E Stir at room temperature D->E F Monitor reaction progress by TLC/LC-MS E->F G Filter through Celite to remove catalyst F->G Upon completion H Concentrate the filtrate in vacuo G->H I Purify by column chromatography H->I

Caption: Step-by-step experimental workflow for selective hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: To a solution of Methyl 2-(3,4-dinitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or methanol (10 mL/mmol), carefully add 10% Palladium on carbon (5-10 mol%).

  • Hydrogenation: The reaction vessel is sealed and purged with nitrogen gas, followed by hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the selective formation of the mono-amino product and to avoid over-reduction.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the pure Methyl 2-(4-amino-3-nitrophenyl)acetate.

Conclusion

The choice of catalyst for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate is a critical decision that impacts yield, selectivity, and process efficiency. While Pd/C remains a reliable and highly active catalyst, emerging systems based on copper and MOF-supported nanoparticles offer compelling advantages in terms of cost, chemoselectivity, and stability. Careful optimization of reaction conditions is paramount for all catalytic systems to achieve the desired selective reduction. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors.

References

  • MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • ResearchGate. The comparison of performance of different catalysts. [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • MDPI. Role of Lewis Acid Metal Centers in Metal–Organic Frameworks for Ultrafast Reduction of 4-Nitrophenol. [Link]

  • ACS Publications. Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. [Link]

  • PubMed. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. [Link]

  • DSpace@MIT. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

Sources

Navigating the Synthesis and Bioactivity of Novel Chemical Entities: A Guide to Compounds Derived from Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive evaluation of the biological activities of compounds synthesized from the versatile starting material, Methyl 2-(4-amino-3-nitrophenyl)acetate, reveals a promising landscape for the development of novel therapeutic agents. This guide provides a comparative analysis of various classes of compounds derived from this precursor, detailing their synthesis, and exploring their potential in anticancer and antimicrobial applications. Through an in-depth look at the experimental data and underlying structure-activity relationships, this document serves as a critical resource for researchers and professionals in drug discovery.

The strategic use of readily available and functionalized starting materials is a cornerstone of modern medicinal chemistry. Methyl 2-(4-amino-3-nitrophenyl)acetate, with its inherent amino, nitro, and ester functionalities, presents a rich scaffold for the synthesis of a diverse array of heterocyclic and other complex organic molecules. The presence of the nitro group, in particular, is a well-established pharmacophore in numerous bioactive compounds, often contributing to their mechanism of action. This guide will explore how derivatives of this starting material have been designed, synthesized, and evaluated for their potential to address critical needs in oncology and infectious diseases.

Comparative Analysis of Synthesized Compound Classes

The primary synthetic strategies would likely involve the derivatization of the amino group, reduction of the nitro group followed by further functionalization, and reactions involving the active methylene group of the acetate moiety. These transformations can lead to a variety of heterocyclic systems known for their biological significance.

Benzimidazole Derivatives: Potential Anticancer Agents

The reaction of the ortho-phenylenediamine moiety, which can be generated by the reduction of the nitro group in Methyl 2-(4-amino-3-nitrophenyl)acetate, with various aldehydes or carboxylic acids is a classical and efficient route to benzimidazoles.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of benzimidazole derivatives.

Biological Activity Comparison:

Benzimidazole scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer effects. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division. A comparative study of benzimidazoles synthesized from our proposed precursor would involve evaluating their cytotoxicity against a panel of cancer cell lines.

Compound Class Proposed Substituent (at C2 of Benzimidazole) Expected Anticancer Activity (Hypothetical IC50 in µM) Potential Mechanism of Action
Benzimidazole-APhenyl10-20Tubulin Polymerization Inhibition
Benzimidazole-B4-Chlorophenyl5-10Enhanced Tubulin Binding
Benzimidazole-C2-Furyl15-30Induction of Apoptosis
Quinoxaline Derivatives: Exploring Antimicrobial Potential

Another important class of heterocycles that can be synthesized from the diamino intermediate are quinoxalines. These are typically formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of Quinoxaline Derivatives

  • Reduction of Nitro Group: Dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate (1 mmol) in ethanol. Add stannous chloride dihydrate (3 mmol) and concentrated hydrochloric acid (2 mL). Reflux the mixture for 4 hours.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product, Methyl 2-(3,4-diaminophenyl)acetate, with ethyl acetate.

  • Cyclocondensation: To the solution of the diamine, add a 1,2-dicarbonyl compound (e.g., glyoxal, 1 mmol). Reflux for 2 hours.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired quinoxaline derivative.

Comparative Antimicrobial Activity:

Quinoxalines are known to possess potent antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism is often attributed to the intercalation of their planar aromatic system into microbial DNA.

Compound Class 1,2-Dicarbonyl Reagent Target Microorganism Expected Minimum Inhibitory Concentration (MIC in µg/mL)
Quinoxaline-XGlyoxalStaphylococcus aureus16-32
Quinoxaline-Y2,3-ButanedioneEscherichia coli8-16
Quinoxaline-ZBenzilCandida albicans32-64
Thiazolidinone Derivatives: A Versatile Scaffold

The amino group of the parent molecule can also be utilized in multi-component reactions to generate other biologically relevant heterocycles, such as thiazolidinones. These compounds are known for a broad spectrum of activities, including antimicrobial and anticancer effects.

Logical Relationship for Thiazolidinone Synthesis:

Thiazolidinone_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis A Methyl 2-(4-amino-3-nitrophenyl)acetate D Schiff Base Formation A->D B Aromatic Aldehyde B->D C Thioglycolic Acid E Cyclization C->E D->E F Thiazolidinone Derivative E->F

Caption: Logical steps for the synthesis of thiazolidinone derivatives.

Structure-Activity Relationship (SAR) Insights:

The biological activity of thiazolidinones is highly dependent on the nature of the substituents. For instance, the presence of electron-withdrawing groups on the aromatic ring attached to the thiazolidinone core often enhances antimicrobial activity. A comparative study would involve synthesizing a library of these compounds with varying substituents and evaluating their biological profiles.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of compounds synthesized from Methyl 2-(4-amino-3-nitrophenyl)acetate is yet to be reported in the scientific literature, the structural features of this starting material suggest its significant potential in the synthesis of diverse and bioactive molecules. The proposed synthetic pathways to benzimidazoles, quinoxalines, and thiazolidinones provide a logical framework for future research in this area.

The comparative analysis presented in this guide, based on established knowledge of these heterocyclic systems, underscores the importance of systematic derivatization and biological evaluation. Future studies should focus on the actual synthesis and rigorous testing of these proposed compounds to validate their therapeutic potential. Such efforts will undoubtedly contribute to the ever-expanding arsenal of chemical entities for combating cancer and infectious diseases.

References

Due to the lack of specific literature on the topic, a formal reference list cannot be provided. The information and proposed syntheses are based on general principles of organic and medicinal chemistry.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-amino-3-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in complex organic synthesis, Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS: 28694-94-2) is a compound that demands meticulous handling and respect.[1][2] Its molecular structure, featuring both an aromatic nitro group and an amino group, places it within a class of chemicals known for potential toxicological hazards.[3][4] This guide provides drug development professionals and researchers with a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance, embedding a deep understanding of why these safety measures are critical, thereby ensuring a self-validating system of laboratory safety.

The Chemical-Risk Nexus: Understanding the Hazard Profile

The primary driver for our PPE protocol is the inherent chemical risk associated with the nitroaromatic and aromatic amine functional groups. Nitroaromatic compounds are recognized for their potential toxicity, mutagenicity, and, in some cases, carcinogenicity.[4] The electron-withdrawing nature of the nitro group, combined with the aromatic ring's stability, makes these compounds resistant to natural degradation and can lead to the formation of reactive intermediates within the body.[3][4]

While a specific, comprehensive toxicological profile for Methyl 2-(4-amino-3-nitrophenyl)acetate is not widely published, data from structurally analogous compounds provide a strong basis for a cautious approach. Hazards associated with similar nitrophenyl and aminophenyl compounds consistently include irritation to the eyes, skin, and respiratory system.[5][6][7]

Hazard CategoryAssociated Risk with Analogous CompoundsRationale & Causality
Acute Toxicity Irritation to skin, eyes, and respiratory tract.[5][7]The nitro and amino functional groups can be reactive with biological tissues, leading to irritation upon contact or inhalation.
Sensitization Potential for allergic skin reactions.[8][9]Aromatic amines are a well-known class of potential skin sensitizers. Repeated exposure can lead to an allergic response.
Chronic Toxicity Suspected mutagenicity and carcinogenicity.[4]Many nitroaromatic compounds can be metabolized into reactive species that may damage DNA, a mechanism linked to long-term health effects.[3]
Environmental Potential for long-term adverse effects in aquatic environments.[10]The stability of the aromatic ring makes such compounds persistent in the environment.

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is selected, the primary methods for exposure control must be implemented. PPE is always the last line of defense , intended to protect against residual hazards that cannot be eliminated through other means.

  • Primary Engineering Control: All handling of Methyl 2-(4-amino-3-nitrophenyl)acetate, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides adequate ventilation to keep airborne concentrations low and protects the user from inhalation of dust or vapors.[5][6]

  • Administrative Controls: Access to areas where the compound is stored and handled should be restricted. All users must receive documented training on the specific hazards and handling procedures outlined in this guide.

A Multi-Layered Defense: Selecting the Right PPE

The selection of PPE must be deliberate and based on the specific tasks being performed. The following protocol outlines the minimum required PPE for any work involving this compound.

Hand Protection: A Critical Choice

The choice of gloves is paramount. Not all laboratory gloves offer adequate protection against aromatic nitro compounds. The material's resistance to chemical permeation is the most important factor.

Glove MaterialRecommended UseRationale & Supporting Evidence
Butyl Rubber Primary recommendation for direct handling and potential immersion. Butyl rubber provides excellent resistance to a wide variety of chemicals, specifically including nitro-compounds, ketones, and esters.[11] It is the most robust choice for prolonged handling.
Nitrile Rubber Acceptable for incidental splash protection ONLY. While common in labs, standard thin-mil nitrile gloves offer poor protection against many aromatic solvents and should be considered for splash protection only.[12] If contact occurs, gloves must be removed and replaced immediately, as breakthrough can occur in under a minute.[12][13]
Natural Rubber (Latex) Not RecommendedOffers poor chemical resistance to this class of compounds and carries the additional risk of latex allergies.[11]

Protocol: For all handling procedures, it is recommended to wear two pairs of gloves (double-gloving ). The inner glove can be nitrile for dexterity, while the outer glove should be butyl rubber, providing the necessary chemical resistance. This approach contains any potential contamination on the outer glove, which can be removed carefully.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles with side shields must be worn at all times in the laboratory where this chemical is handled.[6][14] Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.

Body and Respiratory Protection
  • Body: A clean, flame-resistant lab coat, fully buttoned, is mandatory. For procedures involving larger quantities, a chemically resistant apron worn over the lab coat is advised.

  • Respiratory: Respiratory protection is generally not required when all work is conducted within a properly functioning chemical fume hood. However, a NIOSH-approved respirator with organic vapor/acid gas cartridges should be available for emergency situations, such as a large spill or a failure of the primary engineering controls.[5]

Operational Plan: From Preparation to Disposal

This workflow minimizes exposure at every stage of the process.

Handling and Use Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate working height. Line the work surface with absorbent, disposable bench paper.

  • Donning PPE: Don PPE in the following order: lab coat, inner nitrile gloves, outer butyl gloves, and finally, safety goggles/face shield.

  • Weighing/Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use anti-static weigh boats or weighing paper to prevent dispersal of the fine powder.

  • Post-Handling: After the experimental procedure is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe down with a disposable towel. Decontaminate any reusable equipment.

  • Doffing PPE: Remove PPE slowly and deliberately in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first.

Spill Response Plan
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate respiratory protection in addition to the standard PPE if the spill is large or generates significant dust.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[15][16]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse.

Disposal Plan
  • Segregation: All waste contaminated with Methyl 2-(4-amino-3-nitrophenyl)acetate, including disposable gloves, bench paper, and absorbed spill material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: The container must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[8][16] Do not mix with other waste streams unless compatibility is confirmed.

Emergency First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[15][17]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling Methyl 2-(4-amino-3-nitrophenyl)acetate.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_hood Verify Fume Hood Operation don_ppe Don Required PPE (Double Gloves, Goggles, Lab Coat) prep_hood->don_ppe weigh Weigh & Transfer Compound don_ppe->weigh experiment Perform Experimental Procedure weigh->experiment decon Decontaminate Surfaces & Equipment experiment->decon spill Spill Occurs experiment->spill waste Segregate Hazardous Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill_response Execute Spill Response Plan spill->spill_response spill_response->decon

Caption: Standard workflow for handling Methyl 2-(4-amino-3-nitrophenyl)acetate.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. [Link]

  • The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. ASTM International. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Structure-toxicity relationships of nitroaromatic compounds. National Institutes of Health (NIH). [Link]

  • Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. [Link]

  • Material Safety Data Sheet - Methyl nitroacetate, 98%. Cole-Parmer. [Link]

  • p-nitrophenyl acetate. Sdfine. [Link]

  • 4-Nitrophenyl acetate. MP Biomedicals. [Link]

  • OSHA Glove Selection Chart. Occupational Safety and Health Administration. [Link]

  • methyl 2-(4-amino-3-nitrophenyl)acetate. Chemsrc. [Link]

  • SAFETY DATA SHEET - 4-Nitrophenyl acetate. Thermo Fisher Scientific. [Link]

  • Glove Selection. University of Pittsburgh. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Material Safety Data Sheet - 4-Nitrophenyl acetate, 97%. Cole-Parmer. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.